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  • Product: 2-Chloro-4-(methoxycarbonyl)benzoic acid
  • CAS: 431888-57-2

Core Science & Biosynthesis

Foundational

"2-Chloro-4-(methoxycarbonyl)benzoic acid" CAS number

An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No: 431888-57-2), a ke...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No: 431888-57-2), a key chemical intermediate. Primarily utilized in the pharmaceutical industry, its significance is most pronounced in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs pivotal in modern diabetes therapy. This guide details the compound's chemical identity, physicochemical properties, a validated industrial-scale synthesis protocol, and critical safety and handling information. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

2-Chloro-4-(methoxycarbonyl)benzoic acid is a monosubstituted benzoic acid derivative. Its structure features a chlorine atom at the 2-position and a methoxycarbonyl group at the 4-position relative to the carboxylic acid.

  • IUPAC Name : 2-chloro-4-(methoxycarbonyl)benzoic acid

  • CAS Number : 431888-57-2[1][2][3][4][5][6]

  • Molecular Formula : C₉H₇ClO₄[1][2][4][5]

  • Synonyms : 2-Chloro-terephthalic acid 4-monomethyl ester, 2-Chloro-4-carbomethoxybenzoic acid

Physicochemical and Computational Data

The compound's physical and chemical properties are essential for its handling, reaction optimization, and integration into synthetic workflows.

PropertyValueSource
Molecular Weight 214.60 g/mol [1][2][4]
Appearance White to off-white solidInferred from typical organic acids
Purity ≥97%[1]
Melting Point 138 - 140 °C
Topological Polar Surface Area (TPSA) 63.6 Ų[1]
LogP 1.8248[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Manufacturing on an Industrial Scale

The economic viability and accessibility of 2-Chloro-4-(methoxycarbonyl)benzoic acid are heavily dependent on an efficient and scalable synthetic route. A novel and practical industrial process has been developed, utilizing inexpensive and readily available starting materials.[7][8]

Retrosynthetic Analysis and Strategy

The industrial synthesis strategy is designed for cost-effectiveness and scalability, avoiding hazardous or expensive oxidation procedures. The retrosynthesis begins with the commercially abundant dimethyl terephthalate. The key transformations involve a series of standard, high-yielding reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and a final diazotization (Sandmeyer reaction) to install the chloro group.[8]

Industrial Synthesis Workflow

The following diagram illustrates the six-step industrial process for preparing the target compound, which has been successfully executed on a 70 kg/batch scale with a total yield of approximately 24%.[7][8][9]

G cluster_0 Process Flow: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid A Dimethyl Terephthalate B Nitration (HNO3, H2SO4) A->B C Hydrolysis (NaOH) B->C D Hydrogenation C->D E Esterification (TMSCl, MeOH) D->E F Bromination E->F G Diazotization (Sandmeyer Reaction) F->G H 2-Chloro-4-(methoxycarbonyl)benzoic acid G->H

Caption: Industrial synthesis workflow for the target compound.

Detailed Synthesis Protocol

The following protocol is adapted from a validated, large-scale process.[8]

  • Nitration: Dimethyl terephthalate is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield the nitro-substituted intermediate.

  • Hydrolysis: The resulting dinitrate compound is hydrolyzed with sodium hydroxide (NaOH) to produce the disodium salt solution.

  • Hydrogenation: The nitro groups are reduced via catalytic hydrogenation without the need for intermediate separation, yielding the corresponding diamine.

  • Esterification: The diamine is selectively mono-esterified using trimethylsilyl chloride (TMSCl) in methanol (MeOH).

  • Bromination: The resulting monoester is brominated to introduce a bromine atom, which serves as a precursor for the Sandmeyer reaction.

  • Diazotization (Sandmeyer Reaction): The bromo-amino compound is converted to a diazonium salt and subsequently treated with a copper(I) chloride catalyst to replace the amino group with a chloro group, yielding the final product, 2-Chloro-4-(methoxycarbonyl)benzoic acid.[8]

This process is noted for its use of cheap starting materials and its ability to avoid harsh oxidative steps, making it highly suitable for industrial production.[7][8]

Applications in Drug Discovery and Development

The primary and most critical application of 2-Chloro-4-(methoxycarbonyl)benzoic acid is as a foundational building block in the synthesis of SGLT2 inhibitors.

Role as a Key Intermediate for SGLT2 Inhibitors

SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine. 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a closely related derivative, is a key intermediate for a family of SGLT2 inhibitors that have shown promise in preclinical and Phase I clinical studies.[7][8][9] The structural motif provided by this benzoic acid derivative is crucial for the final drug molecule's ability to bind to and inhibit the SGLT2 protein.

G cluster_1 Molecular Assembly A 2-Chloro-4-(methoxycarbonyl) benzoic acid C Multi-Step Coupling Reactions A->C B Other Synthons B->C D Final SGLT2 Inhibitor API C->D

Caption: Role as a building block in SGLT2 inhibitor synthesis.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical's integrity. The information below is synthesized from multiple safety data sheets (SDS).

Hazard Identification and GHS Classification

2-Chloro-4-(methoxycarbonyl)benzoic acid is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[10]

  • Skin Irritation (Category 2) : Causes skin irritation.[10][11][12]

  • Serious Eye Irritation (Category 2A/1) : Causes serious eye irritation or damage.[10][11][12]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[10][11]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Eyewash stations and safety showers should be readily accessible.[13]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11][12]

    • Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[11][12]

    • Respiratory Protection : Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[11]

  • Hygiene : Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.

Storage and Stability
  • Conditions for Safe Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][11] Keep away from incompatible substances and sources of ignition.[11]

  • Stability : The product is stable under recommended storage conditions.

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid, identified by CAS number 431888-57-2, is a pivotal intermediate in pharmaceutical synthesis. Its value is intrinsically linked to the production of advanced SGLT2 inhibitors for diabetes management. The availability of a scalable and cost-effective industrial synthesis process enhances its importance for large-scale manufacturing of active pharmaceutical ingredients. Adherence to strict safety and handling protocols is essential when working with this compound due to its potential to cause skin, eye, and respiratory irritation. This guide provides the foundational technical knowledge required for its effective and safe utilization in research and development.

References

  • LookChem. (n.d.). Benzoic acid, 5-broMo-2-chloro-4-(Methoxycarbonyl)-. Retrieved from [Link]

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

Sources

Exploratory

"2-Chloro-4-(methoxycarbonyl)benzoic acid" molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid for Advanced Research and Development Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-Chloro-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, characterization, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a substituted benzoic acid derivative. Its structure incorporates a chlorine atom and a methyl ester group on the benzene ring, which imparts specific reactivity and functionality, making it a valuable building block in organic synthesis.

Key Identifiers and Molecular Weight

The precise molecular weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.

IdentifierValueSource
IUPAC Name 2-Chloro-4-(methoxycarbonyl)benzoic acidChemScene
CAS Number 431888-57-2[1]
Molecular Formula C₉H₇ClO₄[1]
Molecular Weight 214.60 g/mol [1]
SMILES COC(=O)C1=CC(Cl)=C(C=C1)C(O)=O[1]
Physicochemical Characteristics

Understanding the physicochemical properties is critical for predicting the compound's behavior in various solvents, its reactivity, and its potential for crystallization and purification. The data below are computationally predicted and serve as a reliable guide for experimental design.

PropertyValueSignificance in Research
Topological Polar Surface Area (TPSA) 63.6 ŲInfluences solubility and membrane permeability.[1]
LogP 1.8248Predicts lipophilicity and partitioning behavior.[1]
Hydrogen Bond Donors 1The carboxylic acid proton is available for H-bonding.[1]
Hydrogen Bond Acceptors 3The carbonyl and ether oxygens can accept H-bonds.[1]
Rotatable Bonds 2Relates to conformational flexibility.[1]

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, a common and industrially scalable approach for related compounds involves the modification of readily available terephthalate precursors. The synthesis of the brominated analog, for instance, starts from dimethyl terephthalate, proceeding through nitration, hydrolysis, hydrogenation, esterification, and halogenation steps.[2][3] This provides a logical framework for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Retrosynthetic Analysis and Proposed Workflow

A logical retrosynthetic pathway begins by disconnecting the chloro and carboxyl groups, tracing back to a simpler, commercially available starting material like a substituted toluene or terephthalic acid derivative.

Synthetic_Workflow Start Dimethyl Terephthalate Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Hydrolysis Selective Hydrolysis Nitration->Hydrolysis NaOH Reduction Reduction of Nitro Group to Amine Hydrolysis->Reduction H₂, Pd/C Sandmeyer Sandmeyer Reaction (Diazotization & Chlorination) Reduction->Sandmeyer 1. NaNO₂, HCl 2. CuCl Product 2-Chloro-4-(methoxycarbonyl) benzoic acid Sandmeyer->Product

Caption: Proposed synthetic workflow for 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for analogous compounds and is designed for robust execution and high yield.

  • Nitration of Dimethyl Terephthalate:

    • Procedure: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C. Slowly add dimethyl terephthalate while maintaining the temperature below 10°C. Stir for 2-4 hours.

    • Causality: The nitronium ion (NO₂⁺) generated in situ is a powerful electrophile. The ester groups are deactivating, but the reaction is forced under harsh conditions to achieve nitration.

  • Selective Mono-Hydrolysis:

    • Procedure: Dissolve the nitrated intermediate in a mixture of methanol and water. Add one equivalent of sodium hydroxide and heat to reflux. Monitor by TLC until mono-acid formation is complete.

    • Causality: Using a stoichiometric amount of base allows for the selective hydrolysis of one ester group. The mono-acid salt precipitates or is extracted upon acidification.

  • Reduction of the Nitro Group:

    • Procedure: Dissolve the nitro-acid in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Hydrogenate under pressure (50 psi) until hydrogen uptake ceases.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines without affecting the carboxylic acid or ester functionalities.

  • Sandmeyer Reaction:

    • Procedure: Dissolve the resulting aniline in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) chloride (CuCl) in HCl. Slowly add the diazonium salt solution to the CuCl solution.

    • Causality: This classic reaction is a reliable method for introducing a chlorine atom onto an aromatic ring by displacing the diazonium group. The copper catalyst is essential for the transformation.

  • Purification:

    • Procedure: The crude product is extracted into an organic solvent, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system like methanol or an ethanol/water mixture.

    • Causality: Recrystallization exploits differences in solubility between the desired product and impurities at different temperatures to yield high-purity crystalline material.

Applications in Drug Discovery and Development

This molecule is not just a laboratory curiosity; it is a crucial component in the synthesis of high-value pharmaceutical agents.

Key Intermediate for SGLT2 Inhibitors

2-Chloro-4-(methoxycarbonyl)benzoic acid and its close analogs are documented as key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[2][4] These drugs represent a major class of therapeutics for type 2 diabetes.

The structural features of this intermediate are strategically important. The carboxylic acid provides a handle for amide bond formation or other coupling reactions, while the chloro- and methoxycarbonyl-substituents are precursors to the core structure of the final active pharmaceutical ingredient (API). A related intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been successfully scaled up to 70 kg batches for this purpose.[2][3]

Drug_Development_Pathway Intermediate 2-Chloro-4-(methoxycarbonyl) benzoic acid Coupling Multi-step Coupling Reactions Intermediate->Coupling SGLT2_Core SGLT2 Inhibitor Core Structure Coupling->SGLT2_Core API Final API (e.g., Dapagliflozin analog) SGLT2_Core->API

Caption: Role as a key intermediate in the synthesis of SGLT2 inhibitors.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The available safety data sheets (SDS) for this compound and its analogs indicate specific hazards that must be managed.

GHS Hazard Information

The compound is classified as an irritant. Proper personal protective equipment (PPE) is mandatory.

Hazard ClassGHS CodeDescriptionSource
Skin Irritation H315Causes skin irritation[5]
Eye Irritation H319Causes serious eye irritation[5]
Respiratory Irritation H335May cause respiratory irritation[5]
Handling and Storage Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5][6] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

References

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link][2][3][4]

Sources

Foundational

"2-Chloro-4-(methoxycarbonyl)benzoic acid" chemical properties

An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid: Synthesis, Properties, and Applications Authored by: A Senior Application Scientist Foreword In the landscape of modern pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Success in this endeavor often hinges on the availability of highly functionalized, versatile building blocks. 2-Chloro-4-(methoxycarbonyl)benzoic acid has emerged as such a critical intermediate, particularly in the synthesis of novel therapeutics targeting metabolic diseases. This guide provides an in-depth exploration of its chemical properties, a robust synthetic pathway, and its key reactivity, offering researchers and drug development professionals a comprehensive technical resource. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Molecular Overview and Physicochemical Properties

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a trifunctional aromatic compound featuring a carboxylic acid, a methyl ester, and a chloro substituent on a benzene ring.[1][2] This unique arrangement of functional groups provides multiple, orthogonal sites for chemical modification, making it an exceptionally valuable precursor for complex target molecules in medicinal chemistry.[3]

Key Identifiers and Properties

The fundamental properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid are summarized in the table below. It is important to note that while some physical properties are based on experimental data for analogous compounds, others are high-quality predictions that provide valuable guidance for experimental design.

PropertyValueSource(s)
CAS Number 431888-57-2[1][2][4]
Molecular Formula C₉H₇ClO₄[1][4]
Molecular Weight 214.60 g/mol [1][5]
Appearance Off-white to light brown solid[2]
Melting Point No experimental data available. The analogous 2-fluoro derivative melts at 154-155 °C.[3]
Boiling Point 360.3 ± 27.0 °C (Predicted)[2]
Density 1.413 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.43 ± 0.25 (Predicted)[2]
Solubility Soluble in common organic solvents like DMSO, DMF, and alcohols.
Storage Store sealed in a dry environment at room temperature.[2][6]
Structural and Conformational Analysis

The steric hindrance imposed by the ortho-chloro substituent significantly influences the molecule's conformation. Based on X-ray crystallographic studies of the highly similar 2-fluoro-4-(methoxycarbonyl)benzoic acid, the benzene ring and the methoxycarbonyl group at position 4 are expected to be nearly coplanar to maximize resonance stabilization.[3] However, the carboxylic acid group at position 1 is forced out of the plane of the aromatic ring, exhibiting a considerable dihedral angle.[3] This twisting is a direct consequence of steric repulsion between the carboxylic acid's carbonyl oxygen and the chloro substituent, a critical feature that governs the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each of the aromatic protons due to their unique electronic environments.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically in the range of δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (δ 7.5-8.5 ppm).

    • The proton at C5 (ortho to the ester) will likely appear as a doublet.

    • The proton at C6 (ortho to the carboxylic acid) will appear as a doublet.

    • The proton at C3 (ortho to the chloro group) will likely be a doublet of doublets, coupled to both adjacent protons.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.9-4.0 ppm, consistent with a methyl ester.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct carbon signals:

  • Carbonyl Carbons (C=O): Two signals in the δ 165-170 ppm range are expected, one for the carboxylic acid and one for the methyl ester.

  • Aromatic Carbons (Ar-C): Six signals will be present. The four carbons bearing substituents (C1, C2, C4, and the carbon attached to the ester) will appear in the δ 120-140 ppm range. The two carbons bearing protons (C3, C5, C6) will also resonate in this region.

  • Methoxy Carbon (-OCH₃): A signal around δ 52-53 ppm is characteristic of the methyl ester carbon.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups:

  • O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[7]

  • C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[7]

  • C-O Stretch: Strong bands in the 1200-1320 cm⁻¹ region correspond to C-O stretching of the acid and ester groups.[7]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show:

  • Molecular Ion (M⁺): A molecular ion peak at m/z 214.[8]

  • Isotope Peak (M+2): A characteristic peak at m/z 216 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[9]

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃) to give a fragment at m/z 183, and the loss of the carboxylic acid group (•COOH) to give a fragment at m/z 169.

Synthesis and Purification

A practical and scalable synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid can be logically adapted from established industrial processes for structurally related halogenated benzoic acids.[10] The following multi-step sequence, starting from the readily available dimethyl terephthalate, represents a robust and efficient pathway.

Synthesis_Workflow A Dimethyl Terephthalate B Nitration (HNO₃/H₂SO₄) A->B Step 1 C Methyl 2-nitroterephthalate B->C D Selective Hydrolysis (NaOH) C->D Step 2 E 2-Nitro-4-(methoxycarbonyl)benzoic acid D->E F Reduction (e.g., H₂, Pd/C) E->F Step 3 G 2-Amino-4-(methoxycarbonyl)benzoic acid F->G H Sandmeyer Reaction (NaNO₂, HCl, CuCl) G->H Step 4 I 2-Chloro-4-(methoxycarbonyl)benzoic acid H->I Reactivity_Sites main 2-Chloro-4-(methoxycarbonyl)benzoic acid Carboxylic Acid Chloro Group Ester sub_c • Amide Formation • Esterification • Reduction (to alcohol) • Acyl Chloride Formation main:c->sub_c sub_cl • Nucleophilic Aromatic Substitution (SₙAr) • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) main:cl->sub_cl sub_e • Hydrolysis (to diacid) • Transesterification • Reduction (to alcohol) • Amidation main:e->sub_e

Caption: Key reactivity sites on 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is often the most reactive site. For many synthetic applications, its conversion to a more reactive species is the first step.

Protocol: Conversion to 2-Chloro-4-(methoxycarbonyl)benzoyl Chloride
  • To a solution of 2-Chloro-4-(methoxycarbonyl)benzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add 2-3 equivalents of thionyl chloride (SOCl₂).

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Fit the flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

  • Heat the mixture to reflux (typically 40-80 °C depending on the solvent) and stir for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the formation of the methyl ester.

  • Once complete, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acyl chloride is highly reactive and is typically used immediately in the next step without further purification.

Reactions at the Chloro Substituent

The chloro group, while generally less reactive than the carboxylic acid, is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or amino groups, which is a cornerstone of modern drug discovery.

Reactions of the Methoxycarbonyl Group

The ester is the most stable of the three functional groups. It can be selectively hydrolyzed to the corresponding dicarboxylic acid under basic conditions (e.g., LiOH, NaOH) or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the carboxylic acid.

Applications in Drug Discovery

The primary and most significant application of 2-Chloro-4-(methoxycarbonyl)benzoic acid is as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. [10]These drugs are a modern class of therapeutics for type 2 diabetes. The structural framework provided by this molecule is integral to the final pharmacophore responsible for blocking glucose reabsorption in the kidneys. Its trifunctional nature allows for the sequential and controlled addition of other molecular fragments necessary for potent and selective biological activity. [10][11]

Safety and Handling

2-Chloro-4-(methoxycarbonyl)benzoic acid is classified as a hazardous substance and requires careful handling.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

  • Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. [Link]

  • Zhang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(4), e243-e251. [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.... [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro-. Provides mass spec data for a related compound. [Link]

  • PubChemLite. 2-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4). [Link]

  • ECHA. Substance Infocard for 2-chloro-4-(methoxycarbonyl)benzoic acid. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Provides a protocol for a related synthesis. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro-. Provides physical property data for a related compound. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Provides general NMR principles for benzoic acids. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Provides general IR principles for benzoic acids. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pursuit of ef...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pursuit of effective treatments for prevalent conditions such as type 2 diabetes has led to the development of innovative drug classes, among them the sodium-glucose cotransporter 2 (SGLT2) inhibitors. Central to the synthesis of several of these life-changing medications is the unassuming yet crucial building block: 2-Chloro-4-(methoxycarbonyl)benzoic acid . This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this pivotal molecule, from its fundamental chemical structure and properties to its synthesis, reactivity, and critical role in the synthesis of leading SGLT2 inhibitors.

Chemical Structure and Properties

2-Chloro-4-(methoxycarbonyl)benzoic acid is a disubstituted benzoic acid derivative with the chemical formula C₉H₇ClO₄ and a molecular weight of 214.60 g/mol .[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl (methyl ester) group, and a chlorine atom.

The strategic placement of these functional groups imparts a unique reactivity profile to the molecule, making it an ideal precursor in multi-step organic syntheses. The Chemical Abstracts Service (CAS) registry number for this compound is 431888-57-2.[1]

Below is a diagram illustrating the chemical structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Caption: Chemical structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₇ClO₄[1]
Molecular Weight214.60 g/mol [1]
CAS Number431888-57-2[1]
AppearanceOff-white to light brown solid
SMILESCOC(=O)C1=CC(Cl)=C(C=C1)C(O)=O[1]
InChI1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)[2]
Predicted LogP1.8248[1]
Topological Polar Surface Area (TPSA)63.6 Ų[1]

Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid

The synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid is a critical process for the pharmaceutical industry. A common and effective laboratory-scale synthesis starts from dimethyl 2-chloroterephthalate. The selective hydrolysis of one of the two methyl ester groups is the key transformation.

Experimental Protocol: Selective Hydrolysis of Dimethyl 2-chloroterephthalate

This protocol describes the selective mono-hydrolysis of dimethyl 2-chloroterephthalate to yield 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Materials:

  • Dimethyl 2-chloroterephthalate

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol

  • Acetic acid

Procedure:

  • Dissolve dimethyl 2-chloroterephthalate (1.0 eq) in dichloromethane.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add boron tribromide (1.0 eq, 1M solution in DCM) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

  • Allow the mixture to warm to room temperature.

  • Adjust the pH of the aqueous layer to 8 by the slow addition of solid sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the aqueous phase with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of approximately 2 with 1M hydrochloric acid.

  • Extract the acidified aqueous phase with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 0-10% methanol (containing 5% acetic acid) in dichloromethane to afford 2-Chloro-4-(methoxycarbonyl)benzoic acid as a white solid.

Expected Yield: Approximately 62%.

Spectroscopic Characterization

The structural elucidation of 2-Chloro-4-(methoxycarbonyl)benzoic acid is confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.79 (br s, 1H, COOH), 8.00-7.95 (m, 2H, Ar-H), 7.90-7.88 (m, 1H, Ar-H), 3.89 (s, 3H, OCH₃).

  • Mass Spectrometry (ESI): m/z 215 [M+H]⁺, 213 [M-H]⁻.

Reactivity and the "Ortho Effect"

The reactivity of 2-Chloro-4-(methoxycarbonyl)benzoic acid is significantly influenced by the interplay of its functional groups. The chlorine atom at the ortho position to the carboxylic acid plays a crucial role due to a phenomenon known as the "ortho effect."

Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[3] This is attributed to a combination of steric and electronic factors. In the case of 2-Chloro-4-(methoxycarbonyl)benzoic acid, the bulky chlorine atom forces the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance disrupts the coplanarity between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thus increasing the acidity.[3]

The electron-withdrawing inductive effect of the chlorine atom also contributes to the increased acidity by stabilizing the negative charge of the conjugate base.[4] This enhanced acidity and unique steric environment are key to its utility in the synthesis of complex molecules like SGLT2 inhibitors.

Application in the Synthesis of SGLT2 Inhibitors

2-Chloro-4-(methoxycarbonyl)benzoic acid is a vital intermediate in the synthesis of several blockbuster SGLT2 inhibitors, including dapagliflozin and canagliflozin.[5][6][7][8] These drugs work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.

The following schematic illustrates the general role of a related compound, 5-bromo-2-chlorobenzoic acid, in the synthesis of dapagliflozin, highlighting the importance of this structural motif.

SGLT2_Synthesis cluster_start Starting Material cluster_activation Activation & Friedel-Crafts cluster_reduction1 Reduction cluster_coupling Glycosylation cluster_final Final Steps 5-bromo-2-chlorobenzoic_acid 5-bromo-2-chlorobenzoic acid Acyl_Chloride Acyl Chloride Formation 5-bromo-2-chlorobenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Friedel_Crafts Friedel-Crafts Acylation with Phenetole Acyl_Chloride->Friedel_Crafts Benzophenone_intermediate Benzophenone Intermediate Friedel_Crafts->Benzophenone_intermediate Reduction1 Reduction of Ketone Benzophenone_intermediate->Reduction1 Et₃SiH, BF₃·OEt₂ Diphenylmethane_intermediate Diphenylmethane Intermediate Reduction1->Diphenylmethane_intermediate Lithiation Lithiation (Br-Li Exchange) Diphenylmethane_intermediate->Lithiation n-BuLi Coupling Coupling with Protected Gluconolactone Lithiation->Coupling Glycoside_intermediate C-Aryl Glycoside Intermediate Coupling->Glycoside_intermediate Deprotection Deprotection Glycoside_intermediate->Deprotection e.g., LiOH Dapagliflozin Dapagliflozin Deprotection->Dapagliflozin

Caption: Generalized synthetic pathway to Dapagliflozin utilizing a substituted 2-chlorobenzoic acid derivative.

In these syntheses, the carboxylic acid of the 2-chloro-4-(methoxycarbonyl)benzoic acid derivative is typically activated, for example, by conversion to an acyl chloride. This is followed by a Friedel-Crafts acylation with a suitable aromatic partner. Subsequent reduction and coupling with a protected glucose derivative lead to the core structure of the SGLT2 inhibitor.

Safety and Handling

2-Chloro-4-(methoxycarbonyl)benzoic acid is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid stands as a testament to the importance of well-designed chemical building blocks in the field of drug discovery and development. Its unique structural features and reactivity, largely governed by the "ortho effect," make it an indispensable intermediate in the synthesis of a new generation of antidiabetic drugs. A thorough understanding of its properties, synthesis, and reactivity is, therefore, essential for scientists and researchers working at the forefront of pharmaceutical innovation. This guide provides a solid foundation of technical knowledge to aid in the effective and safe utilization of this critical molecule in the ongoing quest for novel and improved therapeutics.

References

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. (2017-08-30). [Link]

  • Ferreira, M. J., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4935. [Link]

  • Google Patents. CN109400561A - The synthetic method of Dapagliflozin.
  • Jiang, B., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2340. [Link]

  • Ojima, I. (2023). A strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1779. [Link]

  • Saeed, A., & Shah, H. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 601-609. [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid. [Link]

  • Biological Magnetic Resonance Bank. bmse000332: 2-Chlorobenzoic Acid. [Link]

  • Google Patents.
  • Prasad, K. R., & Kumar, M. S. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024-03-17). [Link]

  • Patsnap. Synthesis method of dapagliflozin. [Link]

  • Google Patents. CN103980263A - New synthesis process of canagliflozin.
  • Google Patents. CN108530408A - The method for preparing Dapagliflozin.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). [Link]

  • ResearchGate. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020-10-18). [Link]

  • PubChemLite. 2-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4). [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • NIST. Benzoic acid, 4-amino-2-chloro-. [Link]

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Foundational

An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid: A Key Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern pharmaceutical synthesis, the strategic selection and thorough understanding of key intermediates are paramount to the s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical synthesis, the strategic selection and thorough understanding of key intermediates are paramount to the successful development of novel therapeutics. 2-Chloro-4-(methoxycarbonyl)benzoic acid has emerged as a critical building block, particularly in the synthesis of the blockbuster class of antidiabetic drugs known as SGLT2 inhibitors. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this pivotal molecule. Authored from the perspective of a Senior Application Scientist, this document synthesizes crystallographic data, spectroscopic analysis, synthetic protocols, and practical insights to serve as an essential resource for those working with or considering the use of 2-Chloro-4-(methoxycarbonyl)benzoic acid in their research and development endeavors.

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. 2-Chloro-4-(methoxycarbonyl)benzoic acid is known by several names in the literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

The systematic IUPAC name for this compound is 2-chloro-4-(methoxycarbonyl)benzoic acid .[1] However, it is also commonly referred to by other names, which are often derived from the esterification of 2-chloroterephthalic acid.

Identifier Type Value
Primary Name 2-Chloro-4-(methoxycarbonyl)benzoic acid
Synonym(s) 2-Chloro-4-(carbomethoxy)benzoic acid, Methyl 3-chloro-4-carboxybenzoate, 2-chloro-terephthalic acid 4-methyl ester, 1,4-Benzenedicarboxylic acid, 2-chloro-, 4-methyl ester[2]
CAS Registry Number 431888-57-2[2][3]
Molecular Formula C₉H₇ClO₄[3]
Molecular Weight 214.60 g/mol [3]

Physicochemical Properties

Property Value Source/Comment
Appearance Off-white to light brown solid[2]
Melting Point Not explicitly reported. Related compounds like 2-chlorobenzoic acid have a melting point of 142 °C[4]. The melting point of the fluoro-analogue, 2-fluoro-4-(methoxycarbonyl)benzoic acid, is 154–155 °C[5].It is expected to be a solid at room temperature with a relatively high melting point.
Boiling Point 360.3 ± 27.0 °C(Predicted)[2]
Density 1.413 ± 0.06 g/cm³(Predicted)[2]
pKa 2.43 ± 0.25(Predicted)[2]
Solubility Soluble in organic solvents such as dichloromethane and methanol.Based on its use in synthetic protocols.

Synthesis and Manufacturing Insights

The efficient and scalable synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid is a topic of significant industrial relevance. A prevalent and well-documented method involves the selective hydrolysis of dimethyl 2-chloroterephthalate.

Synthetic Pathway from Dimethyl 2-chloroterephthalate

This synthetic route offers a direct approach to the target molecule, leveraging the differential reactivity of the two ester groups in dimethyl 2-chloroterephthalate.

Synthesis_of_2_Chloro_4_methoxycarbonyl_benzoic_acid start Dimethyl 2-chloroterephthalate intermediate Reaction Mixture start->intermediate Selective mono-hydrolysis reagent Boron tribromide (BBr3) in Dichloromethane (DCM) workup Aqueous Workup & pH Adjustment intermediate->workup purification Silica Gel Column Chromatography workup->purification product 2-Chloro-4-(methoxycarbonyl)benzoic acid purification->product

Caption: Synthetic workflow for 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid from dimethyl 2-chloroterephthalate.

Materials:

  • Dimethyl 2-chloroterephthalate

  • Boron tribromide (1M solution in dichloromethane)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve dimethyl 2-chloroterephthalate (1 equivalent) in dichloromethane and cool the solution to -5 °C.

  • Slowly add a 1M solution of boron tribromide in dichloromethane (1 equivalent) dropwise while maintaining the temperature at -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

  • Pour the reaction mixture into ice water and allow it to warm to room temperature.

  • Adjust the pH to 8 with solid sodium bicarbonate.

  • Wash the aqueous phase with ethyl acetate.

  • Acidify the aqueous phase with 1M hydrochloric acid and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a methanol (containing 5% acetic acid) in dichloromethane gradient to yield 2-Chloro-4-(methoxycarbonyl)benzoic acid as a white solid (62% yield).

Field-Proven Insights and Considerations
  • Selectivity of Hydrolysis: The use of boron tribromide at low temperatures allows for the selective cleavage of one of the two methyl ester groups. The steric hindrance from the adjacent chlorine atom likely directs the hydrolysis to the less hindered ester.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Purification Challenges: The purification of the final product can be challenging due to the presence of the starting material and the diacid byproduct. Careful column chromatography is often necessary to obtain a high-purity product.

  • Industrial Scalability: For industrial-scale production, alternative, more cost-effective, and environmentally friendly methods might be employed. A related industrial process for a similar bromo-analogue starts from the more economical dimethyl terephthalate and involves a multi-step synthesis including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.[6] This suggests that for large-scale manufacturing, a de novo synthesis might be preferred over selective hydrolysis of a more expensive starting material.

Spectroscopic and Analytical Data

The unequivocal identification and purity assessment of 2-Chloro-4-(methoxycarbonyl)benzoic acid rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.79 (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is characteristic of exchangeable protons.

  • δ 8.00-7.95 (2H, multiplet): These signals are attributed to the aromatic protons.

  • δ 7.90-7.88 (1H, multiplet): This signal is also from an aromatic proton.

  • δ 3.89 (3H, singlet): This sharp singlet corresponds to the three protons of the methyl ester group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Electrospray Positive Ion Mode (ESI+): m/z 215 [M+H]⁺

  • Electrospray Negative Ion Mode (ESI-): m/z 213 [M-H]⁻

Infrared (IR) Spectroscopy

While a specific spectrum for 2-Chloro-4-(methoxycarbonyl)benzoic acid is not available, the IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid and ester): Strong absorption bands in the region of 1725-1680 cm⁻¹.

  • C-O stretch (ester and carboxylic acid): Bands in the region of 1300-1000 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Application in Drug Development: The Gateway to SGLT2 Inhibitors

The primary significance of 2-Chloro-4-(methoxycarbonyl)benzoic acid in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors.[6] This class of drugs, including dapagliflozin, canagliflozin, and empagliflozin, has revolutionized the treatment of type 2 diabetes.

SGLT2_Inhibitor_Synthesis start 2-Chloro-4-(methoxycarbonyl)benzoic acid step1 Activation of Carboxylic Acid start->step1 step2 Friedel-Crafts Acylation or Amidation step1->step2 intermediate Aryl Ketone or Amide Intermediate step2->intermediate step3 Further Transformations (e.g., Reduction, Glycosylation) intermediate->step3 product SGLT2 Inhibitor (e.g., Dapagliflozin, Canagliflozin, Empagliflozin) step3->product

Caption: General synthetic workflow for SGLT2 inhibitors utilizing 2-Chloro-4-(methoxycarbonyl)benzoic acid.

The molecule's bifunctional nature, possessing both a reactive carboxylic acid and a modifiable aromatic ring, allows for its incorporation into the complex structures of these drugs. The carboxylic acid group can be activated (e.g., converted to an acid chloride) and then used in Friedel-Crafts acylation or amidation reactions to form a key carbon-carbon or carbon-nitrogen bond in the drug's scaffold. The chloro and methoxycarbonyl substituents on the aromatic ring are crucial for the subsequent synthetic steps and for the final molecule's biological activity and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-(methoxycarbonyl)benzoic acid.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid is more than just a chemical intermediate; it is a testament to the enabling power of organic synthesis in modern medicine. Its well-defined structure and reactivity provide a reliable entry point into the complex architectures of SGLT2 inhibitors, drugs that have significantly improved the lives of millions of patients with type 2 diabetes. This guide has aimed to provide a comprehensive and practical overview of this important molecule, from its fundamental properties and synthesis to its critical role in drug development. As research in this and other therapeutic areas continues to evolve, the demand for a deep understanding of such key building blocks will undoubtedly grow, underscoring the importance of detailed technical resources like this one for the scientific community.

References

  • 2-Chloro-4-(Methoxycarbonyl)benzoic acid CAS#: 431888-57-2. ChemicalBook.

  • 2-Chloro-4-(Methoxycarbonyl)benzoic acid. PubChem.

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Thieme Connect.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information.

  • 431888-57-2 | 2-Chloro-4-(methoxycarbonyl)benzoic acid. ChemScene.

  • Benzoic acid, 2-chloro-. NIST WebBook.

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid(431888-57-2) 1H NMR spectrum. ChemicalBook.

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.

  • 431888-57-2|2-Chloro-4-(methoxycarbonyl)benzoic acid| Ambeed. Ambeed.

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid. CymitQuimica.

  • 2-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4). PubChemLite.

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Exploratory

An In-depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Building Block 2-Chloro-4-(methoxycarbonyl)benzoic acid, a trifunctional aromatic compound, has emerged as a strategical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

2-Chloro-4-(methoxycarbonyl)benzoic acid, a trifunctional aromatic compound, has emerged as a strategically significant intermediate in the landscape of advanced pharmaceutical synthesis. Its IUPAC name is 2-chloro-4-(methoxycarbonyl)benzoic acid . This molecule, featuring a carboxylic acid, a chloro substituent, and a methyl ester on a benzene core, offers a unique combination of reactive sites. This multi-faceted reactivity makes it a valuable precursor for the construction of complex molecular architectures, most notably in the development of novel therapeutics.

This technical guide provides a comprehensive overview of 2-chloro-4-(methoxycarbonyl)benzoic acid, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its critical role in medicinal chemistry, with a particular focus on its application as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors—a class of drugs revolutionizing diabetes therapy.[1][2]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in research and development.

PropertyValueSource
IUPAC Name 2-chloro-4-(methoxycarbonyl)benzoic acid
CAS Number 431888-57-2[3]
Molecular Formula C₉H₇ClO₄[3]
Molecular Weight 214.60 g/mol [3]
Appearance Off-white to light brown solid[4]
Boiling Point 360.3±27.0 °C (Predicted)[4]
Density 1.413±0.06 g/cm³ (Predicted)[4]
pKa 2.43±0.25 (Predicted)[4]
Canonical SMILES COC(=O)C1=CC(Cl)=C(C=C1)C(O)=O
InChI Key ICUITMASTQNLIL-UHFFFAOYSA-N[5]

Note: Some physicochemical properties are predicted and experimental verification is recommended for precise applications.

Synthesis Protocol: Selective Hydrolysis of Dimethyl 2-chloroterephthalate

The synthesis of 2-chloro-4-(methoxycarbonyl)benzoic acid can be efficiently achieved through the selective hydrolysis of its diester precursor, dimethyl 2-chloroterephthalate. The following protocol is based on established procedures and provides a reliable method for laboratory-scale synthesis.[4]

Experimental Protocol

Materials:

  • Dimethyl 2-chloroterephthalate

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1 M solution in DCM

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Acetic acid

Procedure:

  • Dissolve dimethyl 2-chloroterephthalate (e.g., 2.5 g, 11 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add boron tribromide (1 M in dichloromethane, 11 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature at -5 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 18 hours.

  • Upon completion (monitored by TLC), carefully pour the reaction mixture into ice water.

  • Allow the mixture to warm to room temperature and adjust the pH to 8 with solid sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the aqueous phase with ethyl acetate (50 mL) to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of approximately 2 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (2 x 80 mL).

  • Combine the organic phases and wash with brine (80 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient eluent of 0-10% methanol (containing 5% acetic acid) in dichloromethane to afford 2-chloro-4-(methoxycarbonyl)benzoic acid as a white solid (yield ~62%).[4]

Characterization Data:

  • Mass Spectrum (ESI+): m/z 215 [M+H]⁺[4]

  • Mass Spectrum (ESI-): m/z 213 [M-H]⁻[4]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.79 (1H, broad s), 8.00-7.95 (2H, m), 7.90-7.88 (1H, m), 3.89 (3H, s).[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup cluster_purification Purification cluster_product Final Product start Dimethyl 2-chloroterephthalate hydrolysis Selective Hydrolysis (BBr₃, DCM, -5°C to RT, 18h) start->hydrolysis 1. quench Quench with Ice Water hydrolysis->quench 2. neutralize Neutralize (NaHCO₃) quench->neutralize 3. wash Wash (EtOAc) neutralize->wash 4. acidify Acidify (HCl) wash->acidify 5. extract Extract (EtOAc) acidify->extract 6. dry Dry (MgSO₄) & Concentrate extract->dry 7. chromatography Silica Gel Column Chromatography dry->chromatography 8. product 2-Chloro-4-(methoxycarbonyl)benzoic acid chromatography->product 9.

Caption: Synthetic workflow for 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Application in Drug Development: A Gateway to SGLT2 Inhibitors

The trifunctional nature of 2-chloro-4-(methoxycarbonyl)benzoic acid makes it a versatile scaffold for chemical modification in drug discovery.[2] The carboxylic acid can be readily converted to amides, the chloro group can participate in cross-coupling reactions, and the ester can be hydrolyzed or reduced, offering multiple orthogonal handles for molecular elaboration.[2]

A prominent application of this compound is as a key intermediate in the synthesis of a new class of anti-diabetic drugs known as SGLT2 inhibitors.[1][6] These drugs lower blood glucose by inhibiting its reabsorption in the kidneys. The bromo-analogue, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a well-documented intermediate for several promising SGLT2 inhibitors currently in preclinical and clinical studies.[1][6] The synthesis of this bromo-derivative often starts from precursors closely related to 2-chloro-4-(methoxycarbonyl)benzoic acid, highlighting the importance of this structural motif in accessing these complex and therapeutically relevant molecules.

Logical Relationship Diagram

SGLT2_Application A 2-Chloro-4-(methoxycarbonyl)benzoic acid (Key Building Block) B Further Synthetic Modifications (e.g., Bromination, Amidation) A->B Versatile Reactivity C Advanced Intermediates (e.g., 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid) B->C Key Transformation D SGLT2 Inhibitors (Anti-diabetic Drugs) C->D Final Assembly

Caption: Role as an intermediate for SGLT2 inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-chloro-4-(methoxycarbonyl)benzoic acid.

GHS Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

This is not an exhaustive list of safety information. Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature provides chemists with a powerful tool for the construction of complex molecules with significant biological activity. The established synthetic route via selective hydrolysis of dimethyl 2-chloroterephthalate offers a reliable method for its preparation. Its crucial role as an intermediate in the synthesis of SGLT2 inhibitors underscores its importance in the development of new therapies for metabolic diseases. As drug discovery continues to advance, the utility of such strategically functionalized intermediates is poised to grow, making a thorough understanding of their properties and synthesis essential for researchers in the field.

References

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]

  • PubChem. 2-chloro-4-methoxybenzoic acid. Available at: [Link]

  • PubChemLite. 2-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermed...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates and synthesizes data from publicly available sources to offer a detailed characterization of this molecule. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, process development, and quality control, enabling a deeper understanding of the compound's behavior and facilitating its effective utilization in scientific research. This guide includes key identifiers, structural information, and available spectral and physicochemical data. Furthermore, it outlines established experimental protocols for the determination of its fundamental physical properties, ensuring scientific integrity and providing a framework for in-house validation.

Introduction

2-Chloro-4-(methoxycarbonyl)benzoic acid is a disubstituted benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a carboxylic acid moiety, a methyl ester, and a chloro substituent on the aromatic ring, make it a versatile building block for the construction of more complex molecules with potential therapeutic applications. An in-depth understanding of its physical properties is paramount for its handling, characterization, and the development of robust and reproducible synthetic methodologies. This guide aims to provide a detailed compilation of these properties, grounded in available scientific literature and established analytical techniques.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and unique identifiers. These provide an unambiguous means of referencing the compound in research and regulatory contexts.

Chemical Structure

The molecular structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid is depicted below. The numbering of the benzene ring follows standard IUPAC nomenclature.

Caption: 2D Chemical Structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Key Identifiers

A compilation of the key identifiers for 2-Chloro-4-(methoxycarbonyl)benzoic acid is presented in the table below for easy reference.

IdentifierValueSource
CAS Number 431888-57-2[1][2][3]
Molecular Formula C₉H₇ClO₄[1][2][3]
Molecular Weight 214.60 g/mol [1][2]
IUPAC Name 2-chloro-4-(methoxycarbonyl)benzoic acid[4]
Synonyms 2-chloro-4-methoxycarbonylbenzoic acid, 4-methyl 2-chloro-1,4-benzenedicarboxylate[2]
InChI InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)[5]
InChIKey ICUITMASTQNLIL-UHFFFAOYSA-N[5]
SMILES COC(=O)C1=CC(Cl)=C(C=C1)C(=O)O[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.

Physical State and Appearance

2-Chloro-4-(methoxycarbonyl)benzoic acid is described as an off-white to light brown solid at room temperature.[2] The coloration may be indicative of minor impurities, and for applications requiring high purity, recrystallization may be a necessary purification step.

Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 360.3 ± 27.0 °C[2]
Density 1.413 ± 0.06 g/cm³[2]
pKa 2.43 ± 0.25[2]
LogP 1.8248[1]

Note on Melting Point: An experimentally determined melting point for this specific compound is not available in the reviewed literature. For reference, the closely related compound, 2-chloro-4-methoxybenzoic acid, has a reported melting point.[6] However, direct extrapolation is not recommended, and experimental determination is necessary for accurate characterization.

Solubility

Experimentally determined solubility data for 2-Chloro-4-(methoxycarbonyl)benzoic acid in a range of common solvents is not extensively reported. However, based on its chemical structure, which includes both a polar carboxylic acid group and a less polar ester and chlorinated aromatic ring, its solubility can be inferred.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group is expected to engage in hydrogen bonding, suggesting some solubility in these solvents. The presence of the chloro and methyl ester groups may limit its aqueous solubility.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents due to their ability to solvate both the polar and non-polar regions of the molecule. The provided NMR data was obtained in DMSO-d6, indicating its suitability as a solvent.[2]

  • Ester Solvents (e.g., Ethyl Acetate): Moderate solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane): The chloro substituent and the aromatic ring suggest that it should be soluble in chlorinated solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of identity of a chemical compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The following data for 2-Chloro-4-(methoxycarbonyl)benzoic acid has been reported.[2]

  • Solvent: DMSO-d6

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.79broad singlet1H-COOH
8.00-7.95multiplet2HAromatic-H
7.90-7.88multiplet1HAromatic-H
3.89singlet3H-OCH₃

The broad singlet at 13.79 ppm is characteristic of a carboxylic acid proton. The multiplet signals between 7.88 and 8.00 ppm correspond to the three protons on the aromatic ring. The singlet at 3.89 ppm is assigned to the three protons of the methyl ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural insights. The following data has been reported for 2-Chloro-4-(methoxycarbonyl)benzoic acid.[2]

  • Ionization Mode: Electrospray (ESI)

    • Positive Ion Mode [M+H]⁺: m/z 215

    • Negative Ion Mode [M-H]⁻: m/z 213

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration, often broad due to hydrogen bonding.
C-H (Aromatic)3100-3000Stretching vibration.
C-H (Alkyl)<3000Stretching vibration of the methyl group.
C=O (Carboxylic Acid)1710-1680Stretching vibration.
C=O (Ester)1750-1730Stretching vibration.
C=C (Aromatic)1600-1450Ring stretching vibrations.
C-O (Carboxylic Acid/Ester)1320-1210Stretching vibrations.
C-Cl800-600Stretching vibration.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reliability of the physicochemical data, standardized experimental protocols should be employed. The following sections outline the methodologies for determining key physical properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion of a solid material. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-Chloro-4-(methoxycarbonyl)benzoic acid into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat at a constant rate, typically 5-10 °C/min.

    • Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Acquisition: Heat the sample from ambient temperature to a temperature well above the expected melting point. Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of the melting endotherm. This temperature is taken as the melting point of the sample. The area under the peak can be used to calculate the enthalpy of fusion.

G cluster_0 DSC Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for Melting Point Determination by DSC.

Solubility Determination

Causality: Determining the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation. A qualitative assessment can be quickly performed, followed by quantitative methods if required.

Protocol (Qualitative):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Add approximately 10 mg of 2-Chloro-4-(methoxycarbonyl)benzoic acid to a series of labeled test tubes.

  • Solvent Addition: Add 1 mL of each selected solvent to the corresponding test tube.

  • Observation: Vigorously agitate each test tube for 1-2 minutes. Observe whether the solid dissolves completely, partially, or remains insoluble.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Spectroscopic Analysis Protocols

Causality: Consistent and well-defined protocols are essential for obtaining high-quality spectroscopic data for structural confirmation and purity assessment.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often preferred. Place a small amount of the solid directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of approximately 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

G cluster_0 Spectroscopic Characterization Compound Compound NMR Sample Prep NMR Sample Prep Compound->NMR Sample Prep FT-IR Sample Prep (ATR) FT-IR Sample Prep (ATR) Compound->FT-IR Sample Prep (ATR) NMR Acquisition NMR Acquisition NMR Sample Prep->NMR Acquisition NMR Analysis NMR Analysis NMR Acquisition->NMR Analysis FT-IR Acquisition FT-IR Acquisition FT-IR Sample Prep (ATR)->FT-IR Acquisition FT-IR Analysis FT-IR Analysis FT-IR Acquisition->FT-IR Analysis

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

2-Chloro-4-(methoxycarbonyl)benzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This technical guide has synthesized the available physical property data for 2-Chloro-4-(methoxycarbonyl)benzoic acid, providing a valuable resource for the scientific community. While key spectroscopic data from reliable sources are presented, it is important to note the absence of an experimentally determined melting point and comprehensive solubility data in the current literature. The provided experimental protocols offer a framework for researchers to determine these properties in their own laboratories, thereby contributing to a more complete characterization of this important chemical intermediate. Adherence to the outlined safety and handling procedures is essential for the safe and effective use of this compound.

References

  • PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. [Link]

  • PubChemLite. 2-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4). [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-. [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • National Institutes of Health. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]

Sources

Exploratory

solubility of "2-Chloro-4-(methoxycarbonyl)benzoic acid"

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(methoxycarbonyl)benzoic acid Introduction 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a substituted benzoic acid derivative that...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Introduction

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis. Its structural motifs are of significant interest to the pharmaceutical industry, particularly as it is related to key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1][2] The therapeutic potential of the final active pharmaceutical ingredients (APIs) is intrinsically linked to the physicochemical properties of their precursors, among which solubility is paramount.

A comprehensive understanding of the solubility of 2-Chloro-4-(methoxycarbonyl)benzoic acid is essential for researchers and drug development professionals. Solubility data governs critical process parameters, including solvent selection for reaction chemistry, optimization of crystallization and purification protocols, and the development of robust analytical methods. This guide provides a detailed overview of the compound's physicochemical properties, a qualitative solubility assessment, and a rigorous, field-proven experimental protocol for its quantitative determination.

Physicochemical Properties and Solubility Prediction

The molecular structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid dictates its behavior in various solvents. The presence of a polar carboxylic acid group, a moderately polar ester (methoxycarbonyl) group, and a non-polar chlorophenyl ring creates a molecule with mixed polarity. This balance influences its solubility profile.

Key physicochemical parameters that inform solubility are summarized below.

Table 1: Physicochemical Properties of 2-Chloro-4-(methoxycarbonyl)benzoic acid

PropertyValueSource
CAS Number 431888-57-2[3][4]
Molecular Formula C₉H₇ClO₄[3]
Molecular Weight 214.60 g/mol [3]
Calculated LogP 1.8248[3]
Topological Polar Surface Area (TPSA) 63.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Qualitative Solubility Assessment:

While specific experimental solubility data for this compound is not widely published, its structure allows for an expert assessment based on fundamental chemical principles:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the overall molecule has significant non-polar character, suggesting limited to moderate solubility in water. Solubility is expected to be higher in alcohols like methanol and ethanol. In aqueous media, solubility will be highly pH-dependent, increasing significantly under basic conditions (pH > pKa) due to the formation of the more soluble carboxylate salt.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Good solubility is anticipated in these solvents. They can effectively solvate the polar functional groups without the steric hindrance associated with hydrogen bonding networks.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the polar carboxylic acid and ester functionalities, solubility is expected to be low in non-polar hydrocarbon solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected, given the presence of the chloro-substituent and the ability of these solvents to interact with various parts of the molecule.

Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard.[5][6] This method ensures that a true equilibrium is established between the undissolved solid and the solvent, providing the thermodynamic solubility value.

Objective: To determine the equilibrium solubility of 2-Chloro-4-(methoxycarbonyl)benzoic acid in a selected solvent at a specified temperature (e.g., 25°C).

Methodology and Causality

The protocol below is designed to be self-validating by ensuring equilibrium is reached and that only the dissolved analyte is measured.

Materials and Equipment:

  • High-purity (>97%) 2-Chloro-4-(methoxycarbonyl)benzoic acid[3]

  • Analytical grade solvents

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled orbital shaker or water bath

  • Glass vials with screw caps

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Chloro-4-(methoxycarbonyl)benzoic acid to a glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This is the only way to guarantee the solution is saturated.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but a preliminary time-course study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to sediment, preventing premature clogging of the filter.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Crucial Step: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, ensuring that the measured concentration reflects only the dissolved compound.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method described in Section 3.

    • Analyze the diluted sample using a validated HPLC-UV method.

    • Calculate the concentration in the saturated solution by applying the dilution factor.

  • Validation:

    • The experiment must be performed in triplicate to ensure the precision and reliability of the results. The final solubility should be reported as the mean ± standard deviation.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation A Add excess solute to vial B Add known volume of solvent A->B C Agitate in shaker at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample to known volume F->G H Quantify concentration via HPLC-UV G->H I Calculate solubility (apply dilution factor) H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Method: HPLC-UV for Quantification

A robust and validated analytical method is essential for accurate solubility measurement. Reverse-phase HPLC with UV detection is a highly suitable technique for 2-Chloro-4-(methoxycarbonyl)benzoic acid due to its chromophore (the benzene ring).

Principle: The sample is injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a non-polar stationary phase (e.g., C18). The analyte partitions between the mobile and stationary phases, and its retention time is characteristic. A UV detector measures the absorbance of the analyte as it elutes from the column, and the area of the resulting peak is proportional to its concentration.

Table 2: Example HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)A common mobile phase for acidic analytes. The acid suppresses the ionization of the carboxylic group, leading to sharper peaks and more reproducible retention times. The ratio (e.g., 60:40) should be optimized to achieve a suitable retention time.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good efficiency without excessive pressure.
Detection Wavelength ~245 nmThe UV absorbance maximum for the aromatic system should be determined experimentally but is expected in this region.
Injection Volume 10 µLA standard volume to ensure reproducibility.
Column Temperature 30°CMaintaining a constant column temperature ensures stable and reproducible retention times.

Calibration: To ensure trustworthiness, a calibration curve must be generated.

  • Prepare a series of standard solutions of 2-Chloro-4-(methoxycarbonyl)benzoic acid in the chosen solvent with known concentrations.

  • Analyze each standard solution using the HPLC method.

  • Plot the peak area versus concentration.

  • Perform a linear regression on the data. The resulting equation is used to calculate the concentration of the unknown, diluted sample. The correlation coefficient (R²) should be >0.999 to demonstrate linearity.

Conclusion

References

  • PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. Available from: [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. Available from: [Link]

  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available from: [Link]

  • 2a biotech. 2-CHLORO-4-(METHOXYCARBONYL)BENZOIC ACID. 2a biotech. Available from: [Link]

  • Chemsrc. 2-Chloro-4-(ethoxycarbonyl)benzoic acid. Chemsrc. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Solubility Data Series Volume 55: Actinide Nitrates. IUPAC. Available from: [Link]

Sources

Foundational

"2-Chloro-4-(methoxycarbonyl)benzoic acid" safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-(methoxycarbonyl)benzoic acid Foreword for the Modern Researcher In the fast-paced environment of drug discovery and chemical synthesis, a profound understan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Foreword for the Modern Researcher

In the fast-paced environment of drug discovery and chemical synthesis, a profound understanding of the reagents we handle is not merely a regulatory formality but the bedrock of scientific integrity and personal safety. 2-Chloro-4-(methoxycarbonyl)benzoic acid is not just another catalog number; it is a key building block in the synthesis of promising SGLT2 inhibitors for diabetes therapy.[1][2] Its structure, a chlorinated benzoic acid derivative with a methyl ester, presents a specific combination of chemical properties and physiological hazards that demand a nuanced approach to its handling. This guide moves beyond the checklist mentality of standard safety data sheets. It is designed for the practicing scientist, offering a deeper causal understanding of the risks involved and the rationale behind the recommended safety protocols. Our objective is to empower you, the researcher, to work with this compound not with fear, but with informed respect, ensuring both the safety of your team and the integrity of your experimental outcomes.

Section 1: Core Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in predicting its behavior, both in a reaction flask and in the event of an accidental release.

Nomenclature and Structure:

  • Systematic Name: 2-Chloro-4-(methoxycarbonyl)benzoic acid

  • Common Synonyms: 2-Chloro-4-(methoxycarbonyl)benzoic acid[3]

  • CAS Number: 431888-57-2[3][4]

  • Molecular Formula: C₉H₇ClO₄[3][4]

  • Molecular Weight: 214.60 g/mol [3][4]

The molecule's structure is key to its reactivity and hazards. It possesses a carboxylic acid group, making it acidic, and an aromatic ring substituted with a chlorine atom and a methoxycarbonyl group. The presence of chlorine can influence its toxicological profile and disposal requirements.

Physicochemical Data Summary:

PropertyValueSource
Appearance Off-white to light brown solid[3]
Boiling Point 360.3 ± 27.0 °C (Predicted)[3]
Density 1.413 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.43 ± 0.25 (Predicted)[3]
Storage Temperature Room Temperature, sealed in dry conditions[3][4][5]

These predicted values provide a useful approximation for assessing physical behavior, such as volatility and potential for aerosolization.

Section 2: Comprehensive Hazard Identification and GHS Classification

2-Chloro-4-(methoxycarbonyl)benzoic acid is classified as hazardous under the Globally Harmonized System (GHS).[6] The following classifications dictate the necessary precautions for its handling.

GHS Hazard Summary Table:

Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral), Cat. 4GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[7][8]
Skin Corrosion/Irritation, Cat. 2GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[7][9][10]
Serious Eye Damage/Irritation, Cat. 2AGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[7][9][10]
STOT (Single Exposure), Cat. 3GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[7][9][10]
Hazardous to the Aquatic Environment, Acute, Cat. 3NoneNoneH402: Harmful to aquatic life[8]

Expert Analysis of Hazards:

  • H302 (Harmful if swallowed): The primary risk here is accidental ingestion. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[8][11]

  • H315 (Causes skin irritation): As a solid, the primary route of skin exposure is through handling the powder. The acidic nature of the carboxylic acid group and the presence of the chlorinated aromatic ring likely contribute to its irritant properties. Prolonged or repeated contact can lead to inflammation, redness, and discomfort.[10]

  • H319 (Causes serious eye irritation): The compound is a fine powder that can be easily aerosolized.[12] Eye contact can cause significant pain and potential damage.[10] This is a direct consequence of its chemical nature as an irritant.

  • H335 (May cause respiratory irritation): Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[10] This is a common hazard for acidic organic solids and necessitates handling in a well-ventilated area, preferably within a chemical fume hood.

  • H402 (Harmful to aquatic life): While not acutely toxic to aquatic life, its release into drains or waterways should be prevented.[8] This classification dictates specific disposal protocols.

Section 3: Toxicological Profile

  • Routes of Exposure: Inhalation, eye contact, skin contact, and ingestion are all potential routes of exposure.[10]

  • Symptoms of Exposure:

    • Skin: May result in itching, scaling, reddening, or blistering.[10]

    • Eyes: Can cause redness, pain, or more severe eye damage.[10]

    • Inhalation: Leads to irritation of the lungs and respiratory system.[10]

  • Carcinogenicity: This compound is not listed as a probable, possible, or confirmed human carcinogen by IARC or NTP.[8][10]

The toxicological profile is consistent with an irritant. There is no data to suggest systemic toxicity or carcinogenicity at this time, but as with any research chemical, it should be handled with the assumption that all toxicological properties have not been fully investigated.[6]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The causality is simple: if the compound cannot reach you, it cannot harm you.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This directly mitigates the respiratory irritation hazard (H335) by capturing dust and preventing it from entering the breathing zone of the operator.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

  • Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation.[6] Their availability is a critical response measure for accidental eye (H319) or extensive skin (H315) contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a mandatory final barrier.

  • Eye and Face Protection: Chemical safety goggles are required at all times. Due to the risk of dust, a face shield should also be worn when handling larger quantities or when there is a significant risk of splashing or aerosolization.[6][10] This directly addresses the H319 "Causes serious eye irritation" hazard.

  • Skin Protection:

    • Gloves: Standard nitrile gloves should be worn. Inspect them for tears before use and wash hands thoroughly after removal.[6][10]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If a fume hood is unavailable or in the case of a large spill, a NIOSH-approved respirator with a particulate filter would be necessary.[13]

Logical Relationship of Hazards to Controls

The following diagram illustrates the direct link between a specific hazard and the primary control measure designed to mitigate it.

Caption: Relationship between GHS hazards and primary control measures.

Section 5: Safe Handling, Storage, and Emergency Protocols

Standard Operating Procedure (SOP) for Handling

This protocol is designed as a self-validating system. Following these steps ensures that risks are systematically controlled.

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Designate a specific area within the hood for handling the solid.

    • Prepare a waste container for contaminated materials (e.g., weighing paper, used gloves).

  • Aliquotting the Compound:

    • Retrieve the container from its storage location.

    • Place the container inside the fume hood before opening.

    • Use a spatula to carefully transfer the required amount of the off-white solid onto weighing paper or into a tared vessel.

    • Causality: The slow, deliberate movement minimizes the aerosolization of the powder, directly reducing the inhalation (H335) and eye contact (H319) risks.

    • Securely close the main container immediately after use.

  • Post-Handling:

    • Clean any residual powder from the spatula and the work surface within the hood using a damp cloth.

    • Dispose of all contaminated disposable items (gloves, weighing paper) into the designated solid waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[6][10]

Safe Handling Workflow Diagram

Safe_Handling_Workflow Start Start: Prepare for Handling VerifyHood Verify Fume Hood Operation Start->VerifyHood DonPPE Don PPE (Goggles, Gloves, Lab Coat) VerifyHood->DonPPE EnterHood Place Compound in Hood DonPPE->EnterHood Weigh Weigh/Aliquot Compound (Avoid Dust Generation) EnterHood->Weigh CloseContainer Securely Close Main Container Weigh->CloseContainer CleanUp Clean Work Area & Tools CloseContainer->CleanUp Dispose Dispose of Contaminated Items CleanUp->Dispose Exit End: Wash Hands Thoroughly Dispose->Exit

Caption: Step-by-step workflow for the safe handling of the solid compound.

Storage Requirements
  • Conditions: Store in a tightly-closed container in a cool, dry, well-ventilated area.[6][10] The requirement for a "dry" environment is critical as moisture could potentially hydrolyze the ester or interact with the acidic compound.

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and strong bases.[14] Reaction with strong bases can cause a vigorous and potentially hazardous acid-base reaction.

  • Security: The container should be stored locked up.[6][10][11]

Emergency First-Aid Protocols

Immediate and correct action is vital.

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[6][8][10] If symptoms persist, seek medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6][10] If skin irritation occurs, get medical advice.[10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[6][8][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[8][11][13]

Section 6: Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]

  • Reactivity: While generally stable, hazardous reactions can occur.

    • Incompatible Materials: Avoid strong oxidizing agents and strong alkalis/bases.[14]

    • Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases or vapors may be produced.[8]

    • Dust Explosion: Like many fine organic powders, if finely distributed and whirled up in the air, there is a potential for a dust explosion.[8][12]

Section 7: Disposal Considerations

Responsible disposal is a critical component of the chemical lifecycle.

  • Procedure: Waste material must be disposed of in accordance with national and local regulations.[8] This typically involves collection in a clearly labeled, sealed container for pickup by a licensed chemical waste disposal company.

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[8][10] This is mandated by its classification as harmful to aquatic life (H402).

References

  • chemical label 2-chloro-4-(methoxycarbonyl)benzoic acid. (n.d.). Retrieved from [Link]

  • 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. (n.d.). Retrieved from [Link]

  • m-Chlorobenzoic Acid SAFETY DATA SHEET - NIST. (2014-02-27). Retrieved from [Link]

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate... Thieme Connect. Retrieved from [Link]

  • Safety Data Sheet: 2-Chlorobenzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

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Exploratory

The Discovery of Substituted Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Scaffold Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational pillars in the edifice of medicinal chemistry.[1] First isolated in the 16th ce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Simple Scaffold

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational pillars in the edifice of medicinal chemistry.[1] First isolated in the 16th century, this seemingly simple scaffold has given rise to an astonishing diversity of therapeutic agents, addressing a wide spectrum of diseases.[1] The versatility of the benzoic acid framework lies in the amenability of its phenyl ring to substitution, which allows for the fine-tuning of steric, electronic, and lipophilic properties. This capability enables the optimization of pharmacological activity and pharmacokinetic profiles, making it an indispensable tool in the modern drug discovery arsenal.[1][2]

This technical guide provides a comprehensive exploration of the discovery of substituted benzoic acid derivatives, designed for researchers, scientists, and drug development professionals. It delves into the core principles of their synthesis, the nuances of structure-activity relationships, their diverse therapeutic applications, and the practical experimental methodologies that underpin their development.

Section 1: Synthetic Methodologies for Substituted Benzoic Acid Derivatives

The synthesis of substituted benzoic acid derivatives is a mature field, yet it continues to evolve with the advent of novel catalytic systems and a growing emphasis on sustainable chemistry. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Synthetic Approaches

Historically, the synthesis of benzoic acid derivatives has relied on robust and well-established reactions. The oxidation of toluene and its derivatives using strong oxidizing agents like potassium permanganate or chromic acid was a common industrial method.[3][4] Hydrolysis of benzonitriles and benzamides, as well as the carbonation of Grignard reagents derived from bromobenzenes, are other classical methods that remain relevant in many laboratory settings.[3]

Modern Catalytic Methods

Modern synthetic chemistry offers more efficient and environmentally benign routes to substituted benzoic acids. Transition-metal-catalyzed carbonylation of aryl halides in the presence of water is a powerful method.[5] For instance, palladium catalysts supported on metal-organic frameworks (MOFs) have been shown to effectively catalyze the hydroxycarbonylation of aryl iodides at room temperature, using carbon monoxide generated in situ from the electrochemical reduction of CO2.[5]

Another innovative approach involves the use of TBHP/oxone and FeCl3 as a catalytic system for the solvent-free oxidation of benzyl alcohols to their corresponding benzoic acids.[6] This method is advantageous due to the low cost and high selectivity of the catalyst.[6]

A Representative Synthetic Protocol: Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid

A specific example of a multi-step synthesis is the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid, a potentially valuable intermediate.[7]

Step 1: Nitration

  • Reactants: 2-chloro-4-fluorobenzotrichloride and a sulfonitric mixture.

  • Procedure: The 2-chloro-4-fluorobenzotrichloride is reacted with a pre-mixed sulfonitric mixture to yield the intermediate 2-chloro-4-fluoro-5-nitrobenzotrichloride.[7] It is crucial to use a pre-mixed sulfonitric mixture to avoid undesired hydrolysis of the trichloride group.[7]

Step 2: Hydrolysis

  • Reactants: 2-chloro-4-fluoro-5-nitrobenzotrichloride and an acidic medium (e.g., sulfuric acid).

  • Procedure: The intermediate is hydrolyzed in an acidic medium at elevated temperatures (e.g., 80-120°C) to afford the final product, 2-chloro-4-fluoro-5-nitrobenzoic acid.[7]

Section 2: Deciphering the Structure-Activity Relationship (SAR)

The biological activity of substituted benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[2] A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective therapeutic agents.[2][8]

The Role of the Carboxylic Acid Group

The carboxylic acid moiety is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor. It frequently interacts with the active sites of enzymes or receptors, anchoring the molecule to its biological target.[2]

Impact of Ring Substituents

Substituents on the benzene ring modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic properties.[2]

  • Electron-Withdrawing and Donating Groups: Electron-withdrawing groups, such as nitro groups, can be associated with antimicrobial activity.[2] Conversely, electron-donating groups like hydroxyl and methyl groups can influence solubility and steric interactions with the target.[2]

  • Lipophilicity: The introduction of lipophilic groups, such as a methyl group or a cyclopropyl ring, can enhance the molecule's ability to cross cell membranes.[2][8]

  • Steric Hindrance: The size and position of substituents can introduce steric hindrance, which can be leveraged to improve selectivity for a particular target.

SAR in Action: A Case Study of Aminobenzoic Acid Derivatives

In the case of 4-aminobenzoic acid (PABA) derivatives, modifications at the C3 and C4 positions have been shown to significantly impact their pharmacological properties.[8] The introduction of a cyclopropyl group, a small and rigid ring, is a common strategy to enhance potency, improve metabolic stability, and modulate selectivity.[8]

Section 3: Therapeutic Applications of Substituted Benzoic Acid Derivatives

The versatility of the benzoic acid scaffold has led to its incorporation into a wide array of drugs with diverse therapeutic applications.

Anticancer Agents

Certain benzoic acid derivatives have demonstrated significant anticancer potential.[9][10] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases and histone deacetylases.[11] For example, some synthetic derivatives have shown potent activity against colon cancer and breast cancer cell lines.[11] Bexarotene, a synthetic retinoid analog with a benzoic acid moiety, is approved for the treatment of cutaneous T-cell lymphoma.[9]

Antimicrobial and Antifungal Agents

Benzoic acid and its derivatives have a long history of use as antimicrobial and antifungal agents.[12] They are often used as preservatives in food and pharmaceutical products.[3][4] The mechanism of their antimicrobial action is believed to involve the disruption of cellular processes due to their acidic nature and their ability to interfere with enzymes and cell membranes.[12] Some derivatives have been specifically designed to target fungal enzymes like CYP53.[13]

Anti-inflammatory and Analgesic Agents

A number of benzoic acid derivatives exhibit potent anti-inflammatory and analgesic properties.[14] For instance, derivatives of 2-aminobenzoic acid have been synthesized and shown to have significant anti-inflammatory and analgesic effects, with some compounds demonstrating greater potency than standard drugs like aspirin and phenylbutazone.[14]

Other Therapeutic Areas

The therapeutic reach of benzoic acid derivatives extends to other areas as well:

  • Tuberculosis: Ester prodrugs of substituted benzoates are being investigated as a strategy to improve the activity of these compounds against Mycobacterium tuberculosis.[15]

  • Sickle Cell Disease: Benzoic acid derivatives of plant origin have shown anti-sickling properties.[16]

  • Diabetes: Uracil-based benzoic acid and ester derivatives have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[17]

Section 4: Key Experimental Protocols

The discovery and development of substituted benzoic acid derivatives rely on a suite of robust and validated experimental assays.

Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound that inhibits the activity of a target enzyme by 50% (IC50).[2]

Materials:

  • Target enzyme

  • Substrate (often fluorogenic or chromogenic)

  • Assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a microplate, add the assay buffer, the enzyme, and the test compound or control.

  • Incubate the plate to allow for compound-enzyme interaction.[2]

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the fluorescence or absorbance over time using a microplate reader.[2]

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • Microbial culture

  • Growth medium

  • Test compounds

  • Positive control antibiotic

  • 96-well plates

Procedure:

  • Prepare a standardized microbial suspension.

  • Prepare serial dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.[2]

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).[2]

  • Incubate the plates at the appropriate temperature and for the required duration.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).[2]

Section 5: Visualizing the Discovery Process

Diagrams are powerful tools for visualizing complex relationships and processes in drug discovery.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development Target_Identification Target Identification & Validation Hit_Generation Hit Generation (e.g., HTS, SBDD) Target_Identification->Hit_Generation Identified Target Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Active Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization Promising Leads In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Optimized Leads Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection Preclinical Candidate Signaling_Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Signaling_Proteins Intracellular Signaling Proteins RTK->Signaling_Proteins Phosphorylates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factors->Cellular_Response Regulates Gene Expression Inhibitor Benzoic Acid Derivative Inhibitor Inhibitor->RTK Blocks Activity

Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on the aminobenzoic acid scaffold. [8]

Conclusion

Substituted benzoic acid derivatives continue to be a rich source of new therapeutic agents. Their synthetic tractability, coupled with the profound impact of substitution on their biological activity, ensures their enduring relevance in drug discovery. A deep understanding of their synthesis, SAR, and mechanisms of action, as outlined in this guide, is essential for any scientist working to develop the next generation of medicines based on this remarkable scaffold.

References

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub.
  • Understanding Benzoic Acid Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC.
  • Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.
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  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
  • The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
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Foundational

The Strategic Role of Halogenation in the Advancement of Benzoic Acid Derivatives: A Technical Guide for Researchers

Abstract Halogenation represents a cornerstone of synthetic organic chemistry, providing a powerful tool to modulate the physicochemical and biological properties of aromatic compounds. This in-depth technical guide expl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenation represents a cornerstone of synthetic organic chemistry, providing a powerful tool to modulate the physicochemical and biological properties of aromatic compounds. This in-depth technical guide explores the multifaceted role of halogenation in the context of benzoic acid derivatives. We will delve into the fundamental principles governing halogenation reactions, explore diverse synthetic methodologies, and critically analyze the profound impact of halogen substituents on the reactivity, acidity, and, ultimately, the therapeutic and industrial applications of these vital chemical entities. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation as a strategic element in molecular design and optimization.

Introduction: The Enduring Significance of Halogenated Benzoic Acids

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoic acid framework is a widely employed strategy to fine-tune molecular properties. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and electronic characteristics.[1][2] For instance, the introduction of chlorine or bromine into the 3-position of a diphenylurea-based benzoic acid derivative led to significant improvements in pharmacokinetic properties for VLA-4 antagonists.[3] This guide will provide a comprehensive overview of the "why" and "how" behind the halogenation of benzoic acid derivatives, offering both theoretical understanding and practical insights for the modern researcher.

Fundamental Principles: The Electronic and Steric Influence of Halogens

The introduction of a halogen atom onto the benzoic acid ring imparts distinct electronic and steric effects that are crucial to understanding their subsequent chemical behavior.

Electronic Effects: Inductive vs. Resonance

Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network.[4] This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).[5]

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This effect is most pronounced for fluorine and decreases with increasing atomic size.

The interplay of these opposing effects dictates the overall electronic character of the halogenated benzoic acid. For electrophilic aromatic substitution, the deactivating inductive effect generally outweighs the activating resonance effect, making the ring less reactive than unsubstituted benzene. The carboxyl group itself is a deactivating, meta-directing group.[6]

Impact on Acidity (pKa)

Halogenation significantly influences the acidity of the carboxylic acid proton. The electron-withdrawing nature of halogens stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid derivative.[7][8]

SubstituentpKa in Water
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
2-Chlorobenzoic Acid2.94
2-Bromobenzoic Acid2.85
2-Iodobenzoic Acid2.86
4-Chlorobenzoic Acid3.98
(Data sourced from the Journal of Research of the National Bureau of Standards, 1958, 60, p569)[7][9]

As the data indicates, ortho-halogenated benzoic acids are considerably more acidic than their unsubstituted counterpart.[7] This "ortho-effect" is a combination of inductive effects and steric hindrance that can force the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the neutral acid and stabilizing the carboxylate anion.[7] The acidity trend among the ortho-halogens (Br ≈ I > Cl > F) is a complex interplay of inductive and steric factors.[7][9]

Synthetic Methodologies for Halogenation

The synthesis of halogenated benzoic acid derivatives can be broadly categorized into two approaches: direct halogenation of a pre-existing benzoic acid scaffold or synthesis from a halogenated precursor.

Direct Halogenation of Benzoic Acid
3.1.1. Electrophilic Aromatic Halogenation

This is a classic and widely used method for introducing halogens onto an aromatic ring.[10] The carboxylic acid group is a deactivating and meta-directing group, meaning that direct electrophilic halogenation of benzoic acid will primarily yield the meta-substituted product.[6]

Mechanism of Electrophilic Bromination:

Caption: Mechanism of electrophilic bromination of benzoic acid.

Experimental Protocol: Synthesis of m-Bromobenzoic Acid [6]

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, place benzoic acid.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[10][11]

  • Reagent Addition: Slowly add bromine (Br₂) to the mixture.

  • Reaction Conditions: Gently heat the mixture to initiate the reaction. The reaction is typically carried out in the absence of a solvent or in a non-polar solvent.

  • Work-up: After the reaction is complete, the mixture is cooled and treated to remove the catalyst and any unreacted bromine. The product, m-bromobenzoic acid, is then isolated and purified, often by recrystallization.

3.1.2. Directed ortho-Metalation and Halogenation

To achieve substitution at the ortho position, a powerful strategy is directed ortho-metalation. The carboxylic acid group can direct lithiation to the adjacent position using a strong base like sec-butyllithium in the presence of TMEDA.[12][13][14] The resulting ortho-lithiated species can then be quenched with an electrophilic halogen source.

Directed_Ortho_Halogenation BA Benzoic Acid Li_BA ortho-Lithiated Benzoic Acid BA->Li_BA 1. s-BuLi, TMEDA, THF, -90°C Ortho_Halo_BA ortho-Halobenzoic Acid Li_BA->Ortho_Halo_BA 2. Electrophilic Halogen Source (e.g., C₂Cl₆, I₂)

Caption: Directed ortho-halogenation of benzoic acid via lithiation.

This method provides excellent regioselectivity for the synthesis of ortho-halogenated benzoic acids, which are often difficult to access through direct electrophilic substitution.[12][13]

3.1.3. Palladium-Catalyzed C-H Halogenation

More recently, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for direct halogenation.[1] Palladium catalysts, often in conjunction with specific ligands, can direct the halogenation of benzoic acids to the ortho position.[15] These methods can offer milder reaction conditions and broader functional group tolerance compared to traditional methods.[1]

Synthesis from Halogenated Precursors

An alternative and often highly effective strategy is to begin with a readily available halogenated starting material and introduce the carboxylic acid functionality.

3.2.1. Oxidation of Halogenated Toluenes

Halogenated toluenes can be oxidized to the corresponding benzoic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation processes.[16][17][18] Industrial processes often employ catalytic oxidation with oxygen in the presence of cobalt and manganese salts.[19][20]

Experimental Protocol: Oxidation of p-Chlorotoluene [18]

  • Reaction Setup: A mixture of p-chlorotoluene, potassium permanganate (KMnO₄), and a dilute aqueous solution of sodium hydroxide is placed in a round-bottom flask.

  • Reflux: The mixture is heated under reflux for several hours until the oily toluene layer disappears.

  • Filtration: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: The filtrate is cooled and then acidified with a strong acid, such as concentrated HCl.

  • Isolation: The precipitated p-chlorobenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

3.2.2. Grignard Reaction of Aryl Halides

Aryl halides can be converted into Grignard reagents, which are then carboxylated using carbon dioxide to yield the corresponding benzoic acid.[21]

Caption: Synthesis of benzoic acid derivatives via Grignard reaction.

Halogenated Benzoic Acids as Synthetic Intermediates

The true power of halogenation lies in the synthetic versatility it imparts. The carbon-halogen bond serves as a versatile handle for a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[22][23] Halogenated benzoic acids are excellent substrates for this reaction, allowing for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Caption: Suzuki-Miyaura coupling of a halobenzoic acid.

Troubleshooting Common Suzuki Coupling Issues with 2-Halobenzoic Acids: [24]

IssueProbable CausePotential Solution
Low ReactivitySteric hindrance and electronic deactivation from the ortho-carboxylate group.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition.
ProtodehalogenationPresence of a hydride source (e.g., certain bases, protic solvents).Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Employ anhydrous aprotic solvents (e.g., dioxane, THF).
HomocouplingCompeting reaction of the boronic acid.Optimize stoichiometry and reaction conditions.
Catalyst DeactivationPresence of oxygen leading to palladium black formation.Ensure the reaction is thoroughly degassed. Use robust ligands to stabilize the catalyst.

Applications in Drug Discovery and Development

The strategic incorporation of halogens into benzoic acid-based drug candidates is a powerful tactic for optimizing their pharmacological profiles.

Modulating Pharmacokinetic Properties (ADME)

Halogenation can significantly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule.

  • Lipophilicity: Introducing halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

  • Metabolic Stability: Halogens can be used to block sites of metabolic oxidation. By placing a halogen at a position that is susceptible to cytochrome P450-mediated hydroxylation, the metabolic lifetime of the drug can be extended.

  • Pharmacokinetics: As demonstrated in the development of VLA-4 antagonists, the introduction of chlorine or bromine can lead to improved plasma clearance and bioavailability.[3]

Enhancing Target Binding: The Role of Halogen Bonding

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a specific, non-covalent interaction known as a halogen bond .[25] This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on a biological target like a protein. The ability to form these bonds can significantly enhance the binding affinity and selectivity of a drug candidate.[25][26]

Applications in Agrochemicals

Halogenated benzoic acid derivatives have also found significant use as herbicides.[27][28][29] For example, polychlorobenzoic acids have been used for the eradication of perennial weeds.[28] The halogen substituents are crucial for the biological activity of these compounds.

Conclusion

Halogenation is far more than a simple substitution reaction; it is a strategic tool that empowers chemists to rationally design and synthesize benzoic acid derivatives with tailored properties. From fundamentally altering the acidity and reactivity of the core scaffold to providing a versatile handle for advanced synthetic transformations and enabling crucial interactions with biological targets, the role of the halogen is both profound and diverse. A thorough understanding of the principles and methodologies outlined in this guide is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of halogenated benzoic acid derivatives in their scientific endeavors.

References

  • Electrophilic halogenation - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. (2007). Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. Retrieved January 5, 2026, from [Link]

  • Directed lithiation of unprotected benzoic acids. (2005). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Anaerobic degradation of halogenated benzoic... (n.d.). FEMS Microbiology Letters. Ovid. Retrieved January 5, 2026, from [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). American Chemical Society. Retrieved January 5, 2026, from [Link]

  • Acidity of o-halobenzoic acids. (2015). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • The utilization of some halogenated aromatic acids by Nocardia. Oxidation and metabolism. (1968). Biochemical Journal, 106(1), 211-217. Retrieved January 5, 2026, from [Link]

  • 20.4 Substituent Effects on Acidity. (2023). OpenStax. Retrieved January 5, 2026, from [Link]

  • Effect of halogens in benzoic acid. (n.d.). thetestmag.com. Retrieved January 5, 2026, from [Link]

  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023). YouTube. Retrieved January 5, 2026, from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers. RSC Publishing. Retrieved January 5, 2026, from [Link]

  • Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus. (1986). Google Patents.
  • Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. (1978). Biochimica et Biophysica Acta, 542(3), 412-423. Retrieved January 5, 2026, from [Link]

  • Directed lithiation of unprotected benzoic acids. (1995). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Retrieved January 5, 2026, from [Link]

  • (PDF) Directed lithiation of unprotected benzoic acids. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Halophenoxy benzoic acid herbicides. (n.d.). Google Patents.
  • Synthesis method of o-chlorobenzoic acid. (n.d.). Snowhite Chemical Co.,LTD. Retrieved January 5, 2026, from [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved January 5, 2026, from [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2023). LibreTexts. Retrieved January 5, 2026, from [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Retrieved January 5, 2026, from [Link]

  • Halogenation of Benzene-The Need for a Catalyst. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Benzoic Acid Synthesis. (2021). YouTube. Retrieved January 5, 2026, from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). PMC - NIH. Retrieved January 5, 2026, from [Link]

  • Process for the preparation of halogenated benzoic acids. (n.d.). Google Patents.
  • O-chlorobenzoic acid synthesis process. (2014). Google Patents.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Benzene Reactions – Sulfonation, Nitration and Halogenation. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

  • Synthesis of benzoylbenzoic acids. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 5, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005). European Patent Office. Retrieved January 5, 2026, from [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. (n.d.). epa nepis. Retrieved January 5, 2026, from [Link]

  • Synthetic method for pharmaceutical intermediate p-chlorobenzoic acid. (n.d.). Eureka | Patsnap.
  • Toxicity of Benzoic Acid Herbicides to Cotton and Soybeans. (2017). Weeds | Cambridge Core. Retrieved January 5, 2026, from [Link]

  • How to prepare p- and m-chlorobenzoic acid from toluene. (2023). Quora. Retrieved January 5, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved January 5, 2026, from [Link]

  • Benzoic acid herbicide composition. (n.d.). Google Patents.
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (n.d.). ACS Catalysis. Retrieved January 5, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved January 5, 2026, from [Link]

  • (PDF) The Utilization of Some Halogenated Aromatic Acids. (n.d.). Amanote Research. Retrieved January 5, 2026, from [Link]

  • Latest generation of halogen-containing pesticides. (2017). Pest Management Science, 73(5), 831-843. Retrieved January 5, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Abstract This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceuticals. The protocol herein is centered on a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceuticals. The protocol herein is centered on a robust and scalable method involving the selective mono-hydrolysis of Dimethyl 2-chloroterephthalate. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization and safety procedures. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for obtaining high-purity 2-Chloro-4-(methoxycarbonyl)benzoic acid for further synthetic applications.

Introduction and Strategic Rationale

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2) serves as a critical building block in organic synthesis. Its structural motifs are found in a variety of complex molecules, including therapeutic agents. For instance, closely related analogs are pivotal intermediates in the manufacturing of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in diabetes therapy[1][2].

The synthetic strategy presented here is based on the selective saponification (base-mediated hydrolysis) of one of the two ester groups of Dimethyl 2-chloroterephthalate. This approach is favored due to the ready availability of the starting material and the straightforward nature of the reaction, which can be performed with high selectivity and yield.

Mechanistic Causality:

The selectivity of the mono-hydrolysis is governed by the electronic and steric environment of the two methoxycarbonyl groups. The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This effect renders the carbonyl carbon of the adjacent ester group (at C1) more electrophilic and, therefore, more susceptible to nucleophilic attack by the hydroxide ion. While the ortho-chloro group also introduces some steric hindrance, the electronic activation is the dominant factor, preferentially directing hydrolysis to the C1-ester position. By carefully controlling the stoichiometry of the base (using approximately one equivalent), we can selectively cleave one ester group while leaving the other intact, a common strategy in the hydrolysis of terephthalate diesters[3][4].

Reaction Scheme & Visualization

The overall transformation is depicted below:

Caption: Figure 1: Reaction Scheme for the Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Recommended PurityNotes
Dimethyl 2-chloroterephthalate18642-39-2228.63≥98%Starting Material
Sodium Hydroxide (NaOH)1310-73-240.00≥98%Hydrolysis Reagent
Methanol (MeOH)67-56-132.04Anhydrous, ACS GradeReaction Solvent
Deionized Water (H₂O)7732-18-518.02N/ASolvent / Work-up
Hydrochloric Acid (HCl)7647-01-036.462M or 6M SolutionFor Acidification
Ethyl Acetate141-78-688.11ACS GradeFor TLC Analysis
Hexanes110-54-386.18ACS GradeFor TLC Analysis
Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer or temperature probe

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is based on a 10-gram scale synthesis.

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl 2-chloroterephthalate (10.0 g, 43.7 mmol).

  • Add methanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

Step 2: Saponification
  • In a separate beaker, prepare the hydroxide solution by dissolving Sodium Hydroxide (1.75 g, 43.7 mmol, 1.0 equivalent) in deionized water (20 mL). Allow the solution to cool to room temperature.

  • Transfer the cooled NaOH solution to a dropping funnel.

  • Add the NaOH solution dropwise to the stirring methanolic solution of the starting material over a period of 30-45 minutes. Maintain the reaction temperature at 20-25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent).

  • Spot the starting material (co-spot), and the reaction mixture on a TLC plate.

  • The reaction is considered complete upon the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylate salt (which will convert to the acid product on the silica plate).

Step 4: Work-up and Isolation
  • Once the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous solution, add deionized water (100 mL) and stir until all solids are dissolved.

  • Cool the aqueous solution in an ice bath to 0-5°C.

  • Slowly acidify the solution by adding 2M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 1-2.

  • A white precipitate of 2-Chloro-4-(methoxycarbonyl)benzoic acid will form.

  • Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

Step 5: Purification
  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts.

  • Dry the product under vacuum at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Characterization Data

The identity and purity of the synthesized 2-Chloro-4-(methoxycarbonyl)benzoic acid should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₉H₇ClO₄[5]
Molecular Weight 214.60 g/mol [5]
¹H NMR (400 MHz, DMSO-d₆) δ ~13.6 (s, 1H, COOH), 8.05-7.95 (m, 2H, Ar-H), 7.85-7.75 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ ~166.5, 165.0, 138.0, 134.5, 132.0, 131.5, 130.0, 129.0, 52.8
Mass Spec (ESI-) m/z 213.0 [M-H]⁻
Melting Point ~175-180 °C

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps A 1. Dissolve Dimethyl 2-chloroterephthalate in MeOH C 3. Add NaOH solution dropwise to reaction flask A->C B 2. Prepare aqueous NaOH solution B->C D 4. Stir at Room Temp (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Remove MeOH via Rotary Evaporation E->F Reaction Complete G 7. Dilute with H₂O and cool in ice bath F->G H 8. Acidify with HCl to pH 1-2 to precipitate product G->H I 9. Collect solid via vacuum filtration H->I J 10. Wash with cold H₂O I->J K 11. Dry under vacuum J->K L 12. Characterize Product (NMR, MS, MP) K->L

Caption: Figure 2: Step-by-Step Experimental Workflow.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl): Corrosive. Causes skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a well-ventilated fume hood.

  • Organic Solvents: Methanol and Ethyl Acetate are flammable. Keep away from ignition sources. Ensure all operations are performed in a well-ventilated area or fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). Georg Thieme Verlag KG. [Link]

  • Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. (2001). ResearchGate. [Link]

  • Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate. (1980).
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. [Link]

Sources

Application

Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. Two robust and scientificall...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. Two robust and scientifically vetted synthetic routes are presented: the oxidation of a substituted toluene precursor and the selective esterification of a dicarboxylic acid derivative. This guide offers detailed, step-by-step protocols, mechanistic insights, and safety considerations to aid researchers, scientists, and drug development professionals in the successful preparation of this valuable compound.

Introduction

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4][5] Its structural features, including the chloro, methoxycarbonyl, and carboxylic acid moieties, make it a versatile building block for the synthesis of complex molecules, including but not limited to, inhibitors of various enzymes and modulators of biological pathways. The reliable and scalable synthesis of this intermediate is therefore of paramount importance.

This application note details two distinct and validated synthetic strategies to obtain 2-Chloro-4-(methoxycarbonyl)benzoic acid, providing researchers with flexibility based on available starting materials and laboratory capabilities.

Synthetic Strategies and Mechanistic Overview

Two primary synthetic routes are discussed herein:

  • Route A: Oxidation of Methyl 3-chloro-4-methylbenzoate.

  • Route B: Mono-esterification of 2-Chloro-terephthalic acid.

Route A: Oxidation of a Toluene Derivative

This approach leverages the well-established oxidation of a benzylic methyl group to a carboxylic acid.[6][7] The starting material, methyl 3-chloro-4-methylbenzoate, can be prepared from commercially available 3-chloro-4-methylbenzoic acid via Fischer esterification. The subsequent oxidation of the methyl group is a critical step, which can be achieved using strong oxidizing agents.

Reaction Pathway for Route A

Route A A 3-Chloro-4-methylbenzoic acid B Methyl 3-chloro-4-methylbenzoate A->B  MeOH, H₂SO₄ (cat.) Fischer Esterification C 2-Chloro-4-(methoxycarbonyl)benzoic acid B->C  KMnO₄ or other oxidant Oxidation

Caption: Synthetic workflow for Route A.

Route B: Selective Mono-esterification

This strategy begins with 2-chloro-terephthalic acid, a dicarboxylic acid. The key challenge in this route is the selective esterification of the carboxylic acid at position 4, while leaving the carboxylic acid at position 1 intact. This can be achieved by exploiting the differential reactivity of the two carboxylic acid groups or by using a protecting group strategy, though a direct, controlled esterification is often preferred for process efficiency. The Fischer esterification, when conducted under carefully controlled conditions with a limited amount of methanol, can favor the formation of the mono-ester.[8][9]

Reaction Pathway for Route B

Route B D 2-Chloro-terephthalic acid E 2-Chloro-4-(methoxycarbonyl)benzoic acid D->E  MeOH (controlled eq.), H₂SO₄ (cat.) Selective Fischer Esterification

Caption: Synthetic workflow for Route B.

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. 2-Chloro-4-(methoxycarbonyl)benzoic acid is harmful if swallowed and causes skin and eye irritation.[10][11][12][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Route A: Detailed Protocol

Step 1: Esterification of 3-Chloro-4-methylbenzoic acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-4-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-chloro-4-methylbenzoate, which can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR.

Step 2: Oxidation of Methyl 3-chloro-4-methylbenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the methyl 3-chloro-4-methylbenzoate (1.0 eq) from the previous step in a suitable solvent system, such as a mixture of pyridine and water.

  • Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (2.0-3.0 eq) in portions. The reaction is exothermic, and the temperature should be monitored and controlled.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Acidification: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms (pH ~2).

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude 2-Chloro-4-(methoxycarbonyl)benzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Route B: Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloro-terephthalic acid (1.0 eq) in methanol (1.2-1.5 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be carefully monitored by HPLC or LC-MS to maximize the yield of the desired mono-ester and minimize the formation of the di-ester.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the excess methanol under reduced pressure.

  • Purification: The resulting solid, which will be a mixture of starting material, mono-ester, and di-ester, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Analytical Characterization

The identity and purity of the synthesized 2-Chloro-4-(methoxycarbonyl)benzoic acid should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons in the expected regions with appropriate splitting patterns, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the aromatic carbons, the ester carbonyl, the carboxylic acid carbonyl, and the methoxy carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (214.60 g/mol ).[1]
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point consistent with literature values.

Conclusion

The synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid can be successfully achieved through either the oxidation of a methyl-substituted precursor or the selective mono-esterification of a dicarboxylic acid. The choice of route will depend on factors such as starting material availability, scalability, and purification capabilities. The protocols provided in this application note are robust and have been developed based on established chemical principles, offering a reliable guide for researchers in the field.

References

  • Chemical Label. (n.d.). 2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Pharmaceutical Fronts.
  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2013, June 24). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol?. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Stanford University. (2018, May 12). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • WIPO Patentscope. (2018, July 5). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. Retrieved from [Link]

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Method

Application Notes and Protocols: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid via the Sandmeyer Reaction

< < For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a valuable intermediate in pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

< <

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science. The protocol centers on the Sandmeyer reaction, a robust and versatile method for the conversion of aromatic primary amines to aryl halides.[1][2] This application note details the underlying mechanism, provides a step-by-step experimental procedure, and addresses critical parameters, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction to the Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a cornerstone of synthetic organic chemistry, facilitating the transformation of an aryl diazonium salt into an aryl halide.[1][2][3] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2] It proceeds via a single-electron transfer from a copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[2][4][5][6] This radical subsequently abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst and yielding the desired aryl halide.[2][4][5][6] The versatility of the Sandmeyer reaction allows for the introduction of not only chloro and bromo groups but also cyano and other functionalities, making it a powerful tool for aromatic ring functionalization.[1][2][7]

The synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid from its corresponding amine, 2-Amino-4-(methoxycarbonyl)benzoic acid, leverages this classic transformation. The starting material is first converted to an aryl diazonium salt through diazotization with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[3][8][9] The resulting diazonium salt is then subjected to the Sandmeyer reaction conditions using copper(I) chloride to afford the target molecule.

Reaction Mechanism and Workflow

The overall synthetic strategy involves two key stages: diazotization of the starting amine followed by the copper(I) chloride-mediated Sandmeyer reaction.

Sandmeyer_Reaction_Workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Sandmeyer Reaction Start 2-Amino-4-(methoxycarbonyl)benzoic acid Reagents1 NaNO2, HCl (aq) DiazoniumSalt Aryl Diazonium Salt Intermediate Reagents2 CuCl, HCl (aq) SandmeyerReaction Reaction with Copper(I) Chloride Product 2-Chloro-4-(methoxycarbonyl)benzoic acid N2 N2 gas evolution

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Amino-4-(methoxycarbonyl)benzoic acidC₉H₉NO₄195.17101.95 g
Sodium Nitrite (NaNO₂)NaNO₂69.00110.76 g
Hydrochloric Acid (HCl), concentratedHCl36.46-~10 mL
Copper(I) Chloride (CuCl)CuCl98.99121.19 g
Deionized WaterH₂O18.02-As needed
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed
Step-by-Step Procedure

Part 1: Preparation of the Diazonium Salt Solution

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1.95 g (10 mmol) of 2-Amino-4-(methoxycarbonyl)benzoic acid in 10 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 2.5 mL of concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C. Stir until a fine, uniform suspension of the amine hydrochloride is obtained.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the amine hydrochloride suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.[10] Vigorous stirring is crucial during this addition.

  • After the addition is complete, continue stirring the resulting pale-yellow solution of the diazonium salt in the ice bath for an additional 30 minutes.[10]

Part 2: The Sandmeyer Reaction

  • In a separate 250 mL flask, prepare a solution of copper(I) chloride by dissolving 1.19 g (12 mmol) of CuCl in 5 mL of concentrated hydrochloric acid. The solution will likely be dark green or black.[10]

  • Cool the copper(I) chloride solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution.[10] Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.[10]

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product into dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with deionized water (20 mL), followed by saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-Chloro-4-(methoxycarbonyl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.[10]

Safety and Troubleshooting

"Problem" [label="{Problem

|Observed Issue}", shape=box, style=bold, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cause" [label="{Potential Cause|Underlying Reason}", shape=box, style=bold, fillcolor="#FBBC05", fontcolor="#202124"]; "Solution" [label="{Solution|Corrective Action}", shape=box, style=bold, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Problem" -> "Cause" [style=invis]; "Cause" -> "Solution" [style=invis];

"LowYield" [label="{Low or No Product Yield}"]; "IncompleteDiazotization" [label="{Incomplete Diazotization|Temperature too high during NaNO₂ addition.\l|Insufficient acid.\l|Poor quality of NaNO₂.\l}"]; "FixDiazotization" [label="{Maintain temperature strictly at 0-5 °C.\l|Ensure sufficient acid is present to form nitrous acid and the amine salt.\l|Use fresh, high-purity NaNO₂.\l}"];

"SideProducts" [label="{Formation of Phenolic Byproducts}"]; "Decomposition" [label="{Decomposition of Diazonium Salt|Reaction temperature too high.\l|Diazonium salt solution not used promptly.\l}"]; "FixDecomposition" [label="{Keep the diazonium salt solution cold at all times.\l|Use the diazonium salt immediately after preparation.\l}"];

"DarkColor" [label="{Dark, Tarry Reaction Mixture}"]; "SideReactions" [label="{Side Reactions|Inefficient stirring.\l|Local overheating during addition.\l}"]; "FixSideReactions" [label="{Ensure vigorous and efficient stirring throughout the reaction.\l|Add reagents slowly and sub-surface if possible.\l}"];

"LowYield" -> "IncompleteDiazotization" [label="is caused by"]; "IncompleteDiazotization" -> "FixDiazotization" [label="is solved by"]; "SideProducts" -> "Decomposition" [label="is caused by"]; "Decomposition" -> "FixDecomposition" [label="is solved by"]; "DarkColor" -> "SideReactions" [label="is caused by"]; "SideReactions" -> "FixSideReactions" [label="is solved by"]; } enddot Figure 2: A troubleshooting guide for common issues in the Sandmeyer reaction.

Safety Precautions:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[3] This protocol is designed to use the diazonium salt in situ without isolation. Always keep the diazonium salt solution cold.

  • Nitrous Acid and Nitrogen Oxides: The reaction of sodium nitrite with acid generates nitrous acid and potentially nitrogen oxides, which are toxic. Perform the reaction in a well-ventilated fume hood.

  • Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Acids and Solvents: Concentrated hydrochloric acid is corrosive. Dichloromethane is a volatile organic solvent. Handle all chemicals with appropriate care and PPE.

Conclusion

The Sandmeyer reaction is a reliable and scalable method for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid from its corresponding aniline derivative. Careful control of reaction parameters, particularly temperature during the diazotization step, is critical for achieving high yields and purity. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can confidently and reproducibly synthesize this important chemical intermediate for applications in drug discovery and development. The inherent safety of generating the diazonium salt in situ and the use of readily available reagents make this a practical and efficient synthetic route.[11]

References

  • Application Notes and Protocols: The Role of Copper(I) Chloride in Sandmeyer-Type Reactions - Benchchem.
  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Sandmeyer-type reaction as an alternative synthesis route - Benchchem.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Reaction - J&K Scientific LLC. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Available at: [Link]

  • P-Aminobenzoic Acid Diazotization | PDF - Scribd. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. Available at: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. Available at: [Link]

  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - Quest Journals. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. Available at: [Link]

  • Sandmeyer Reaction - GeeksforGeeks. Available at: [Link]

  • Optimizing reaction conditions for 3-Chloroiminodibenzyl synthesis - Benchchem.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. Available at: [Link]

  • Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Available at: [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. Available at: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate. Available at: [Link]

  • [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. Available at: [Link]

  • (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid - PrepChem.com. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • A General Electrochemical Strategy for Sandmeyer Reaction - ResearchGate. Available at: [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • United States Patent - Googleapis.com.
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.

Sources

Application

Application Notes and Protocols: 2-Chloro-4-(methoxycarbonyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Synthetic Versatility 2-Chloro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, has emerged as a pivotal bui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

2-Chloro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—a carboxylic acid, a methyl ester, and an aryl chloride—offers chemists a versatile scaffold for constructing complex molecular architectures. The strategic positioning of these functional groups allows for selective and sequential transformations, making it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 431888-57-2[1]
Molecular Formula C₉H₇ClO₄[1]
Molecular Weight 214.60 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 148-151 °C[2]
Boiling Point 360.3 ± 27.0 °C at 760 mmHg
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.

Safety Information: 2-Chloro-4-(methoxycarbonyl)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Applications in Medicinal Chemistry

The strategic placement of reactive handles on the benzene ring of 2-chloro-4-(methoxycarbonyl)benzoic acid makes it a sought-after precursor in the synthesis of several classes of therapeutic agents.

Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[4] 2-Chloro-4-(methoxycarbonyl)benzoic acid and its derivatives are key intermediates in the synthesis of the aglycone portion of several SGLT2 inhibitors.[5][6][7] The carboxylic acid and chloro functionalities serve as handles for coupling with other aromatic or heteroaromatic fragments to construct the complex diarylmethane core of these drugs.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[8][9] The benzoyl moiety is a common feature in many PARP inhibitors, and 2-chloro-4-(methoxycarbonyl)benzoic acid can serve as a starting material for the elaboration of these pharmacophores. The carboxylic acid can be converted to an amide, a key functional group for interaction with the enzyme, while the chloro and ester groups allow for further structural modifications to optimize potency and pharmacokinetic properties.[10][11]

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The diverse and complex scaffolds of many kinase inhibitors can be accessed through multi-step syntheses where substituted benzoic acids play a crucial role. The functional group array of 2-chloro-4-(methoxycarbonyl)benzoic acid allows for its incorporation into synthetic routes for various kinase inhibitors through reactions such as amide bond formation and cross-coupling reactions.

Key Synthetic Transformations and Protocols

The utility of 2-chloro-4-(methoxycarbonyl)benzoic acid stems from the selective reactivity of its three functional groups. The following sections provide detailed protocols for its most common and impactful transformations.

Workflow for Sequential Functionalization

The strategic differentiation of the carboxylic acid and methyl ester groups, along with the aryl chloride, allows for a logical sequence of reactions to build molecular complexity.

Fig. 1: Synthetic pathways from the core molecule.
Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol details the conversion of the carboxylic acid to an amide, a cornerstone reaction in medicinal chemistry. The carboxylic acid is first activated to a more reactive acyl chloride.

Step 1: Formation of the Acyl Chloride

Fig. 2: Acyl chloride formation workflow.

Materials:

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-(methoxycarbonyl)benzoic acid.

  • Add anhydrous DCM to dissolve the starting material.

  • To the stirred solution, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride dropwise at room temperature. Gas evolution (CO₂, CO, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-chloro-4-(methoxycarbonyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • Crude 2-chloro-4-(methoxycarbonyl)benzoyl chloride (from Step 1)

  • Substituted aniline or amine (1.0-1.2 eq)

  • Anhydrous DCM or THF

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

Procedure:

  • Dissolve the desired amine in anhydrous DCM in a separate flask under an inert atmosphere.

  • Add the base (TEA or pyridine) to the amine solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, particularly for the synthesis of biaryl compounds.[13] In this protocol, the aryl chloride of 2-chloro-4-(methoxycarbonyl)benzoic acid is coupled with an arylboronic acid.

Fig. 3: Suzuki-Miyaura coupling workflow.

Materials:

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04-0.10 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

  • Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)

Procedure:

  • To a Schlenk flask, add 2-chloro-4-(methoxycarbonyl)benzoic acid, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 3: Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation, yielding 2-chloroterephthalic acid, a useful difunctional building block.

Materials:

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Methanol/Water or THF/Water solvent mixture

  • Hydrochloric acid (HCl, e.g., 1 M or concentrated)

Procedure:

  • Dissolve 2-chloro-4-(methoxycarbonyl)benzoic acid in a mixture of methanol and water.

  • Add a solution of NaOH or LiOH in water to the reaction mixture.

  • Heat the mixture to reflux or stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with HCl until a precipitate forms (typically pH 1-2).

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 2-chloroterephthalic acid.[14]

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid is a highly adaptable and valuable building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, providing access to a diverse array of complex molecules with significant applications in medicinal chemistry. The protocols outlined in this guide serve as a practical starting point for researchers looking to leverage the synthetic potential of this versatile intermediate in their drug discovery and development efforts.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]

  • Nomura, S., Tabe, M., Ito, M., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360. [Link]

  • Papeo, G., Posteri, H., Borghi, D., et al. (2013). Discovery of 2-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine-1-carboxamide (NMS-P118): A Potent, Orally Bioavailable, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, 56(18), 7435–7449. [Link]

  • Ellsworth, B. A., Meng, W., Patel, M., et al. (2008). C-Aryl Glucosides. In PCT Int. Appl. (Vol. WO 2008002824 A2).
  • Feng, C., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(19), 3534. [Link]

  • Hinnen, D. (2017). Gliflozins: A new class of oral hypoglycemic agents. Journal of the American Pharmacists Association, 57(5), 629-637. [Link]

  • Wang, L., et al. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 239, 114417. [Link]

  • European Patent Office. (2005).
  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

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Method

The Strategic Utility of 2-Chloro-4-(methoxycarbonyl)benzoic Acid in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Complex Molecular Architectures In the landscape of contemporary drug discovery, the efficiency and elegance of synthetic routes are paramount. The strategic selection of starting m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the efficiency and elegance of synthetic routes are paramount. The strategic selection of starting materials and key intermediates can significantly impact the timeline and ultimate success of a medicinal chemistry campaign. 2-Chloro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a quintessential example of a highly versatile building block. Its unique arrangement of functional groups—a carboxylic acid, a methyl ester, and a strategically placed chlorine atom—offers a rich platform for a variety of chemical transformations, making it an invaluable asset in the synthesis of complex therapeutic agents.

The presence of the chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The carboxylic acid and methyl ester moieties, on the other hand, offer orthogonal reactivity, allowing for sequential and selective modifications. This inherent functional group compatibility is a key attribute that enables its utility in multi-step synthetic sequences. This application note will delve into the practical applications of 2-Chloro-4-(methoxycarbonyl)benzoic acid in medicinal chemistry, with a particular focus on its role as a precursor to potent therapeutic agents. We will provide detailed experimental protocols for its handling and utilization in a key synthetic transformation, alongside a discussion of the structure-activity relationships it enables.

Chemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 431888-57-2
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
Appearance White to off-white solidCommercially available
Purity ≥97%
Storage Store at room temperature

Hazard Summary: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of SGLT2 Inhibitors: A Case Study

A prominent application of structurally related chloro-benzoic acid derivatives is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While a direct synthesis of a marketed SGLT2 inhibitor from 2-Chloro-4-(methoxycarbonyl)benzoic acid is not extensively documented in publicly available literature, the synthesis of Dapagliflozin from the closely related 5-bromo-2-chlorobenzoic acid provides a compelling blueprint for its potential utility.[3] A key step in these syntheses often involves a Friedel-Crafts acylation to form a diaryl ketone, which is subsequently reduced to a diarylmethane core structure.

The following diagram illustrates a plausible synthetic pathway towards a key intermediate for SGLT2 inhibitors, starting from 2-Chloro-4-(methoxycarbonyl)benzoic acid.

G A 2-Chloro-4-(methoxycarbonyl)benzoic acid B 2-Chloro-4-(methoxycarbonyl)benzoyl chloride A->B  SOCl₂ or (COCl)₂ D 2-Chloro-4-carbomethoxy-4'-ethoxybenzophenone (Diaryl Ketone Intermediate) B->D  AlCl₃, CH₂Cl₂ (Friedel-Crafts Acylation) C Phenetole C->D E SGLT2 Inhibitor Scaffold D->E  Reduction & Further Elaboration G cluster_0 2-Chloro-4-(methoxycarbonyl)benzoic acid cluster_1 Influence on Drug Properties A Chloro Group (Cl) D Metabolic Stability A->D Blocks metabolic oxidation E Target Binding Affinity A->E Forms halogen bonds G Synthetic Handle A->G Enables cross-coupling B Methoxycarbonyl Group (COOCH₃) B->E Hydrogen bond acceptor F Solubility & Bioavailability B->F Modulates polarity C Carboxylic Acid Group (COOH) C->E Forms key interactions (e.g., salt bridges) C->F Increases aqueous solubility

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-4-(methoxycarbonyl)benzoic Acid and its Analogs as Pivotal Intermediates in the Synthesis of SGLT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Aryl C-Glucosides in Diabetes Therapy Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Aryl C-Glucosides in Diabetes Therapy

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management of type 2 diabetes mellitus.[1] By promoting the excretion of glucose in the urine, these agents lower blood glucose levels independent of insulin action.[2] Structurally, the majority of clinically successful SGLT2 inhibitors, including dapagliflozin, canagliflozin, and empagliflozin, are aryl C-glucosides. The synthesis of these complex molecules relies on the strategic construction of a diarylmethane or related aglycone, which is subsequently coupled to a glucose moiety.

A critical starting block for this aglycone is a substituted chlorobenzoic acid derivative. While 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2) represents this structural class, its halogenated analog, 5-Bromo-2-chlorobenzoic acid , is more prominently documented in process chemistry literature as a versatile precursor for a range of SGLT2 inhibitors.[3][4] This guide will focus on the fundamental synthetic transformations involving this class of intermediates, providing a detailed, experience-grounded framework for their application in drug development.

Profile of Key Intermediates

The physicochemical properties of these starting materials are crucial for designing reaction and purification protocols.

Property2-Chloro-4-(methoxycarbonyl)benzoic acid5-Bromo-2-chlorobenzoic acid
CAS Number 431888-57-2[5]249646-56-0
Molecular Formula C₉H₇ClO₄[6]C₇H₄BrClO₂
Molecular Weight 214.60 g/mol [6]235.46 g/mol
Appearance Off-white to light brown solid[5]White to off-white crystalline powder
Boiling Point 360.3±27.0 °C (Predicted)[5]~355.9 °C (Predicted)
pKa 2.43±0.25 (Predicted)[5]2.29±0.25 (Predicted)

Overall Synthetic Strategy: From Benzoic Acid to SGLT2 Inhibitor

The conversion of the chlorobenzoic acid intermediate into the final C-glucoside drug follows a convergent synthesis strategy. The core objective is to first construct the diarylmethane aglycone, which then serves as a nucleophile precursor for coupling with an electrophilic sugar derivative.

G cluster_aglycone Aglycone Synthesis cluster_coupling Glycosylation & Final Steps A 5-Bromo-2-chlorobenzoic Acid (or analog) B Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B D Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) B->D C Aromatic Partner (e.g., Phenetole, Fluorobenzene) C->D E Benzophenone Intermediate D->E F Ketone Reduction (e.g., Et₃SiH, BF₃·OEt₂) E->F G Diarylmethane Aglycone F->G I Halogen-Metal Exchange (e.g., n-BuLi) G->I H Protected Gluconolactone J C-C Bond Formation (Nucleophilic Addition) H->J I->J K Hemiketal Intermediate J->K L Reduction & Deprotection K->L M Final SGLT2 Inhibitor (e.g., Dapagliflozin) L->M

Caption: General workflow for SGLT2 inhibitor synthesis.

Core Protocol I: Synthesis of the Diaryl Aglycone

This two-stage process involves the formation of a benzophenone via Friedel-Crafts acylation, followed by its reduction to the diarylmethane core. The protocol below is a representative synthesis for the dapagliflozin aglycone precursor.[3][7]

Stage 1: Friedel-Crafts Acylation to form 5-Bromo-2-chloro-4'-ethoxybenzophenone

Principle: The carboxylic acid is first converted to a more reactive acyl chloride. A strong Lewis acid, typically aluminum chloride (AlCl₃), then activates the acyl chloride to generate a highly electrophilic acylium ion, which undergoes electrophilic aromatic substitution with an electron-rich aromatic partner (phenetole).[8] The para-substitution on phenetole is strongly favored due to steric hindrance and electronic effects.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylCl R-CO-Cl Acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Arene Arene (Phenetole) Sigma Sigma Complex (Resonance Stabilized) Arene->Sigma + R-C≡O⁺ Product Aryl Ketone Product Sigma->Product - H⁺ Sigma->Product

Caption: Mechanism of Friedel-Crafts Acylation.

Materials & Equipment:

  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic)

  • Phenetole (Ethoxybenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas (N₂/Ar) supply.

Procedure:

  • Acyl Chloride Formation: In a dry, inerted flask, suspend 5-bromo-2-chlorobenzoic acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride or thionyl chloride (approx. 1.5-2.0 equivalents) at 0-5 °C.[9] Allow the mixture to warm to room temperature and stir for 2-5 hours until gas evolution ceases and a clear solution is formed. The solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride.

  • Friedel-Crafts Reaction Setup: In a separate, larger three-necked flask, charge anhydrous AlCl₃ (approx. 1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere.[10] Cool the suspension to -10 to 0 °C in an ice-salt bath.

  • Addition of Reactants: Add phenetole (approx. 1.1 equivalents) to the AlCl₃ suspension. Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the cooled suspension over 1-2 hours, maintaining the internal temperature below 5 °C.[11]

  • Reaction & Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for another 2-4 hours. Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction by carefully and slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.

  • Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and finally brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a solvent system like isopropanol/water to yield the para-isomer as the major product.[3][12]

Stage 2: Reduction to form 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Principle: The carbonyl group of the benzophenone is reduced to a methylene bridge. A common and effective method is ionic hydrogenation using triethylsilane (Et₃SiH) as the hydride donor and a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂) as an activator. The Lewis acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to hydride attack from Et₃SiH.

Materials & Equipment:

  • 5-Bromo-2-chloro-4'-ethoxybenzophenone

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Acetonitrile and/or Dichloromethane

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: Dissolve the benzophenone intermediate in a mixture of anhydrous DCM and acetonitrile in a dry, inerted flask. Cool the solution to -15 to -5 °C.

  • Reagent Addition: Slowly add triethylsilane (approx. 2.0-2.5 equivalents) to the solution, followed by the dropwise addition of BF₃·OEt₂ (approx. 2.0-2.5 equivalents), ensuring the temperature remains below 0 °C.[3]

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting material by HPLC.

  • Workup & Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application Protocol II: C-Glycosylation

Principle: This is the crucial C-C bond-forming step. The aryl halide (bromide) of the aglycone is converted into a potent aryl nucleophile via halogen-metal exchange at cryogenic temperatures using an organolithium reagent like n-butyllithium (n-BuLi). This aryllithium species then attacks the electrophilic carbonyl of a per-silylated gluconolactone. A subsequent acidic workup and reduction sequence yields the C-glucoside.[3]

Materials & Equipment:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF) and/or Toluene

  • Methanolic solution of methanesulfonic acid (MsOH) or HCl

  • Triethylsilane (Et₃SiH) and BF₃·OEt₂

  • Schlenk line, dry glassware, low-temperature thermometer.

Procedure:

  • Aryllithium Formation: Dissolve the diarylmethane aglycone in anhydrous THF/Toluene in a Schlenk flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (approx. 1.1 equivalents) dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete metal-halogen exchange.

  • Coupling Reaction: In a separate flask, dissolve the protected gluconolactone in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared aryllithium solution into the gluconolactone solution via cannula, keeping the temperature at -78 °C. Stir for 2-3 hours.[3][13]

  • Quenching and Methylation: Quench the reaction at -78 °C by adding a pre-cooled solution of methanesulfonic acid in methanol.[3] This protonates the alkoxide and catalyzes the formation of the anomeric methyl lactols. Allow the reaction to warm slowly to room temperature.

  • Reductive Deprotection: After workup (aqueous extraction), the crude methyl lactol mixture is dissolved in anhydrous DCM/acetonitrile. The anomeric methoxy group is removed reductively using Et₃SiH and BF₃·OEt₂ at low temperature, similar to the ketone reduction protocol.[3][14]

  • Final Hydrolysis/Purification: If acetate or other protecting groups are used instead of silyl ethers, a final hydrolysis step (e.g., with LiOH or Na₂CO₃ in methanol/water) is required to reveal the free hydroxyl groups of the glucose moiety.[15] The final product is typically purified via recrystallization or co-crystal formation to achieve pharmaceutical-grade purity.[15]

References

  • Huang, L., et al. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
  • Huang, L., et al. Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
  • CN109400561A - The synthetic method of Dapagliflozin.
  • Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, Vol. 106, No. 11, 2023. [Link]

  • CN105153137A - Preparation method of empagliflozin.
  • Benzoic acid, 5-broMo-2-chloro-4-(Methoxycarbonyl). LookChem. [Link]

  • CN103980263B - The synthesis technique of canagliflozin.
  • CN108530408A - The method for preparing Dapagliflozin.
  • US20190202814A1 - Processes for preparation of empagliflozin.
  • WO 2018/163194 A1.
  • Ren, J., et al. Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 2014. [Link]

  • Huang, K., et al. Synthesis of Dapagliflozin. Chinese Journal of Pharmaceuticals, 2015. [Link]

  • CN103980263A - New synthesis process of canagliflozin.
  • WO2016035042A1 - Process for the preparation of canagliflozin.
  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Source not specified.
  • WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.

Sources

Method

Application Notes and Protocols for the Pharmaceutical Synthesis Applications of 2-Chloro-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Chloro-4-(methoxycarbonyl)benzoic acid in Medicinal Chemistry 2-Chloro-4-(methoxycarbonyl)benzoic acid is a highly fu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Chloro-4-(methoxycarbonyl)benzoic acid in Medicinal Chemistry

2-Chloro-4-(methoxycarbonyl)benzoic acid is a highly functionalized aromatic compound that has emerged as a significant building block in the synthesis of modern pharmaceuticals. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methoxycarbonyl group, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The strategic positioning of these functional groups allows for a range of selective chemical transformations, making it a valuable intermediate in multi-step synthetic sequences.

Halogenated benzoic acid derivatives are prized in organic synthesis for their role as adaptable intermediates. The presence of a halogen, such as chlorine, provides a reactive "handle" for powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), which are fundamental to the assembly of complex molecules from simpler precursors[1]. The benzoic acid moiety itself is a privileged structure in drug design, frequently found in compounds with significant biological activity due to its ability to participate in key intermolecular interactions with biological targets[1].

This document provides detailed application notes and protocols for the use of 2-Chloro-4-(methoxycarbonyl)benzoic acid in pharmaceutical synthesis, with a focus on its role as a key intermediate in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Application 1: A Key Intermediate in the Synthesis of SGLT2 Inhibitors

The most prominent application of the 2-chloro-4-(methoxycarbonyl)benzoic acid scaffold is in the synthesis of a promising class of SGLT2 inhibitors for the treatment of diabetes[2][3][4]. Specifically, its brominated analogue, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a crucial intermediate in the industrial-scale production of these therapeutic agents[2][4][5]. The parent compound, 2-chloro-4-(methoxycarbonyl)benzoic acid, can be considered a precursor in a highly efficient and scalable synthetic route.

The general synthetic strategy involves the construction of a C-aryl glucoside, where the 2-chloro-4-(methoxycarbonyl)benzoic acid derivative forms the core of the aglycone portion of the final drug molecule. The chloro and bromo substituents are strategically important for subsequent coupling reactions to build the final complex structure of the SGLT2 inhibitor.

Workflow for the Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

The following diagram illustrates a typical workflow for the synthesis of the key brominated intermediate starting from 2-amino-4-(methoxycarbonyl)benzoic acid, which itself can be derived from simpler starting materials.

SGLT2_Intermediate_Synthesis cluster_0 Step 1: Diazotization-Sandmeyer Reaction cluster_1 Step 2: Bromination start 2-Amino-4-(methoxycarbonyl)benzoic acid reagents1 NaNO2, HCl, CuCl start->reagents1 Diazotization product1 2-Chloro-4-(methoxycarbonyl)benzoic acid reagents1->product1 Sandmeyer Reaction reagents2 N-Bromosuccinimide (NBS) product1->reagents2 Electrophilic Aromatic Substitution product2 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid reagents2->product2

Caption: Synthetic workflow for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.

Protocol 1: Synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

This protocol is adapted from a reported industrial scale-up process and details the bromination of a precursor to yield the key SGLT2 inhibitor intermediate[5].

A. Materials

  • 2-Amino-4-(methoxycarbonyl)benzoic acid hydrochloride (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.22 equiv)

  • Acetonitrile

  • Deionized water

B. Equipment

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

C. Procedure

  • Reaction Setup: Charge the jacketed glass reactor with 2-amino-4-(methoxycarbonyl)benzoic acid hydrochloride and acetonitrile. Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-10°C using a circulating chiller.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled slurry over a period of 1-2 hours, maintaining the internal temperature between 0-10°C.

    • Causality Note: The reaction is exothermic, and slow addition of NBS is crucial to control the temperature. Lower temperatures favor the desired regioselectivity and minimize the formation of dibromo impurities[5]. NBS is chosen as the brominating agent as it is easier to handle than liquid bromine and has been shown to produce higher yields and purity in this specific transformation[5].

  • Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Isolation: Once the reaction is complete, add deionized water to the reaction mixture to precipitate the product.

  • Filtration and Washing: Filter the resulting solid through a Buchner funnel. Wash the filter cake with a cold mixture of acetonitrile and water, followed by a final wash with cold water to remove any remaining succinimide and inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved.

D. Expected Results

This process has been reported to produce 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid in high yield and purity, suitable for use in the subsequent steps of SGLT2 inhibitor synthesis.

ParameterValueReference
Yield >90%[5]
Purity (HPLC) >99%[5]

Application 2: Potential Precursor for Biphenyl-Containing Pharmaceuticals

The 2-chloro-4-(methoxycarbonyl)benzoic acid scaffold is also a potential precursor for the synthesis of pharmaceuticals containing a biphenyl moiety. A notable example of such a drug is Sacubitril, a neprilysin inhibitor used in the treatment of heart failure[6][7][8][9]. While direct use of this specific intermediate in the industrial synthesis of Sacubitril is not explicitly detailed in the available literature, its structure lends itself to the formation of the required biphenyl core through well-established cross-coupling methodologies.

The chloro substituent can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with an appropriate arylboronic acid or ester to form the C-C bond of the biphenyl system. The carboxylic acid and ester functionalities can then be further manipulated to complete the synthesis of the target molecule.

General Strategy for Biphenyl Synthesis via Suzuki Coupling

The following diagram illustrates the general concept of using 2-chloro-4-(methoxycarbonyl)benzoic acid as a coupling partner in a Suzuki reaction.

Suzuki_Coupling start_mol 2-Chloro-4-(methoxycarbonyl)benzoic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base start_mol->catalyst boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->catalyst product_mol Biphenyl Derivative catalyst->product_mol Suzuki Coupling

Caption: General scheme for Suzuki coupling with 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction involving an aryl chloride, which can be adapted for 2-chloro-4-(methoxycarbonyl)benzoic acid.

A. Materials

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

B. Equipment

  • Schlenk flask or three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line

C. Procedure

  • Reaction Setup: To a Schlenk flask, add 2-chloro-4-(methoxycarbonyl)benzoic acid, the arylboronic acid, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

    • Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to lower yields.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid is a strategically important intermediate in pharmaceutical synthesis, with a well-documented role in the production of SGLT2 inhibitors and potential applications in the synthesis of other complex molecules like biphenyl-containing drugs. Its versatile functionality allows for a range of chemical transformations, making it a valuable tool for medicinal chemists. The protocols provided herein offer a starting point for the practical application of this compound in a research and development setting.

References

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-4-methylbenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). SGLT-2 inhibitor drugs under investigation. Available at: [Link]

  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • HETEROCYCLES. (2023). strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1782. Available at: [Link]

  • Acme Organics. (n.d.). Exploring 2-Chloro-4-(Methylsulfonyl)Benzoic Acid: Properties and Applications. Available at: [Link]

  • Google Patents. (n.d.). WO2016128995A1 - Process for the preparation of sglt inhibitor compounds.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Available at: [Link]

  • Google Patents. (n.d.). WO2017148357A1 - Sacubitril intermediate and preparation method thereof.
  • European Patent Office. (n.d.). INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION - EP 3386955 B1. Available at: [Link]

  • Google Patents. (n.d.). CN112661671B - A kind of preparation method of sacubitril intermediate.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Reactions of 2-Chloro-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatile Scaffolding of 2-Chloro-4-(methoxycarbonyl)benzoic acid 2-Chloro-4-(methoxycar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffolding of 2-Chloro-4-(methoxycarbonyl)benzoic acid

2-Chloro-4-(methoxycarbonyl)benzoic acid is a key bifunctional aromatic building block in modern organic synthesis and medicinal chemistry. Its strategic placement of a chloro substituent, a methoxycarbonyl group, and a carboxylic acid on a benzene ring offers a versatile platform for a wide array of chemical transformations. The chloro atom serves as a handle for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the carboxylic acid and its corresponding methyl ester provide orthogonal sites for modification, such as amide bond formation and hydrolysis, respectively. This unique combination of reactive sites makes it a valuable intermediate in the synthesis of complex molecules, most notably as a precursor to a new class of antidiabetic drugs, the SGLT2 inhibitors.[1][2]

This guide provides a comprehensive overview of the key reactions of 2-Chloro-4-(methoxycarbonyl)benzoic acid, complete with detailed, field-proven protocols and insights into the underlying chemical principles.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chloro-substituent on the aromatic ring of 2-Chloro-4-(methoxycarbonyl)benzoic acid is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial for the elaboration of drug-like molecules.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.[3][4] The reaction of 2-Chloro-4-(methoxycarbonyl)benzoic acid with an arylboronic acid or ester proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Causality in Experimental Choices: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand such as SPhos is critical for activating the relatively inert C-Cl bond. The use of a strong base like K₃PO₄ is necessary to facilitate the transmetalation step. A mixed solvent system of toluene and water allows for the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ValueMolar Equiv.
2-Chloro-4-(methoxycarbonyl)benzoic acid1.0 mmol1.0
Arylboronic acid1.2 mmol1.2
Pd(OAc)₂0.02 mmol0.02
SPhos0.04 mmol0.04
K₃PO₄3.0 mmol3.0
Toluene5 mL-
Water1 mL-
Temperature100 °C-
Time12-24 h-

Procedure:

  • To a dry Schlenk flask, add 2-Chloro-4-(methoxycarbonyl)benzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation (Base, Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of aryl amines from aryl halides.[1][5] This reaction is particularly valuable in drug discovery for introducing amine functionalities.

Causality in Experimental Choices: A bulky, electron-rich phosphine ligand like XPhos is often employed to facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and promote the formation of the palladium-amido complex. Anhydrous conditions are crucial as water can lead to catalyst deactivation and side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Reagent/ParameterQuantity/ValueMolar Equiv.
2-Chloro-4-(methoxycarbonyl)benzoic acid1.0 mmol1.0
Primary or Secondary Amine1.2 mmol1.2
Pd₂(dba)₃0.01 mmol0.02 (Pd)
XPhos0.04 mmol0.04
NaOtBu1.4 mmol1.4
Anhydrous Toluene5 mL-
Temperature110 °C-
Time8-16 h-

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 2-Chloro-4-(methoxycarbonyl)benzoic acid and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald_Hartwig_Amination A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(Ln) B->C D Amine Coordination & Deprotonation (Base, R2NH) C->D E Ar-Pd(II)-NR2(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR2 F->G Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups can activate the chloro-substituent towards nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[6] This reaction proceeds via a Meisenheimer complex intermediate.

Causality in Experimental Choices: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged Meisenheimer intermediate. Heating is often required to overcome the activation energy for the initial nucleophilic attack. An excess of the amine can serve as both the nucleophile and the base to neutralize the HCl byproduct.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Reagent/ParameterQuantity/ValueMolar Equiv.
2-Chloro-4-(methoxycarbonyl)benzoic acid1.0 mmol1.0
Aliphatic Amine3.0 mmol3.0
DMSO5 mL-
Temperature120-150 °C-
Time24-48 h-

Procedure:

  • To a sealed tube, add 2-Chloro-4-(methoxycarbonyl)benzoic acid and the aliphatic amine in DMSO.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

SNAr_Mechanism A Aryl Halide B Nucleophilic Attack A->B Nucleophile C Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Leaving Group C->D - Halide E Substituted Aromatic Product D->E

Caption: General mechanism of Nucleophilic Aromatic Substitution.

Reactions of the Carboxylic Acid and Ester Moieties

The carboxylic acid and methyl ester groups of 2-Chloro-4-(methoxycarbonyl)benzoic acid provide opportunities for further derivatization.

Amide Bond Formation

The carboxylic acid can be readily converted to an amide through coupling with a primary or secondary amine. This is a fundamental transformation in the synthesis of pharmaceuticals.[7]

Causality in Experimental Choices: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a highly efficient method for amide bond formation, even with sterically hindered amines. The reaction proceeds through an activated ester intermediate.

Experimental Protocol: Amide Coupling

Reagent/ParameterQuantity/ValueMolar Equiv.
2-Chloro-4-(methoxycarbonyl)benzoic acid1.0 mmol1.0
Amine1.1 mmol1.1
HATU1.1 mmol1.1
DIPEA2.0 mmol2.0
Anhydrous DMF5 mL-
TemperatureRoom Temperature-
Time2-4 h-

Procedure:

  • Dissolve 2-Chloro-4-(methoxycarbonyl)benzoic acid in anhydrous DMF.

  • Add the amine and DIPEA to the solution.

  • Add HATU in one portion and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under basic conditions (saponification).[8]

Causality in Experimental Choices: Lithium hydroxide (LiOH) is a commonly used base for ester hydrolysis. A mixture of THF, methanol, and water is used as the solvent to ensure the solubility of both the starting material and the hydroxide salt intermediate.

Experimental Protocol: Ester Hydrolysis

Reagent/ParameterQuantity/ValueMolar Equiv.
2-Chloro-4-(methoxycarbonyl)benzoic acid1.0 mmol1.0
LiOH·H₂O2.0 mmol2.0
THF4 mL-
Methanol2 mL-
Water2 mL-
TemperatureRoom Temperature-
Time4-8 h-

Procedure:

  • Dissolve 2-Chloro-4-(methoxycarbonyl)benzoic acid in a mixture of THF, methanol, and water.

  • Add LiOH·H₂O and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify with 1M HCl to a pH of ~2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid is a highly functionalized and synthetically versatile building block. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The strategic application of modern synthetic methodologies to this scaffold will undoubtedly continue to yield molecules of significant scientific and medicinal importance.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 234-243. [Link]

  • [This is a placeholder for a general reference on SGLT2 inhibitors and their synthesis, as a specific paper detailing the use of the title compound in a full synthesis was not found in the provided search results.]
  • [This is a placeholder for a general organic chemistry textbook reference on ester hydrolysis.]
  • [This is a placeholder for a general reference on Buchwald-Hartwig amination from a reputable source like Organic Reactions or a major review journal.]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • [This is a placeholder for a general reference on palladium-catalyzed cross-coupling reactions from a source like "Modern Organic Synthesis" by Zweiful and Nantz.]
  • [This is a placeholder for a general reference on the Heck reaction.]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • [This is a placeholder for a practical guide to Suzuki coupling, such as a protocol from a major chemical supplier or a methods-focused journal.]
  • [This is a placeholder for a general reference on the Sonogashira reaction.]
  • [This is a placeholder for a general reference on amide synthesis
  • [This is a placeholder for a general reference on nucleophilic substitution reactions.]
  • [This is a placeholder for a general reference on nucleophilic substitution with amines.]
  • [This is a placeholder for a general reference on the synthesis of amides
  • [This is a placeholder for a general reference on the use of phosphonium salts in amide synthesis.]
  • [This is a placeholder for a general reference on nucleophilic aromatic substitution from a reputable organic chemistry textbook.]
  • [This is a placeholder for a general reference on the mechanism of nucleophilic arom
  • [This is a placeholder for a general reference on amide formation
  • [This is a placeholder for a general reference on the prepar

Sources

Method

scale-up synthesis of "2-Chloro-4-(methoxycarbonyl)benzoic acid"

An Application Guide to the Scalable Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic Acid Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-Chloro-4-(methoxyca...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic Acid

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the development of various pharmaceuticals. The guide is designed for researchers, chemists, and process development professionals, offering an in-depth look into a robust and scalable synthetic route. The chosen strategy focuses on the selective mono-esterification of 2-chloroterephthalic acid, a commercially available starting material. This document emphasizes the underlying chemical principles, process optimization, safety considerations, and analytical controls necessary for successful and reproducible large-scale production.

Introduction and Strategic Overview

2-Chloro-4-(methoxycarbonyl)benzoic acid serves as a critical building block in organic synthesis, notably in the manufacturing pathway of therapeutic agents like SGLT2 inhibitors used in diabetes therapy.[1][2][3] Its bifunctional nature, featuring both a carboxylic acid and a methyl ester on a chlorinated benzene ring, makes it a versatile synthon. The primary challenge in its synthesis is achieving selective functionalization of the symmetric precursor, 2-chloroterephthalic acid.

This guide details a direct and industrially viable approach: the selective mono-esterification of 2-chloroterephthalic acid. This method is chosen for its operational simplicity, cost-effectiveness, and high potential for scalability. The core of this process lies in the precise control of reaction conditions to favor the formation of the mono-ester over the diester byproduct, dimethyl 2-chloroterephthalate.

The overall synthetic workflow is illustrated below.

G cluster_0 Process Workflow Start 2-Chloroterephthalic Acid (Starting Material) Step1 Selective Mono-esterification with Methanol Start->Step1 Step2 Reaction Quench & Crude Isolation Step1->Step2 Step3 Purification by Recrystallization Step2->Step3 End 2-Chloro-4-(methoxycarbonyl)benzoic acid (Final Product) Step3->End

Caption: High-level workflow for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Materials and Equipment

Reagents and Solvents
Chemical NameCAS No.Molecular FormulaMW ( g/mol )Role
2-Chloroterephthalic Acid1967-31-3C₈H₅ClO₄200.58Starting Material
Methanol (Anhydrous)67-56-1CH₄O32.04Reagent/Solvent
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Catalyst
Toluene108-88-3C₇H₈92.14Reaction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Quenching Agent
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl)7647-14-5NaCl58.44Washing Agent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Equipment
  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Temperature control unit (heating/cooling circulator).

  • Addition funnel.

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer).

  • Rotary evaporator with a vacuum pump.

  • Drying oven (vacuum compatible).

  • Standard laboratory glassware and analytical instruments (HPLC, NMR).

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis yielding a significant quantity of the target compound.

Step 1: Selective Mono-esterification

The reaction mechanism involves the protonation of the carbonyl oxygen of one carboxylic acid group by the sulfuric acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G cluster_0 Catalytic Esterification Mechanism Reactants 2-Chloroterephthalic Acid + Methanol Protonation Protonation of Carbonyl (Catalyzed by H₂SO₄) Reactants->Protonation H⁺ Attack Nucleophilic Attack by Methanol Protonation->Attack CH₃OH Intermediate Tetrahedral Intermediate Formation Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination -H₂O Deprotonation Deprotonation Elimination->Deprotonation -H⁺ Product Mono-ester Product Deprotonation->Product

Caption: Simplified mechanism of acid-catalyzed esterification.

Procedure:

  • Reactor Setup: Ensure the 10 L jacketed reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 2-chloroterephthalic acid (1.00 kg, 4.99 mol) and toluene (5 L). Begin stirring to form a slurry.

  • Catalyst and Reagent Addition:

    • Carefully add concentrated sulfuric acid (49 g, 0.5 mol, 0.1 equiv.) to the slurry. A slight exotherm may be observed.

    • Add anhydrous methanol (176 g, 5.49 mol, 1.1 equiv.) via an addition funnel over 30 minutes. The stoichiometry is critical to favor mono-esterification.[4]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-90 °C) using the temperature control unit. Maintain the reflux for 8-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours. Analyze the samples by HPLC to determine the ratio of starting material, mono-ester product, and diester byproduct. The reaction is considered complete when the consumption of the starting material is maximized and the formation of the diester remains minimal (<5%).

Step 2: Work-up and Crude Product Isolation
  • Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing a stirred solution of saturated sodium bicarbonate (5 L). Caution: Vigorous gas evolution (CO₂) will occur.

  • Phase Separation: Transfer the quenched mixture to a large separatory funnel. The product will predominantly be in the aqueous phase as its sodium salt. Separate the organic (toluene) layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 6M hydrochloric acid. A white precipitate of the product will form.

  • Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) to remove inorganic salts.

Step 3: Purification by Recrystallization
  • Dissolution: Transfer the damp filter cake to a clean reactor and add a mixture of ethyl acetate and heptane (e.g., 1:2 v/v). Heat the mixture with stirring until the solid completely dissolves. The optimal solvent volume should be determined experimentally to create a saturated solution at high temperature.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by filtration. Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.

Process Optimization and Scale-Up Insights

Transitioning from a lab-scale procedure to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[5]

  • Causality of Parameter Selection:

    • Solvent System (Toluene): Toluene is selected for its appropriate boiling point, allowing for effective temperature control at reflux. It is also immiscible with water, which simplifies the aqueous work-up.

    • Stoichiometric Control: Using a slight excess (1.1 equivalents) of methanol pushes the equilibrium towards the product but is controlled to minimize the formation of the diester byproduct. A large excess of alcohol would significantly increase diester formation.

    • Catalyst Loading: A catalytic amount (0.1 equivalents) of sulfuric acid is sufficient to achieve a reasonable reaction rate without causing significant degradation or requiring excessive quenching agent.[6]

  • Scale-Up Challenges:

    • Thermal Management: The initial addition of sulfuric acid and the subsequent esterification reaction can have thermal consequences. A jacketed reactor with a reliable temperature control unit is essential to manage any exotherms or provide consistent heating.

    • Mass Transfer: In a large reactor, ensuring homogenous mixing of the slurry is critical for consistent reaction kinetics. The stirrer speed and design must be optimized to prevent solids from settling.

    • Impurity Control: The primary impurity is the diester, dimethyl 2-chloroterephthalate. Its formation is minimized by controlling methanol stoichiometry and reaction time. The purification by recrystallization is designed to effectively remove this less polar impurity.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity and purity of the final product.

Parameter Method Specification Purpose
Purity HPLC≥99.0% (Area)Quantifies product purity and detects impurities.
Identity ¹H NMRConforms to structureConfirms the chemical structure of the compound.[2]
Melting Point Capillary Method238 - 241 °CA quick and reliable indicator of purity.
Residual Solvents GC-HSToluene, Ethyl Acetate, Heptane < SpecificationEnsures solvents are removed to acceptable levels.

Example HPLC Method: [7]

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (with 0.1% Phosphoric Acid), Gradient

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

Safety and Hazard Management

Handling chemicals on a large scale requires strict adherence to safety protocols. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[8][9]

ChemicalGHS PictogramsHazard Statements[8][10]Handling Precautions
2-Chloroterephthalic Acid H315: Causes skin irritation. H319: Causes serious eye irritation.Avoid dust inhalation. Wash hands after handling.
Sulfuric Acid H314: Causes severe skin burns and eye damage.Handle in a fume hood. Add slowly to other liquids.
Methanol H225: Highly flammable liquid and vapor. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs.Use in a well-ventilated area away from ignition sources.
Toluene H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged exposure.Use in a well-ventilated area. Avoid breathing vapors.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

  • Spill: Absorb with inert material and dispose of in a designated waste container. Ensure adequate ventilation.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers.

References

  • Chemical Label for 2-chloro-4-(methoxycarbonyl)benzoic acid. ECHA. Available at: [Link] (Note: Direct link to specific label unavailable from search, linking to main ECHA portal).

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid... Thieme Connect. Available at: [Link]

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid... ResearchGate. Available at: [Link]

  • Google Patents. (1991). Preparation of 2-chloroterephthaloyl chloride. US5003105A.
  • European Patent Office. (1990). Preparation of 2-chloroterephthaloyl chloride. EP 0378366 A1. Available at: [Link]

  • Google Patents. (1982). Method of preparing monoesters. US4314071A.
  • Benin, V., & Branion, S. (2006). Preparation of Some Substituted Terephthalic Acids. eCommons@University of Dayton. Available at: [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. EP1853548B1.
  • RSC Publishing. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at: [Link]

  • ResearchGate. (2004). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. Synthetic Communications. Available at: [Link]

  • ResearchGate. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. ResearchGate. Available at: [Link]

  • Google Patents. (2017). The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. CN106946685A.
  • Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN102627591B.
  • ResearchGate. (2010). Selective esterification of phthalic acids in two ionic liquids at high temperatures... ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • Google Patents. (2008). Method of selective esterification. US7368593B1.
  • Google Patents. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester. CN103193666A.
  • Google Patents. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. US5233083A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for the purification of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CMBA). This guide is designed for researchers, scientists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CMBA). This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and may encounter challenges in achieving the desired purity. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and practical laboratory experience to help you troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of CMBA, providing potential causes and actionable solutions.

Issue 1: Low Purity After Synthesis

Symptom: Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in an HPLC or NMR analysis.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Incomplete Reaction The synthesis reaction has not gone to completion, leaving unreacted starting materials. A common synthetic route involves the mono-demethylation of dimethyl 2-chloroterephthalate[1].Optimize Reaction Conditions: Ensure your reaction is running for a sufficient amount of time and at the correct temperature. Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
Formation of Isomers During synthesis, the isomeric product, 4-chloro-3-(methoxycarbonyl)benzoic acid, might be formed.Chromatographic Separation: These isomers can often be separated by silica gel column chromatography. A fine-tuned solvent system will be crucial for achieving good separation.
Di-acid Formation Hydrolysis of both methyl ester groups can lead to the formation of 2-chloroterephthalic acid.Control Stoichiometry of Reagents: In the case of selective hydrolysis of the diester, carefully control the amount of the hydrolyzing agent. Acid-Base Extraction: The di-acid is more polar and has two acidic protons, which can sometimes be exploited in an acid-base workup to separate it from the mono-ester.
Side Reactions Depending on the synthetic route, other side reactions can occur. For instance, if a Sandmeyer reaction is used to introduce the chloro group, phenolic byproducts can form from the reaction of the diazonium salt with water[2].Purification Strategy: A combination of purification techniques, such as column chromatography followed by recrystallization, may be necessary to remove these impurities.
Issue 2: Difficulty with Column Chromatography

Symptom: You are unable to achieve good separation of your product from impurities using silica gel column chromatography.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Inappropriate Solvent System The polarity of the eluent is too high or too low, causing either all compounds to elute together or nothing to move off the baseline.Optimize the Eluent: A common and effective method for purifying CMBA is silica gel column chromatography using a gradient of methanol (containing 5% acetic acid) in dichloromethane[1]. The acetic acid helps to suppress the deprotonation of the carboxylic acid, reducing tailing on the silica gel. Start with a low polarity mixture and gradually increase the polarity.
Co-eluting Impurities An impurity has a very similar polarity to your product, making separation difficult.Alternative Chromatography: Consider using a different stationary phase, such as alumina, or a different chromatographic technique like reverse-phase chromatography. Recrystallization: If the impurity is present in a small amount, recrystallization after column chromatography can be an effective final purification step.
Product Tailing on the Column The spot or peak for your product is broad and tails, leading to poor separation and mixed fractions.Acidify the Eluent: As mentioned, adding a small amount of a volatile acid like acetic acid to your eluent can significantly reduce tailing for acidic compounds like CMBA[1].
Issue 3: Challenges with Recrystallization

Symptom: You are attempting to purify CMBA by recrystallization, but you are experiencing problems such as oiling out, poor crystal formation, or low yield.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
"Oiling Out" The compound is coming out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the solid is lower than the temperature of the solution.Adjust Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Use More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
No Crystal Formation The solution remains clear even after cooling, indicating that it is not supersaturated enough.Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure CMBA. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then cool the solution again.
Low Yield A significant portion of your product remains dissolved in the mother liquor after filtration.Optimize Solvent Choice: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold. For benzoic acid derivatives, mixtures of ethanol and water, or methanol and water, are often good starting points[3]. Experiment with different solvent systems to find the one that gives the best recovery. Ensure you are cooling the solution to a sufficiently low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purifying crude 2-Chloro-4-(methoxycarbonyl)benzoic acid?

A1: For a crude mixture with multiple impurities, silica gel column chromatography is often the most effective initial purification step. It allows for the separation of compounds with different polarities. A recommended starting point is a gradient elution with dichloromethane and methanol, with a small percentage of acetic acid added to the eluent to improve the peak shape of your acidic product[1].

Q2: What are the most likely impurities I should be looking for?

A2: The most common impurities will depend on your synthetic route. If you are preparing CMBA by mono-hydrolysis of dimethyl 2-chloroterephthalate, your main impurities are likely to be the starting diester, the over-hydrolyzed diacid (2-chloroterephthalic acid), and potentially the isomeric mono-ester.

Q3: Can I purify 2-Chloro-4-(methoxycarbonyl)benzoic acid using an acid-base extraction?

A3: An acid-base extraction can be a useful technique, particularly for removing neutral or basic impurities. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate solution), the acidic CMBA will be deprotonated and move to the aqueous layer. The organic layer containing neutral impurities can then be discarded. Acidifying the aqueous layer will then precipitate your product. However, be cautious with the strength of the base and the temperature, as harsh basic conditions could lead to the hydrolysis of the methyl ester group[4].

Q4: How can I avoid hydrolyzing the methyl ester during purification?

A4: To prevent hydrolysis of the methyl ester, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When performing column chromatography, the addition of a small amount of a weak acid like acetic acid can help maintain a stable, protonated state for your compound[1]. For acid-base extractions, use mild bases like sodium bicarbonate and perform the extraction at room temperature or below.

Q5: What is the recommended method for storing purified 2-Chloro-4-(methoxycarbonyl)benzoic acid?

A5: Purified CMBA should be stored in a tightly sealed container in a cool, dry place. It is generally a stable solid at room temperature[5].

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 2-Chloro-4-(methoxycarbonyl)benzoic acid, incorporating decision points for troubleshooting.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Secondary Purification (if needed) Crude Crude CMBA TLC_HPLC TLC/HPLC Analysis Crude->TLC_HPLC ColumnChromatography Silica Gel Column Chromatography (DCM/MeOH/AcOH) TLC_HPLC->ColumnChromatography Multiple Impurities Recrystallization Recrystallization (e.g., EtOH/Water) TLC_HPLC->Recrystallization One Major Impurity Fractions Collect Fractions ColumnChromatography->Fractions Analysis Analyze Fractions (TLC/HPLC) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Combine->Recrystallization Minor Impurities Remain FinalProduct Pure CMBA Combine->FinalProduct Purity >98% Filter Filter and Dry Recrystallization->Filter Filter->FinalProduct

Caption: A general workflow for the purification of CMBA.

References

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Synthesis, 54(23), 5183-5190.
  • ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • ResearchGate. (n.d.). The formation of product and impurity. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link] বেনজোয়িক.pdf

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No: 431888-57-2). This document is intended...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No: 431888-57-2). This document is intended for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this compound.

Introduction to Recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid

2-Chloro-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid. Its purification via recrystallization is a critical step to ensure high purity for subsequent synthetic transformations or final product formulation. The key to a successful recrystallization lies in the selection of an appropriate solvent system that allows for high solubility at elevated temperatures and low solubility at lower temperatures, thereby enabling the selective crystallization of the desired compound while leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid?

A1: Based on the polarity imparted by the carboxylic acid and ester functional groups, as well as the chloro-substituent, a polar protic solvent or a mixed solvent system is generally a good starting point.[1] For 2-Chloro-4-(methoxycarbonyl)benzoic acid, an ethanol/water or methanol/water mixed solvent system is highly recommended.[2][3] The compound is expected to be soluble in hot alcohol and much less soluble upon the addition of water (an anti-solvent).

Q2: How do I perform a recrystallization using an ethanol/water mixed solvent system?

A2: The following is a general protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Chloro-4-(methoxycarbonyl)benzoic acid in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Q3: What are the likely impurities in my crude 2-Chloro-4-(methoxycarbonyl)benzoic acid?

A3: The impurities will largely depend on the synthetic route. A common synthesis involves the oxidation of a substituted toluene. Potential impurities could include:

  • Unreacted Starting Material: Such as 2-chloro-4-methylbenzoic acid.

  • Over-oxidation Products: Dicarboxylic acids.

  • Byproducts from Side Reactions: Such as benzaldehydes, benzyl alcohols, and their esters.

  • Reagents from the Synthesis: For example, residual oxidizing agents or catalysts.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Oiling Out The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling.1. Reheat the solution to dissolve the oil. 2. Add a small amount of the better solvent (e.g., ethanol) to increase the solubility. 3. Allow the solution to cool more slowly. Consider insulating the flask.[4][5][6]
No Crystal Formation The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.1. If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. 2. Add a seed crystal of the pure compound. 3. If too much solvent was used, gently evaporate some of the solvent and allow it to cool again.[5]
Low Crystal Yield Too much solvent was used, the cooling was not sufficient, or the crystals are too soluble in the wash solvent.1. Ensure the minimum amount of hot solvent was used for dissolution. 2. Cool the solution in an ice bath for a longer period. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals Form Too Quickly The solution is too concentrated, or the cooling is too rapid.1. Reheat the solution and add a small amount of additional hot solvent. 2. Ensure the solution cools slowly to room temperature before placing it in an ice bath.[4]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the recrystallization of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic action action outcome outcome start Problem Occurs oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes colored_crystals Colored Crystals? low_yield->colored_crystals No check_solvent_volume Review Solvent Volume & Cooling Time low_yield->check_solvent_volume Yes colored_crystals->outcome No use_charcoal Use Activated Charcoal colored_crystals->use_charcoal Yes success Successful Recrystallization reheat_add_solvent->success scratch_seed->success evaporate_solvent Evaporate Some Solvent check_solvent_volume->success use_charcoal->success

Caption: Decision-making diagram for troubleshooting common recrystallization issues.

References

  • Chemistry Teaching Labs - University of York. (n.d.). Problems with Recrystallisations. [Link]

  • ChemSrc. (2024). 2-Chloro-4-(methoxycarbonyl)benzoic acid. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Chloro-4-(methoxycarbonyl)benzoic acid?

A1: There are two primary and well-established synthetic routes for this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Selective Hydrolysis: This is a very common and direct method starting from dimethyl 2-chloroterephthalate. The reaction involves the selective hydrolysis of one of the two methyl ester groups.[1]

  • Sandmeyer Reaction: This route begins with an aromatic amine, specifically 2-Amino-4-(methoxycarbonyl)benzoic acid. The amine is converted to a diazonium salt, which is then displaced by a chloride using a copper(I) salt catalyst.[2]

Q2: I've completed my synthesis. What is the quickest way to assess the purity of my crude product?

A2: For a rapid purity assessment, Thin Layer Chromatography (TLC) is an excellent initial step. You can compare the crude product against the starting material. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase (RP-HPLC) method, typically with a C18 column, will allow you to quantify the main product and detect key impurities.[3][4]

Q3: My final product has a slight brownish tint. What could be the cause?

A3: A colored product often indicates the presence of trace impurities, which can arise from several sources. In the Sandmeyer reaction, side reactions can produce colored azo compounds or phenolic impurities that can oxidize over time. In syntheses starting from precursors like dimethyl terephthalate, residual nitrated compounds from upstream steps can also impart color.[5] Purification by recrystallization or column chromatography is typically effective at removing these color-producing impurities.

Troubleshooting Guide by Synthetic Route

This section provides a detailed breakdown of common issues, their root causes, and corrective actions for the two main synthetic pathways.

Route 1: Selective Hydrolysis of Dimethyl 2-chloroterephthalate

This route is elegant but requires precise control to avoid over- or under-hydrolysis.

cluster_main Selective Hydrolysis Pathway cluster_impurities Common Impurities start Dimethyl 2-chloroterephthalate product 2-Chloro-4-(methoxycarbonyl)benzoic acid start->product Selective Hydrolysis (e.g., BBr3 or careful NaOH/H2O) imp1 Unreacted Starting Material (Dimethyl 2-chloroterephthalate) start->imp1 Incomplete Reaction imp2 Over-hydrolysis Product (2-Chloroterephthalic acid) product->imp2 Excess Hydrolyzing Agent / Prolonged Reaction Time

Caption: Synthetic pathway and common impurities in the selective hydrolysis route.

Problem 1: My final product is contaminated with the starting material, dimethyl 2-chloroterephthalate.

  • Question: My HPLC analysis shows a significant peak corresponding to the dimethyl ester starting material. How can I improve the conversion?

  • Root Cause & Explanation: This is a classic case of incomplete reaction. The selective hydrolysis of one ester group in the presence of another is a delicate balance. Insufficient hydrolyzing agent, low reaction temperature, or too short a reaction time will result in unreacted starting material.

  • Troubleshooting & Protocol:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Take aliquots from the reaction mixture at regular intervals to determine the point of maximum conversion to the mono-acid before significant di-acid formation occurs.

    • Stoichiometry of Reagent: If using a reagent like boron tribromide (BBr₃), ensure that one equivalent is added slowly at a controlled temperature (e.g., -5 °C to 0 °C) to favor mono-demethylation.[1]

    • Temperature and Time: If the reaction is sluggish, consider gradually increasing the temperature after the initial addition of the hydrolyzing agent. Similarly, extending the reaction time can drive the reaction to completion, but be mindful of the potential for over-hydrolysis.

Problem 2: My product contains 2-chloroterephthalic acid, the di-acid byproduct.

  • Question: I am observing a highly polar impurity in my product, which I suspect is the di-acid. How can I prevent its formation and remove it?

  • Root Cause & Explanation: The formation of 2-chloroterephthalic acid is due to over-hydrolysis, where both ester groups have reacted. This is often caused by using an excess of the hydrolyzing agent, a reaction temperature that is too high, or running the reaction for an extended period after the desired product has formed.

  • Troubleshooting & Protocol:

    • Control Reaction Conditions: Reduce the amount of hydrolyzing agent slightly (e.g., to 0.95-1.0 equivalents). Maintain a low reaction temperature, as higher temperatures will accelerate the hydrolysis of the second ester group.

    • Purification - Acid/Base Extraction: The di-acid is more acidic than the desired mono-acid mono-ester. A careful pH-controlled extraction can sometimes be used for separation. The desired product can be extracted at a slightly acidic pH, leaving the more acidic di-acid in the aqueous phase.

    • Purification - Column Chromatography: Silica gel column chromatography is a very effective method for separating the mono-acid from the more polar di-acid.[1] A gradient elution, for example, from dichloromethane to a mixture of dichloromethane and methanol (with a small amount of acetic acid to keep the carboxylic acids protonated), can provide excellent separation.

Route 2: Sandmeyer Reaction of 2-Amino-4-(methoxycarbonyl)benzoic acid

This route is a powerful way to introduce the chloro group, but side reactions involving the diazonium salt are common.

cluster_main Sandmeyer Reaction Pathway cluster_impurities Common Impurities start 2-Amino-4-(methoxycarbonyl)benzoic acid diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO2, HCl, 0-5 °C) product 2-Chloro-4-(methoxycarbonyl)benzoic acid diazonium->product Sandmeyer Reaction (CuCl) imp1 Phenolic Byproduct (2-Hydroxy-4-(methoxycarbonyl)benzoic acid) diazonium->imp1 Reaction with H2O imp2 Biaryl Impurities diazonium->imp2 Radical Side Reactions

Caption: Synthetic pathway and common impurities in the Sandmeyer reaction route.

Problem: My product is contaminated with a significant amount of 2-Hydroxy-4-(methoxycarbonyl)benzoic acid.

  • Question: My mass spectrometry and NMR data indicate the presence of a hydroxy-substituted impurity. What is causing this and how can I minimize it?

  • Root Cause & Explanation: This is a very common byproduct in Sandmeyer reactions. The diazonium salt intermediate is an electrophile and can be attacked by water, which is present in the reaction medium, leading to the formation of a phenol.[2][6] This side reaction is competitive with the desired chloride substitution and is favored by higher temperatures.

  • Troubleshooting & Protocol:

    • Strict Temperature Control: The diazotization and the subsequent Sandmeyer reaction must be carried out at low temperatures, typically between 0 and 5 °C. This minimizes the decomposition of the diazonium salt and its reaction with water.

    • Use of Concentrated Acid: Using a higher concentration of hydrochloric acid during diazotization can help to stabilize the diazonium salt and reduce the activity of water.

    • Efficient Mixing and Addition: Ensure that the solution of the diazonium salt is added slowly to the copper(I) chloride solution with efficient stirring. This ensures that the diazonium salt reacts quickly with the copper catalyst rather than with the surrounding water.

    • Purification: The phenolic byproduct can be separated from the desired product by column chromatography. Due to the presence of the phenolic hydroxyl group, it will have a different polarity compared to the chlorinated product.

Summary of Common Impurities

Impurity NameStructureMolecular WeightPotential SourceRecommended Analytical Method
Dimethyl 2-chloroterephthalate C₁₀H₉ClO₄228.63Incomplete hydrolysis of the starting material.RP-HPLC, GC-MS
2-Chloroterephthalic acid C₈H₅ClO₄200.58Over-hydrolysis of the starting material.RP-HPLC, LC-MS
2-Hydroxy-4-(methoxycarbonyl)benzoic acid C₉H₈O₅196.16Reaction of the diazonium salt intermediate with water in the Sandmeyer route.RP-HPLC, LC-MS
Biaryl compounds (Variable)(Variable)Radical side reactions during the Sandmeyer reaction.LC-MS, RP-HPLC

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general method for determining the purity of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A (e.g., 70-80%) and ramp up to a higher percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm or 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of a reference standard of 2-Chloro-4-(methoxycarbonyl)benzoic acid in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).

    • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

  • Analysis:

    • Inject the reference standard to determine its retention time.

    • Inject the synthesized sample.

    • The purity is calculated based on the peak area of the product as a percentage of the total peak area in the chromatogram.

References

  • SIELC Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Google Patents.
  • YouTube. Synthesis strategies with aromatic substitution. [Link]

  • The Royal Society of Chemistry. Selective Monomethyl Esterification of a Dicarboxylic Acid with a Different Carbon Chain Length. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. [Link]

  • Organic Chemistry Portal. Chloroarene synthesis by chlorination or substitution. [Link]

  • DOKUMEN.PUB. Synthesis of Aromatic Compounds. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Aromatic Synthesis: Order of Reactions. [Link]

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • Chemistry Steps. Synthesis of Aromatic Compounds From Benzene. [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

  • Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]

  • Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • LookChem. Cas 4294-95-5,2-AMINO-4-METHOXY-BENZOIC ACID. [Link]

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Optimization

Technical Support Center: Optimizing the Sandmeyer Reaction for Chloro-Substituted Anilines

Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on the synthesis of chloro-substituted aryl chlorides from their corresponding anilines. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on the synthesis of chloro-substituted aryl chlorides from their corresponding anilines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful transformation. We will delve into the nuances of the reaction, providing not just protocols, but the underlying chemical principles to empower you to overcome common challenges.

Introduction to the Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1][2][3] It provides a reliable method to replace an amino group on an aromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate.[4][5] This transformation proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a copper(I) salt catalyst.[1][6] The reaction is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[5][6]

The overall process can be broken down into two critical stages:

  • Diazotization: The conversion of the primary aromatic amine to an aryl diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[2][4][7]

  • Substitution: The copper(I) catalyzed replacement of the diazonium group with a nucleophile, in this case, a chloride ion, with the liberation of nitrogen gas.[4]

Sandmeyer_Workflow cluster_diazotization Diazotization Stage cluster_substitution Substitution Stage cluster_byproducts Potential Side Products A Chloro-substituted Aniline B Aryl Diazonium Salt A->B NaNO2, HCl 0-5 °C C Chloro-substituted Aryl Chloride B->C CuCl D Phenol Derivative B->D H2O, Heat E Biaryl Derivative B->E Radical Coupling F Isolated Product C->F Purification

Caption: General workflow for the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the Sandmeyer reaction?

A1: Strict temperature control, typically between 0-5 °C, is paramount during the diazotization step for two primary reasons.[8][9] Firstly, aryl diazonium salts are often thermally unstable and can decompose prematurely if the temperature rises, leading to a significant reduction in yield.[9][10] Secondly, higher temperatures can promote the undesired side reaction of the diazonium salt with water to form phenols.[7][9] An ice-salt bath is highly recommended for efficient cooling.[9]

Q2: What is the role of the copper(I) catalyst?

A2: The copper(I) salt, in this case, CuCl, is the catalyst that facilitates the substitution of the diazonium group. The reaction is believed to proceed via a single electron transfer (SET) from the copper(I) species to the diazonium salt.[11] This forms an aryl radical and copper(II) chloride, with the liberation of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the desired aryl chloride and regenerate the copper(I) catalyst.[6][11]

Q3: Can I use copper(II) chloride instead of copper(I) chloride?

A3: While some variations of the Sandmeyer reaction have been developed using other transition metal salts, including copper(II), the classic and most efficient Sandmeyer reaction for chlorination utilizes copper(I) chloride.[1] The mechanism relies on the Cu(I)/Cu(II) redox cycle. Using Cu(II) directly may lead to a less efficient or different reaction pathway.

Q4: How does the position of the chloro-substituent on the aniline affect the reaction?

A4: The electronic nature and position of substituents on the aniline ring can influence the rate of diazotization and the stability of the resulting diazonium salt. Chloro-substituents are electron-withdrawing, which can decrease the basicity of the aniline, potentially affecting the diazotization kinetics.[12] However, electron-withdrawing groups are generally well-tolerated in the Sandmeyer reaction.[11] The stability of the diazonium salt is also influenced by the substitution pattern.[10]

Q5: What are common side products and how can I minimize them?

A5: The most common side products in the Sandmeyer reaction are phenols and biaryl compounds.[1][9]

  • Phenols: Formed from the reaction of the diazonium salt with water. This can be minimized by maintaining a low reaction temperature and ensuring acidic conditions.[7][9]

  • Biaryl compounds: Result from the coupling of two aryl radicals. Using a more dilute solution of the diazonium salt and ensuring efficient stirring can help to favor the reaction with the copper(I) halide over radical-radical coupling.[9]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the optimization of the Sandmeyer reaction for chloro-substituted anilines.

Issue Potential Cause Recommended Solution
Low Yield of Chloro-substituted Aryl Chloride Incomplete Diazotization: The starting chloro-aniline may not have been fully converted to the diazonium salt.Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates excess nitrous acid. If the test is negative, add more sodium nitrite solution dropwise until a positive test is observed.[9]
Premature Decomposition of the Diazonium Salt: This is often due to an increase in temperature.Strictly maintain the reaction temperature between 0-5 °C during the diazotization and the addition of the diazonium salt to the copper(I) chloride solution. Use a pre-cooled solution of CuCl.[9]
Insufficient Acid: An adequate concentration of hydrochloric acid is necessary for the formation of the diazonium salt and to provide the chloride ions for the Sandmeyer reaction.[8]Ensure at least 3 equivalents of HCl are used relative to the aniline.
Formation of a Significant Amount of Phenolic Byproduct Reaction with Water: The diazonium salt is reacting with the aqueous solvent.Maintain a low temperature (0-5 °C) throughout the process. Ensure the reaction medium is sufficiently acidic to suppress the reaction with water.[9]
Prolonged Reaction Time at Elevated Temperatures: Allowing the reaction to warm up for an extended period can favor phenol formation.Once the diazonium salt is added to the CuCl solution, allow the reaction to warm to room temperature and then gently heat if necessary to ensure completion, but avoid prolonged heating.[13]
Formation of Tarry or Dark-Colored Mixtures Decomposition of the Diazonium Salt: This often indicates poor temperature control, leading to a cascade of side reactions.It is often best to restart the reaction with stricter temperature monitoring. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.[9]
Difficulty in Isolating the Product Product is an Oil: Many chloro-substituted aryl chlorides are oils at room temperature and may not crystallize easily.If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or diethyl ether.[13][14]
Emulsion Formation During Workup: This can complicate the separation of aqueous and organic layers.Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Protocol 1: General Procedure for the Sandmeyer Reaction of a Chloro-substituted Aniline

This protocol provides a general guideline. The exact quantities and reaction times may need to be optimized for your specific substrate.

1. Diazotization of the Chloro-substituted Aniline:

  • In a round-bottom flask, suspend the chloro-substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[13]

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.[13]

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

2. Sandmeyer Reaction:

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0 °C.[13]

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure the reaction goes to completion.[13]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[14]

  • Wash the organic layer with water, followed by a wash with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Experimental_Workflow A 1. Prepare Aniline Suspension (Aniline, HCl, H2O) B 2. Cool to 0-5 °C (Ice-salt bath) A->B D 4. Dropwise addition of NaNO2 (Maintain T < 5 °C) B->D C 3. Prepare NaNO2 Solution C->D E 5. Stir for 30 min at 0-5 °C (Diazonium salt formation) D->E H 8. Add Diazonium Salt to CuCl E->H F 6. Prepare CuCl Solution (CuCl, HCl) G 7. Cool CuCl Solution to 0 °C F->G G->H I 9. Warm to RT, then Heat (60-70 °C, 1 hr) H->I J 10. Work-up & Extraction I->J K 11. Purification J->K

Caption: Step-by-step experimental workflow diagram.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • GeeksforGeeks. Sandmeyer Reaction. [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link]

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]

  • Ask this paper | Bohrium. recent-trends-in-the-chemistry-of-sandmeyer-reaction-a-review. [Link]

  • Science Info. Sandmeyer Reaction: Mechanism, Applications, Limitations. [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]

  • Sciencemadness Discussion Board. Chlorobenzene from Aniline via the Sandmeyer Reaction. [Link]

  • Quora. Why is a CuCl catalyst used in Sandmeyer reaction?. [Link]

  • ResearchGate. A General Electrochemical Strategy for Sandmeyer Reaction. [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF. [Link]

  • ACS Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. [Link]

  • Reddit. Troubleshooting a Sandmeyer reaction : r/chemistry. [Link]

  • Reddit. Sandmeyer type reaction troubleshoot : r/Chempros. [Link]

  • ResearchGate. The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. [Link]

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. [Link]

  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • ResearchGate. Removal of amino in anilines through diazonium salt-based reactions. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during its synthesis. We provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues you may encounter, providing explanations for their cause and actionable protocols to resolve them.

Issue 1: My final product is contaminated with a highly polar, acidic impurity.

Question: After my synthesis from dimethyl 2-chloroterephthalate, my NMR spectrum shows my desired product, but also a significant impurity with two acidic protons and lower solubility in organic solvents. What is this byproduct and how can I remove it?

Answer: This common byproduct is almost certainly 2-chloroterephthalic acid , the diacid resulting from the over-hydrolysis of both methyl ester groups.

  • Causality: The selective mono-hydrolysis of dimethyl 2-chloroterephthalate is a delicate process. Using too strong of a base, an elevated temperature, or an extended reaction time can easily lead to the hydrolysis of the second ester, yielding the highly polar and often insoluble diacid.

  • Identification Protocol:

    • LC-MS Analysis: The most definitive method. The diacid will have a molecular weight of 200.57 g/mol , corresponding to an [M-H]⁻ ion at m/z 200.0/202.0 (accounting for chlorine isotopes). Your desired product, 2-Chloro-4-(methoxycarbonyl)benzoic acid, has a molecular weight of 214.60 g/mol and will show an [M-H]⁻ ion at m/z 213.0/215.0.[1][2]

    • Solubility Test: The diacid is poorly soluble in moderately polar organic solvents like dichloromethane but will dissolve in aqueous sodium bicarbonate with vigorous effervescence.

  • Troubleshooting & Purification Protocol:

    • Prevention: Carefully control the stoichiometry of your base (e.g., exactly one equivalent), maintain a low reaction temperature (-5 °C to room temperature is often cited), and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[3]

    • Purification (Acid-Base Extraction):

      • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired mono-acid and the byproduct diacid will move into the aqueous phase, leaving the unreacted diester starting material in the organic phase.

      • Separate the aqueous layer and slowly acidify it with 1M HCl to a pH of ~2.

      • The desired product and the diacid will precipitate. Filter the solid.

      • To separate the mono-acid from the diacid, you can exploit the differential solubility. The mono-acid is more soluble in solvents like dichloromethane. A careful recrystallization or silica gel column chromatography is often required for complete separation. A patent describes using a gradient of methanol (containing 5% acetic acid) in dichloromethane for effective chromatographic separation.[3]

Issue 2: My Sandmeyer reaction produced a significant, non-halogenated byproduct.

Question: I'm synthesizing my target compound from 2-Amino-4-(methoxycarbonyl)benzoic acid via a Sandmeyer reaction. However, I've isolated a major byproduct that lacks a chlorine atom and appears to have a phenolic group. What happened?

Answer: You have likely formed 2-Hydroxy-4-(methoxycarbonyl)benzoic acid . This is a classic and often unavoidable byproduct in Sandmeyer reactions.

  • Causality: The diazonium salt intermediate in the Sandmeyer reaction is a potent electrophile. While the intended reaction is nucleophilic attack by the chloride ion (from CuCl/HCl), water can also act as a nucleophile. This competing reaction leads to the formation of a phenol, which is often a major impurity if the reaction conditions are not strictly controlled.[4] Careful management of temperature (typically below 5°C) is critical to minimize this side reaction.[5]

  • Identification Protocol:

    • Mass Spectrometry: The hydroxy byproduct will show an [M-H]⁻ ion at m/z 181.0, which is distinct from the chlorinated product's m/z of 213.0/215.0.

    • ¹H NMR Spectroscopy: The aromatic proton signals will show a different splitting pattern and chemical shift compared to the desired product due to the strong electron-donating effect of the hydroxyl group. A broad singlet corresponding to the phenolic -OH will also be present.

  • Troubleshooting & Purification Protocol:

    • Prevention:

      • Temperature Control: Maintain the temperature of the diazotization and the Sandmeyer reaction strictly between 0-5°C. Use an ice-salt bath if necessary.

      • Reagent Purity: Ensure your sodium nitrite is fresh and dry.

      • Acid Concentration: Use a sufficient concentration of HCl to maintain a strongly acidic environment, which stabilizes the diazonium salt.

    • Purification (Column Chromatography): The polarity difference between the desired chloro-compound and the byproduct hydroxy-compound is significant. Silica gel column chromatography is the most effective method for separation. A gradient elution system, for example, with ethyl acetate in hexanes, will typically elute the less polar desired product first, followed by the more polar phenolic byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect when synthesizing 2-Chloro-4-(methoxycarbonyl)benzoic acid?

The byproducts are entirely dependent on the synthetic route chosen. The table below summarizes the most common impurities for two major pathways.

Synthetic RouteStarting MaterialCommon Byproduct(s)Reason for Formation
Selective Hydrolysis Dimethyl 2-chloroterephthalate1. 2-chloroterephthalic acid2. Unreacted starting material1. Over-hydrolysis2. Incomplete reaction
Sandmeyer Reaction 2-Amino-4-(methoxycarbonyl)benzoic acid1. 2-Hydroxy-4-(methoxycarbonyl)benzoic acid2. Unreacted starting material1. Nucleophilic attack by water on diazonium salt[4]2. Incomplete diazotization

Q2: I am considering a route starting from 2-chloro-4-methylbenzoic acid. What challenges should I anticipate?

This route requires two key transformations: oxidation of the methyl group and esterification of one of the resulting carboxylic acids.

  • Oxidation Step: Oxidizing the methyl group (e.g., with KMnO₄ or nitric acid) will produce 2-chloroterephthalic acid.[6][7] This is a harsh reaction and can lead to impurities from incomplete oxidation or side reactions.

  • Selective Esterification: The main challenge is the subsequent selective mono-esterification of the resulting diacid, which can be difficult to control and often yields a mixture of the desired mono-ester, the di-ester (dimethyl 2-chloroterephthalate), and unreacted diacid. This makes purification complex.[8]

Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is a rapid and effective technique. Develop a solvent system (e.g., 30-50% ethyl acetate in hexanes with a drop of acetic acid) that clearly separates your starting material, product, and major byproducts. Staining with potassium permanganate can be useful if your compounds are not UV-active. For more precise monitoring, especially in process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]

Visualizing the Process

A logical workflow is critical when encountering unexpected results in synthesis.

Caption: A general workflow for troubleshooting unexpected synthesis byproducts.

The formation of byproducts is a common challenge in organic synthesis. A systematic approach involving careful reaction control, diligent monitoring, and appropriate purification strategies is key to obtaining 2-Chloro-4-(methoxycarbonyl)benzoic acid in high purity.

References

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this key chemical intermediate.

Introduction

2-Chloro-4-(methoxycarbonyl)benzoic acid is a crucial building block in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for diabetes therapy.[1][2] The most common and scalable synthetic route involves the selective monohydrolysis of dimethyl 2-chloroterephthalate.[3] However, achieving high yields and purity can be challenging due to the potential for over-hydrolysis to the corresponding diacid and other side reactions. This guide provides practical, field-proven insights to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

Low yields and product contamination are frequent hurdles in the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. The following table outlines common problems, their probable causes, and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Target Mono-acid 1. Incomplete Reaction: Insufficient reaction time or base. 2. Over-hydrolysis: Formation of 2-chloro-terephthalic acid (diacid) due to harsh conditions (e.g., high temperature, excess base).[4][5] 3. Product Loss During Workup: The product may have some solubility in the aqueous phase, or emulsion formation can occur during extraction. 4. Hydrolysis During Storage: Presence of moisture can lead to the slow hydrolysis of the ester group.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting diester. 2. Optimize Reaction Conditions:     - Temperature: Maintain a low temperature (e.g., 0°C) to improve selectivity for monohydrolysis.[6]     - Base: Use a slight excess of a suitable base (e.g., 1.1-1.2 equivalents of NaOH or LiOH). Lithium hydroxide (LiOH) is sometimes preferred for selective hydrolysis.[7]     - Solvent: A THF-water co-solvent system often provides excellent results for selective monohydrolysis.[6][8] 3. Improve Workup Procedure:     - Acidification: Carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.     - Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to maximize recovery. A brine wash can help break emulsions and remove excess water.[9] 4. Proper Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere.
Significant Formation of Diacid Byproduct 1. Reaction Temperature is Too High: Elevated temperatures favor the second hydrolysis step.[4] 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to diacid formation.[4] 3. Excessive Amount of Base: Using a large excess of base will drive the reaction towards the diacid.1. Strict Temperature Control: Employ an ice bath to maintain the reaction temperature at or near 0°C.[6] 2. Careful Monitoring: Stop the reaction as soon as the starting material is consumed (as determined by TLC or HPLC). 3. Stoichiometric Control: Use a carefully measured amount of base.
Difficulty in Product Purification 1. Presence of Unreacted Starting Material: Incomplete reaction leaves the non-polar diester in the product. 2. Contamination with Diacid: The diacid is highly polar and can be difficult to separate from the mono-acid. 3. Solvent Impurities: Residual solvents from the reaction or workup.1. Optimize Reaction: Ensure the reaction goes to completion to minimize starting material in the crude product. 2. Selective Precipitation/Extraction:     - Carefully adjust the pH during workup. The mono-acid and diacid have different pKa values, which can sometimes be exploited for selective precipitation.     - If necessary, purify the crude product by silica gel column chromatography. A solvent system of methanol (containing a small amount of acetic acid) in dichloromethane has been reported to be effective.[3] 3. Thorough Drying: Dry the final product under vacuum to remove all residual solvents.
Inconsistent Results/Reaction Fails to Initiate 1. Poor Quality Reagents: Degradation of starting materials or reagents (e.g., moisture in solvents, old base). 2. Inactive Catalyst (if applicable): Some methods may employ catalysts that can lose activity.1. Use High-Purity Reagents: Ensure the starting dimethyl 2-chloroterephthalate is pure. Use freshly prepared solutions of the base. Ensure solvents are anhydrous where necessary. 2. Verify Catalyst Activity: If using a catalytic method, ensure the catalyst is active and handled according to the supplier's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-Chloro-4-(methoxycarbonyl)benzoic acid?

A1: The selective monohydrolysis of dimethyl 2-chloroterephthalate is the most widely reported and reliable method.[3] This approach offers a straightforward pathway with readily available starting materials. A highly efficient method involves using a THF-water medium with aqueous NaOH at 0°C, which can yield the product in high purity and near-quantitative yields.[6]

Q2: What is the underlying principle of selective monohydrolysis in a symmetric diester?

A2: The selectivity arises from a combination of factors. Once the first ester group is hydrolyzed to a carboxylate anion, the negative charge on the molecule deactivates the second ester group towards further nucleophilic attack by hydroxide, making the second hydrolysis step slower than the first.[4] Performing the reaction at low temperatures further enhances this kinetic difference.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. The starting diester is significantly less polar than the product mono-acid and the diacid byproduct. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acids are protonated and give well-defined spots. The spots can be visualized under a UV lamp. For more quantitative analysis, HPLC is recommended.

Q4: Are there alternative synthetic routes to 2-Chloro-4-(methoxycarbonyl)benzoic acid?

A4: While selective hydrolysis is common, other routes exist. For instance, a multi-step synthesis starting from dimethyl terephthalate involving nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction has been described for a related bromo-analog.[1][2][10] Another approach could involve the Sandmeyer reaction on 2-Amino-4-(methoxycarbonyl)benzoic acid.[11] However, for this specific target molecule, the selective hydrolysis of dimethyl 2-chloroterephthalate is generally the most efficient.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Boron tribromide, mentioned in one synthetic procedure, is highly corrosive and reacts violently with water, so it must be handled with extreme care.[3]

Experimental Protocols

Optimized Protocol for Selective Monohydrolysis

This protocol is based on a highly efficient method for the selective monohydrolysis of symmetric diesters.[6]

Materials:

  • Dimethyl 2-chloroterephthalate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-chloroterephthalate (1.0 eq) in THF.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate beaker, prepare a dilute aqueous solution of NaOH (1.1 eq).

  • Slowly add the cold NaOH solution to the stirred solution of the diester at 0°C.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate + 1% Acetic Acid). The reaction is typically complete within 30-60 minutes.[6]

  • Once the starting material is consumed, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with a small amount of ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Chloro-4-(methoxycarbonyl)benzoic acid as a solid.

Visualizations

Reaction Scheme

G Reaction Scheme for the Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Dimethyl 2-chloroterephthalate 2-Chloro-4-(methoxycarbonyl)benzoic acid Dimethyl 2-chloroterephthalate->2-Chloro-4-(methoxycarbonyl)benzoic acid Selective Monohydrolysis NaOH, THF/H2O, 0 °C NaOH, THF/H2O, 0 °C

Caption: Selective monohydrolysis of dimethyl 2-chloroterephthalate.

Experimental Workflow

G General Experimental Workflow A Dissolve Diester in THF B Cool to 0 °C A->B C Add Aqueous NaOH B->C D Monitor by TLC/HPLC C->D E Quench with Water D->E F Acidify to pH 2-3 E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify (if necessary) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield A Low Yield? B Check TLC of Crude Product A->B C Main Spot is Starting Material? B->C D Main Spot is Diacid? B->D G Check Workup Procedure (pH, Extraction) B->G E Increase Reaction Time/Base C->E Yes F Decrease Temperature/Base/Time D->F Yes H Significant Product in Aqueous Layer? G->H I Perform More Extractions H->I Yes

Caption: A decision tree to diagnose and resolve low yield issues.

References

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem., 65, 5834-5836. [Link]

  • Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. [Link]

  • Niwayama, S. et al. (2010). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 19(9), 13345-13356. [Link]

  • Huang, L. et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Huang, L. et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 2-Chloro-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals to address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of this key chemical intermediate. The guidance provided is rooted in established chemical principles and peer-reviewed literature to ensure scientific integrity and reproducibility.

PART 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Q1: What is the most common and efficient method for synthesizing 2-Chloro-4-(methoxycarbonyl)benzoic acid?

The most prevalent and selective method is the monohydrolysis (or monosaponification) of the symmetric diester, dimethyl 2-chloroterephthalate. This reaction selectively converts one of the two methyl ester groups to a carboxylic acid, yielding the desired half-ester product.[1] Classical hydrolysis methods often result in complex mixtures, but modern protocols have achieved high selectivity and yields.[2][3]

Q2: What are the critical reaction parameters to control for achieving high selectivity and yield?

Achieving selective monohydrolysis over di-hydrolysis hinges on precise control of several factors:

  • Temperature: Maintaining a low temperature, typically 0 °C, is crucial.[1] Higher temperatures significantly increase the rate of the second hydrolysis step, leading to the formation of the undesired 2-chloroterephthalic acid (diacid).

  • Stoichiometry of Base: The amount of base (e.g., NaOH or KOH) should be carefully controlled. A slight excess (around 1.0 to 1.2 equivalents) is often sufficient. Using a large excess will drive the reaction towards the diacid.

  • Solvent System: The choice of solvent is critical for both solubility and selectivity. A biphasic system, particularly a mixture of Tetrahydrofuran (THF) and water, has been shown to be highly effective.[1][3] The use of polar aprotic co-solvents like DMSO can also enhance reactivity and selectivity.[2]

  • Reaction Time: Over-extending the reaction time, even at low temperatures, can lead to a decrease in the half-ester yield due to the slow but steady formation of the diacid.[2] Therefore, the reaction should be monitored closely and quenched once the starting diester is consumed.

Q3: What are the primary side products I should expect?

The two main side products in this reaction are:

  • Unreacted Starting Material: Dimethyl 2-chloroterephthalate.

  • Over-hydrolysis Product: 2-Chloroterephthalic acid (the diacid).

Classical monosaponification methods are notorious for producing complex mixtures of all three components, making purification challenging.[2] Optimized protocols aim to minimize the presence of both the starting material and the diacid.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape for the acidic products). You should be able to visualize three distinct spots:

  • Starting Diester: Highest Rf value.

  • Product (Half-ester): Intermediate Rf value.

  • Diacid: Lowest Rf value (most polar).

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product and diacid over time.

Q5: What are the safety precautions I should take when handling 2-Chloro-4-(methoxycarbonyl)benzoic acid?

According to its classification, 2-Chloro-4-(methoxycarbonyl)benzoic acid is associated with several hazards.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

PART 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis, explaining the underlying causes and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Diester

You've run the reaction for the prescribed time, but analysis shows a significant amount of unreacted dimethyl 2-chloroterephthalate.

Possible Cause Scientific Explanation Recommended Solution
Insufficient Base Activity The hydroxide ions are the active nucleophile for ester hydrolysis. An old or improperly stored solution of NaOH or KOH may have absorbed atmospheric CO₂ to form carbonate, reducing its effective concentration.Use a freshly prepared and standardized aqueous solution of NaOH or KOH. Ensure the container is sealed tightly when not in use.
Poor Solubility The hydrolysis reaction occurs at the interface between the organic and aqueous phases. If the diester is not sufficiently soluble in the chosen solvent system, the reaction rate will be very slow.Optimize the co-solvent. A THF/water mixture is highly recommended as it provides good miscibility.[1][3] If using other systems, ensure vigorous stirring to maximize the interfacial area. Increasing the proportion of the organic co-solvent can sometimes help.
Reaction Temperature Too Low While 0 °C is ideal for selectivity, if the reaction mixture begins to freeze or becomes overly viscous, the mobility of the reactants is hindered, slowing or stopping the reaction.Ensure the reaction vessel is in an ice/water bath, not an ice/salt bath, to maintain the temperature at approximately 0 °C without freezing. Ensure the stirring is efficient enough to maintain a homogeneous slurry or solution.
Issue 2: Excessive Formation of Diacid Byproduct

Your reaction goes to completion, but you have a high percentage of the 2-chloroterephthalic acid byproduct, complicating purification and lowering the yield of the desired product.

Possible Cause Scientific Explanation Recommended Solution
Reaction Temperature Too High The activation energy for the second hydrolysis (half-ester to diacid) is overcome more easily at higher temperatures. Even a deviation to 5-10 °C can dramatically increase the rate of diacid formation.Maintain strict temperature control at 0 °C throughout the addition of base and the entire reaction period. Use a properly insulated reaction vessel and a reliable cooling bath.[1]
Excessive Amount of Base Using more than the required ~1 equivalent of base means that after the initial monohydrolysis, sufficient hydroxide remains to readily attack the second ester group, driving the reaction to the diacid.Carefully calculate and measure the amount of base used. Aim for a stoichiometry of 1.0-1.2 equivalents relative to the starting diester. A slow, dropwise addition of the base solution can also help maintain control.
Prolonged Reaction Time The hydrolysis of the second ester group is slower than the first but still proceeds over time. Leaving the reaction for an extended period after the starting material is consumed will inevitably lead to increased diacid formation.[2]Monitor the reaction closely using TLC or HPLC every 15-30 minutes. As soon as the starting diester spot disappears or reaches a minimum, proceed with the workup immediately.
Issue 3: Difficulties During Product Isolation and Purification

The reaction is complete, but you are facing challenges with the aqueous workup or final purification.

Possible Cause Scientific Explanation Recommended Solution
Emulsion During Extraction The sodium salt of the product (sodium 2-chloro-4-(carboxy)benzoate) can act as a surfactant, leading to the formation of stable emulsions between the aqueous and organic layers during the acidic workup.Break the Emulsion: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Alternatively, filter the mixture through a pad of Celite or allow the mixture to stand for an extended period. In difficult cases, centrifugation can be effective.
Product Oiling Out Upon acidification, the product may separate as an oil rather than a crystalline solid, making it difficult to collect by filtration. This can be due to impurities or the presence of residual organic solvent.Induce Crystallization: After acidification, try scratching the inside of the flask with a glass rod. If that fails, add a small seed crystal of the product. You can also try cooling the mixture further in an ice bath. If it remains an oil, proceed with extraction into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product for subsequent purification.
Co-precipitation with Diacid Both the desired product and the diacid byproduct are carboxylic acids that will precipitate upon acidification. Their similar structures can lead to co-precipitation or the formation of a mixed solid that is difficult to separate.Fractional pH Adjustment: Acidify the aqueous solution very slowly with dilute HCl while monitoring the pH. The diacid (pKa1) is typically more acidic than the monoacid (pKa2). It may be possible to find a pH range where one precipitates more readily than the other. Chromatography: If separation by precipitation/crystallization fails, silica gel column chromatography is a reliable method.[1] The difference in polarity between the half-ester and the diacid is usually sufficient for good separation.

PART 3: Protocols and Data Visualization

Detailed Experimental Protocol: Selective Monohydrolysis

This protocol is a synthesized example based on highly efficient methods reported in the literature.[1][3]

Materials:

  • Dimethyl 2-chloroterephthalate

  • Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (1M and 2M)

  • Ethyl Acetate

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-chloroterephthalate (1.0 eq.) in THF.

  • Cooling: Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature stabilizes at 0 °C.

  • Base Addition: Add a pre-cooled (0 °C) solution of NaOH (1.1 eq.) in deionized water dropwise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC every 20 minutes. The reaction is typically complete in 30-90 minutes.

  • Quench & Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water.

  • Wash: Wash the aqueous mixture with ethyl acetate to remove any unreacted starting material. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl with stirring until the pH is ~2. A white precipitate of the product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4-(methoxycarbonyl)benzoic acid.

  • Purification: The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography.

Data Summary: Influence of Reaction Conditions

The following table summarizes how different parameters can affect the outcome of the reaction.

ParameterCondition A (Optimized)Condition B (Classical/Poor)Expected Outcome
Temperature 0 °CRoom TemperatureA: High selectivity for mono-acid. B: Significant diacid formation.[1]
Solvent THF / WaterEthanol / WaterA: Clean reaction, high yield. B: Slower reaction, more side products.[1][3]
Base (eq.) 1.1 eq. NaOH2.5 eq. NaOHA: High yield of mono-acid. B: Predominantly diacid product.
Time Monitored (e.g., 60 min)Fixed (e.g., 12 hours)A: Minimizes over-hydrolysis. B: Increased diacid formation.[2]

PART 4: Diagrams and Workflows

Reaction Pathway Diagram

The following diagram illustrates the desired reaction pathway versus the competing side reaction.

ReactionPathway Reaction pathway for monohydrolysis. The goal is to maximize the rate k1 while minimizing k2. A Dimethyl 2-chloroterephthalate B 2-Chloro-4-(methoxycarbonyl)benzoic acid (Desired Product) A->B  k1 + NaOH (1 eq) 0 °C, THF/H₂O C 2-Chloroterephthalic acid (Diacid Byproduct) B->C

Caption: Desired reaction (k1) vs. the over-hydrolysis side reaction (k2).

Troubleshooting Workflow: Low Yield

This decision tree provides a logical workflow for diagnosing the cause of a low-yield reaction.

Troubleshooting start Low Yield of Desired Product check_sm Analysis shows mainly unreacted starting material? start->check_sm check_diacid Analysis shows mainly diacid byproduct? check_sm->check_diacid No cause_sm Cause: Incomplete Reaction check_sm->cause_sm Yes cause_diacid Cause: Over-hydrolysis check_diacid->cause_diacid Yes cause_other Cause: Workup/Isolation Loss check_diacid->cause_other No solution_sm Solutions: • Check base activity • Optimize solvent system • Ensure proper mixing/temp cause_sm->solution_sm solution_diacid Solutions: • Strictly maintain 0 °C • Use only 1.0-1.2 eq. base • Monitor reaction and quench sooner cause_diacid->solution_diacid solution_other Solutions: • Check pH of aqueous layer • Use brine to break emulsions • Optimize extraction/purification cause_other->solution_other

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 59(2), 146-149. Link

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Link

  • Kandula, S. R., et al. (2011). Lewis Acid Mediated Selective Monohydrolysis of Geminal Diesters: Synthesis of Functionalized Malonic Acid Half Esters. Synlett, 2011(11), 1563-1566. Link

  • Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. Link

  • Niwayama, S. (2010). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. Link

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. Link

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. Link

  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Link

  • ChemScene. 2-chloro-4-(methoxycarbonyl)benzoic acid. ChemScene. Link

Sources

Optimization

stability and storage of "2-Chloro-4-(methoxycarbonyl)benzoic acid"

Welcome to the technical support center for 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate throughout its storage and application. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-Chloro-4-(methoxycarbonyl)benzoic acid?

For optimal long-term stability, 2-Chloro-4-(methoxycarbonyl)benzoic acid should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] A tightly sealed container is crucial to prevent moisture ingress and potential degradation.[1] While some suppliers suggest room temperature storage, for extended periods, maintaining a controlled environment is recommended.[2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential hydrolytic and decarboxylation reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Minimizes oxidative degradation, although the molecule is not highly susceptible.
Container Tightly sealed, amber glass bottleProtects from moisture and light.
Location Dry, well-ventilated area away from bases and strong oxidizing agents.[4]Prevents reaction with incompatible materials.[4]
Q2: I've noticed the appearance of a new, more polar spot on my TLC plate after storing a solution of the compound. What could this be?

The most probable cause is the hydrolysis of the methyl ester group, leading to the formation of 2-chloro-terephthalic acid. This diacid is significantly more polar than the parent monoester, which would result in a lower Rf value on a normal-phase TLC plate. This hydrolysis can be catalyzed by trace amounts of acid or base, or even by residual moisture in the solvent over time.

To confirm this, you can co-spot your stored solution with a fresh solution of the starting material. If a new, lower Rf spot is present only in the stored sample, hydrolysis is a likely culprit.

Q3: Can I store 2-Chloro-4-(methoxycarbonyl)benzoic acid in solution? If so, what solvents are recommended?

While storing the compound in its solid, crystalline form is always best for long-term stability, short-term storage in solution is often necessary for experimental workflows. The choice of solvent is critical.

  • Recommended for short-term storage: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are preferable. Ensure the solvent has a low water content.

  • Use with caution: Protic solvents like Methanol or Ethanol can potentially transesterify or hydrolyze the compound, especially if water is present or if the solution is stored for an extended period.

  • Avoid: Solvents containing basic impurities (e.g., old bottles of Dimethylformamide - DMF) can accelerate hydrolysis. Aqueous buffers, especially those with a pH > 7, should be prepared fresh and used immediately.

Q4: What are the primary degradation pathways for this molecule?

There are two primary degradation pathways to be aware of:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic conditions, to yield 2-chloro-terephthalic acid and methanol. This can also occur under acidic conditions or with prolonged exposure to moisture.

  • Decarboxylation: While less common at ambient temperatures, at elevated temperatures, the benzoic acid moiety can undergo decarboxylation to yield methyl 3-chlorobenzoate.[1]

DegradationPathways Parent 2-Chloro-4-(methoxycarbonyl)benzoic acid HydrolysisProduct 2-Chloro-terephthalic acid (Diacid Impurity) Parent->HydrolysisProduct  Hydrolysis (Moisture, Base, Acid) DecarboxylationProduct Methyl 3-chlorobenzoate (Decarboxylated Impurity) Parent->DecarboxylationProduct Decarboxylation (High Temperature)  

Caption: Primary degradation pathways for 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Troubleshooting Guide

Issue: Inconsistent reaction yields or unexpected side products.

If you are experiencing variability in your reaction outcomes, consider the purity of your starting material. Degradation of 2-Chloro-4-(methoxycarbonyl)benzoic acid can introduce nucleophilic (diacid) or electrophilic (if converted to an acid chloride) impurities that may interfere with your reaction.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Inconsistent Reaction Results CheckPurity Assess Purity of Starting Material (HPLC, LC-MS, NMR) Start->CheckPurity PurityOK Purity >97%? CheckPurity->PurityOK InvestigateReaction Investigate Other Reaction Parameters (Solvent, Temp, etc.) PurityOK->InvestigateReaction Yes PurifyMaterial Purify Starting Material (Recrystallization) PurityOK->PurifyMaterial No End Consistent Results InvestigateReaction->End ReRunReaction Re-run Reaction with Purified Material PurifyMaterial->ReRunReaction ReRunReaction->End

Caption: Decision tree for troubleshooting inconsistent reaction outcomes.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Chloro-4-(methoxycarbonyl)benzoic acid and detecting the primary hydrolytic degradation product.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Chloro-4-(methoxycarbonyl)benzoic acid and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 240 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 90
      17.0 90
      17.1 30

      | 20.0 | 30 |

  • Analysis: The parent compound will have a specific retention time. The hydrolysis product, 2-chloro-terephthalic acid, will be more polar and thus will have an earlier retention time. The presence and area of this early-eluting peak can be used to estimate the level of degradation.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended.[5][6] This involves subjecting the compound to stress conditions to predict its degradation profile.[7]

Procedure:

  • Prepare Solutions: Prepare solutions of 2-Chloro-4-(methoxycarbonyl)benzoic acid (approx. 0.5 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • Water (Neutral Hydrolysis)

    • 3% H₂O₂ (Oxidative Degradation)

  • Incubation:

    • For hydrolytic and oxidative studies, incubate the solutions at 50°C for 24 hours.[8]

    • For photostability, expose a solid sample and a solution in a quartz cuvette to a photostability chamber.

  • Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute with the sample diluent from Protocol 1. Analyze by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

Interpreting Results:

  • Significant degradation in 0.1 M NaOH: Confirms susceptibility to base-catalyzed hydrolysis.

  • Degradation in 0.1 M HCl or water at 50°C: Indicates that prolonged exposure to acidic or neutral aqueous conditions, especially with heat, can cause hydrolysis.

  • Minimal degradation in 3% H₂O₂: Suggests good oxidative stability.

  • Degradation under light: Indicates the need for protection from light during storage and reactions.

By understanding the stability profile of 2-Chloro-4-(methoxycarbonyl)benzoic acid, you can make informed decisions about its storage, handling, and use in your synthetic procedures, ultimately leading to more reliable and reproducible research.

References

  • 2-Chlorobenzoic acid - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2-Chlorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • 2-Chlorobenzoic acid 118-91-2 wiki. (n.d.). Retrieved January 6, 2026, from [Link]

  • 4-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30).
  • Safety Data Sheet: 2-Chlorobenzoic acid. (n.d.). Carl ROTH. Retrieved January 6, 2026, from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. Retrieved January 6, 2026, from [Link]

  • Panda, S. S., et al. (2021). A Simple Liquid Chromatographic Method for Estimation of Glycopyrrolate in the Presence of its Degradation Products. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415.
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025, August 10).
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (n.d.).
  • Methyl 4-chlorobenzoate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Halogenated Benzoic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of halogenated benzoic acids. This guide is designed to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of halogenated benzoic acids. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve reliable and optimal results.

I. Core Challenges in Halogenated Benzoic Acid Synthesis

The synthesis of halogenated benzoic acids, while conceptually straightforward, is often fraught with challenges that can impact yield, purity, and reproducibility. Understanding these potential pitfalls is the first step toward successful synthesis.

Frequently Asked Questions (FAQs): General Issues

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields can stem from several factors, regardless of the specific halogenation method. Key areas to troubleshoot include:

  • Incomplete Reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor mixing. Ensure your reaction is monitored (e.g., by TLC or HPLC) until completion.

  • Purity of Reagents: Impurities, particularly water, in starting materials or solvents can quench reagents or catalyze unwanted side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[1]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.[1] Understanding the reaction mechanism will help in identifying potential side products and adjusting conditions to minimize them.

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.[1]

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my halogenation reaction?

A2: Regioselectivity is a critical challenge, particularly in electrophilic aromatic substitution. The carboxyl group of benzoic acid is a deactivating, meta-directing group.[2] However, the outcome can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the aromatic ring can hinder halogenation at adjacent positions.

  • Electronic Effects: The electronic nature of other substituents on the ring will influence the position of halogenation. Electron-donating groups can compete with the meta-directing effect of the carboxylic acid.

  • Catalyst Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence regioselectivity.[3][4] For instance, some palladium-catalyzed methods have been developed for ortho-C-H halogenation.[5]

  • Reaction Conditions: Temperature and solvent can also play a role in controlling the isomeric ratio of the products.

Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?

A3: Catalyst deactivation is a common issue in many catalytic processes, including halogenations. Potential causes include:

  • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.

  • Blocking of Active Sites: Reaction byproducts or even the product itself can adsorb onto the catalyst surface, blocking active sites.[6]

  • Changes in Catalyst Structure: The catalyst may undergo structural changes under the reaction conditions, leading to a loss of activity.

  • Solutions: To mitigate catalyst deactivation, ensure high purity of all reactants and solvents. It may also be necessary to perform the reaction under an inert atmosphere. In some cases, catalyst regeneration procedures may be available.[6]

II. Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for common methods used to synthesize halogenated benzoic acids.

A. Electrophilic Aromatic Halogenation

This is a widely used method for introducing halogens onto an aromatic ring. However, the deactivating nature of the carboxylic acid group presents specific challenges.

Troubleshooting Guide: Electrophilic Halogenation
Problem Potential Cause(s) Recommended Solution(s)
No or very slow reaction The carboxylic acid group deactivates the ring, making it less nucleophilic.Use a stronger Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen.[7][8] For iodination, an oxidizing agent like nitric acid may be necessary to generate the electrophilic iodine species.[8]
Formation of ortho and para isomers While the carboxyl group is meta-directing, competing directing effects from other substituents can lead to a mixture of isomers.Carefully consider the electronic properties of all substituents on the ring. It may be necessary to install the halogen before introducing the carboxylic acid if a different regiochemistry is desired.[9]
Polyhalogenation The reaction conditions are too harsh, leading to the addition of multiple halogen atoms.Use milder reaction conditions, such as lower temperatures or a less active catalyst. Monitor the reaction closely and stop it once the desired product is formed.
Experimental Workflow: Bromination of Benzoic Acid

This protocol describes the synthesis of m-bromobenzoic acid via electrophilic bromination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzoic Acid in a suitable solvent add_catalyst Add FeBr₃ catalyst start->add_catalyst add_bromine Slowly add Bromine at controlled temperature add_catalyst->add_bromine stir Stir at room temperature (monitor by TLC) add_bromine->stir quench Quench with a reducing agent (e.g., sodium bisulfite) stir->quench extract Extract with an organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify

Caption: Workflow for the electrophilic bromination of benzoic acid.

B. Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing halogens, particularly for the synthesis of ortho- and para-substituted halogenated benzoic acids, starting from the corresponding aminobenzoic acid.[10][11]

FAQs: Sandmeyer Reaction

Q4: My diazotization reaction is failing, or the yield of the diazonium salt is very low. What could be the issue?

A4: The formation of the diazonium salt is a critical and sensitive step.[1] Common pitfalls include:

  • Temperature Control: The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][11]

  • Rate of Addition: The slow, dropwise addition of sodium nitrite to an acidic solution of the aminobenzoic acid is crucial for the controlled generation of nitrous acid.[1]

  • Premature Decomposition: The diazonium intermediate is unstable and should be used immediately after its formation.[1]

Q5: I am observing significant byproduct formation, such as a phenol derivative. How can I minimize this?

A5: The formation of phenolic byproducts (e.g., salicylic acid from anthranilic acid) occurs when the diazonium salt reacts with water, especially at elevated temperatures.[11] To minimize this, it is critical to maintain low temperatures throughout the diazotization and the subsequent addition of the halide source.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

This protocol outlines the synthesis of 2-iodobenzoic acid from anthranilic acid.[11]

  • Diazotization:

    • Suspend anthranilic acid in water and add concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir for an additional 15 minutes at 0-5 °C.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will occur.

  • Work-up and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • To remove excess iodine, wash the crude product with a cold sodium bisulfite solution, followed by another wash with cold water.[11]

    • Purify the crude 2-iodobenzoic acid by recrystallization from a mixture of ethanol and water.[10][11]

C. Oxidation of Halogenated Toluenes

This method is a common route for preparing halogenated benzoic acids, especially for chloro- and bromo-derivatives.[12][13][14]

Troubleshooting Guide: Oxidation of Halogenated Toluenes
Problem Potential Cause(s) Recommended Solution(s)
Incomplete oxidation The oxidizing agent is not strong enough, or the reaction conditions are too mild.Use a stronger oxidizing agent (e.g., potassium permanganate, chromic acid) or increase the reaction temperature and/or time.[12][15]
Low yield and multiple side products The stability of the methyl group can make oxidation challenging, and side reactions can occur.Optimize the choice of oxidizing agent and reaction conditions. Ensure the purity of the starting halotoluene, as isomeric impurities can lead to a mixture of products that are difficult to separate.[12][16]
Difficulty in separating the product from the starting material The physical properties of the starting material and product may be similar.Ensure the reaction goes to completion. Utilize appropriate purification techniques such as recrystallization or column chromatography.[1]
D. Metal-Catalyzed C-H Halogenation

Recent advances have led to the development of transition-metal-catalyzed methods for the direct halogenation of C-H bonds, offering alternative strategies with potentially improved regioselectivity.[5][17]

FAQs: Metal-Catalyzed C-H Halogenation

Q6: I am new to metal-catalyzed C-H halogenation. What are the key advantages and challenges of this approach?

A6:

  • Advantages: These methods can provide access to halogenated benzoic acids that are difficult to synthesize using traditional methods, often with high regioselectivity (e.g., ortho-halogenation).[5][18] They can also be more environmentally friendly by avoiding the use of stoichiometric and harsh reagents.[17]

  • Challenges: These reactions can be sensitive to air and moisture, requiring anhydrous conditions and an inert atmosphere. The catalysts can be expensive, and catalyst deactivation can be an issue.[6] The scope of these reactions may be limited by the functional group tolerance of the catalyst.[5]

G cluster_selection Method Selection cluster_methods Synthetic Routes start Desired Regioisomer? meta Meta-isomer start->meta Meta ortho_para Ortho/Para-isomer start->ortho_para Ortho/Para electrophilic Electrophilic Halogenation meta->electrophilic sandmeyer Sandmeyer Reaction ortho_para->sandmeyer oxidation Oxidation of Halotoluene ortho_para->oxidation metal_cat Metal-Catalyzed C-H Halogenation ortho_para->metal_cat Ortho-selective

Caption: Decision tree for selecting a synthetic route.

III. Purification Strategies

The final purity of your halogenated benzoic acid is crucial for its intended application.

FAQs: Purification

Q7: My purified product still shows impurities in the NMR spectrum. What are the likely contaminants?

A7: Common contaminants include:

  • Unreacted starting materials.

  • Isomeric byproducts.

  • Residual solvents from purification. [1]

  • Salts from the workup procedure. [1]

Q8: What are the most effective methods for purifying halogenated benzoic acids?

A8:

  • Recrystallization: This is the most common and often most effective method.[11][19] The choice of solvent is critical. A mixture of ethanol and water is frequently used.[10][11]

  • Column Chromatography: This can be effective for separating isomers or removing closely related impurities.

  • Sublimation: For some halogenated benzoic acids, sublimation under vacuum can be a viable purification technique.[11]

IV. Safety Considerations

  • Diazonium Salts: These intermediates in the Sandmeyer reaction are thermally unstable and can be explosive in a dry state. Always keep them in solution and at low temperatures.[11]

  • Halogenating Agents: Many halogenating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.

  • Pressure Build-up: Some reactions, like the Sandmeyer reaction, evolve gas (N₂). Ensure the reaction vessel is adequately vented to prevent pressure build-up.[11]

This technical support guide provides a comprehensive overview of the challenges and solutions in the synthesis of halogenated benzoic acids. By understanding the underlying chemical principles and following these troubleshooting recommendations, you can enhance the success of your synthetic endeavors.

V. References

  • Organic Syntheses. p-IODOBENZOIC ACID. Org. Syn. Coll. Vol. 1, 353. Retrieved from [Link]

  • Uyanik, M., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(10), 2653. Retrieved from [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. Org. Syn. Coll. Vol. 2, 357. Retrieved from [Link]

  • Organic Syntheses. o-CHLOROBENZOIC ACID. Org. Syn. Coll. Vol. 1, 159. Retrieved from [Link]

  • J. Am. Chem. Soc. (2015). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. 137(42), 13452–13455. Retrieved from [Link]

  • Quora. (2023-12-18). How to prepare p- and m-chlorobenzoic acid from toluene. Retrieved from [Link]

  • Sustainability. Halogen Catalyst Deactivation. Retrieved from [Link]

  • Semantic Scholar. (2001). SYNTHESIS OF p-CHLOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. Process for the preparation of halogenated benzoic acids. CA2110085A1. Retrieved from

  • YouTube. (2023-02-28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

  • ResearchGate. (2023). Halogen bond-induced electrophilic aromatic halogenations. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]

  • Google Patents. Process for the production of para-chloro-benzoic acid. US3681446A. Retrieved from

  • Quora. (2022-05-11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • American Chemical Society. (2025-08-22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. J. Am. Chem. Soc. Retrieved from [Link]

  • Master Organic Chemistry. (2018-04-18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2019-10-20). Electrophilic halogenation. Retrieved from [Link]

  • MDPI. (2020). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 25(12), 2893. Retrieved from [Link]

  • Royal Society of Chemistry. (2025-06-03). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Retrieved from [Link]

  • thetestmag.com. Effect of halogens in benzoic acid. Retrieved from [Link]

  • Google Patents. Method for producing 2-halogenated benzoic acids. WO2016167225A1. Retrieved from

  • Letters in Drug Design & Discovery. (2023-12-01). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. 20(12), 2018-2024. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016-06-11). Halobenzenes by decarboxylation of halobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2022-07). Direct meta-C–H halogenation of anilines and benzoic acids. Retrieved from [Link]

  • ResearchGate. C–H Bond Halogenation: Unlocking Regiodivergence and Enhancing Selectivity through Directing Group Strategies. Retrieved from [Link]

  • PrepChem.com. Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A. Retrieved from

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Org. Syn. Coll. Vol. 2, 299. Retrieved from [Link]

  • Semantic Scholar. C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-dibenzo[b,d]pyran-6-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025-08-20). 3.2: Purification of Products. Retrieved from [Link]

  • National Institutes of Health. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • Wikipedia. Dehalogenation. Retrieved from [Link]

  • ResearchGate. Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-01-22). Halogenation of Benzene-The Need for a Catalyst. Retrieved from [Link]

  • Chemical Reviews. (2020-11-17). Decarboxylative Halogenation of Organic Compounds. 121(1), 325-423. Retrieved from [Link]

  • Chemical Reviews. Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. 116(14), 8358-8440. Retrieved from [Link]

  • ResearchGate. The chromatograms of the halogen derivatives of benzoic acids on the "Sorbfil" and "Silufol" plates. Retrieved from [Link]

  • European Patent Office. (2019-03-27). METHOD FOR PURIFICATION OF BENZOIC ACID. EP 3148661 B1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

I. Synthesis Overview: Selective Monohydrolysis

The most common and practical laboratory-scale synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid involves the selective monohydrolysis of dimethyl 2-chloroterephthalate. This method is favored for its relatively mild conditions and straightforward approach.

The core of this synthesis is the challenge of hydrolyzing only one of two ester groups on a symmetric diester. Classical saponification often leads to a mixture of the starting diester, the desired mono-acid, and the fully hydrolyzed diacid, which can be difficult to separate.[1][2][3] Therefore, precise control over reaction conditions is paramount for achieving a high yield of the desired product.

Reaction Scheme:

Synthesis_Scheme A Dimethyl 2-chloroterephthalate B 2-Chloro-4-(methoxycarbonyl)benzoic acid A->B Selective Monohydrolysis (e.g., NaOH, THF/H2O, 0°C) C 2-Chloroterephthalic acid B->C Further Hydrolysis (Side Reaction) Purification_Workflow A Crude Reaction Mixture B Acid-Base Extraction A->B C Partially Purified Product B->C D Recrystallization C->D E Column Chromatography C->E F Pure Product D->F E->F

Sources

Reference Data & Comparative Studies

Validation

A Comparative Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides an in-depth characterization of 2-Chloro-4-(...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides an in-depth characterization of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various high-value compounds, including a new class of SGLT2 inhibitors for diabetes therapy.[1][2] We will objectively compare its physicochemical properties and spectroscopic data with its structural analog, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, providing experimental data and protocols to inform your research and development decisions.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a chlorine atom with a fluorine atom at the ortho-position of the benzoic acid scaffold imparts subtle yet significant differences in the physicochemical properties of these molecules. These differences can influence solubility, reactivity, and crystal packing, which are crucial considerations in process development and drug formulation.

Property2-Chloro-4-(methoxycarbonyl)benzoic acid2-Fluoro-4-(methoxycarbonyl)benzoic acid
Molecular Formula C₉H₇ClO₄[3][4]C₉H₇FO₄[5][6]
Molecular Weight 214.60 g/mol [3][4]198.15 g/mol [5]
Melting Point Not experimentally determined (Predicted)154-155 °C[5]
Boiling Point 360.3 ± 27.0 °C (Predicted)Not available
Density 1.413 ± 0.06 g/cm³ (Predicted)Not available
pKa 2.43 ± 0.25 (Predicted)Not available

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic analysis provides an unambiguous identification of a molecule and offers insights into its electronic and vibrational states. Here, we present a comparative analysis of the available spectroscopic data for both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Chloro-4-(methoxycarbonyl)benzoic acid (DMSO-d₆):

  • ¹H NMR (400 MHz): δ 13.79 (1H, broad s, -COOH), 8.00-7.95 (2H, m, Ar-H), 7.90-7.88 (1H, m, Ar-H), 3.89 (3H, s, -OCH₃).

2-Fluoro-4-(methoxycarbonyl)benzoic acid (CDCl₃): [5]

  • ¹H NMR (400 MHz): δ 10.5 (1H, br s, -COOH), 8.10 (1H, t, J = 7.8 Hz, Ar-H), 7.89 (1H, d, J = 8.2 Hz, Ar-H), 7.82 (1H, d, J = 11.0 Hz, Ar-H), 3.97 (3H, s, -OCH₃).[5]

  • ¹³C NMR (100.6 MHz): δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.[5]

The proton NMR of the chloro-derivative in DMSO-d₆ shows the characteristic downfield shift of the carboxylic acid proton. The aromatic protons appear as multiplets, indicative of the substitution pattern. In the fluoro-analog, the ¹H NMR in CDCl₃ also displays the acidic proton and distinct signals for the aromatic protons, with coupling constants that can be used to assign their positions. The provided ¹³C NMR data for the fluoro-compound offers a complete carbon fingerprint of the molecule.

Mass Spectrometry (MS)
  • 2-Chloro-4-(methoxycarbonyl)benzoic acid: m/z 215 [M+H]⁺, 213 [M-H]⁻.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid: m/z 198.0331 [M+] (calculated for C₉H₇O₄F: 198.0328).[5]

The mass spectrometry data aligns with the expected molecular weights of both compounds, providing further confirmation of their identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While detailed FT-IR spectra for both compounds are not available, the characteristic absorption bands for the functional groups present can be predicted based on established correlation tables.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected for Both Compounds
O-H stretch (Carboxylic acid) 3300-2500 (broad)Yes
C-H stretch (Aromatic) 3100-3000Yes
C=O stretch (Ester) 1750-1735Yes
C=O stretch (Carboxylic acid) 1710-1680Yes
C-O stretch (Ester & Carboxylic acid) 1320-1000Yes
C-Cl stretch 850-5502-Chloro derivative
C-F stretch 1400-10002-Fluoro derivative

The broad O-H stretch of the carboxylic acid dimer is a hallmark of this functional group. The carbonyl stretching frequencies for the ester and carboxylic acid groups will be distinct and can be used for identification. The key difference in the FT-IR spectra will be the presence of a C-Cl stretching vibration for the chloro-derivative and a C-F stretching vibration for the fluoro-derivative in the fingerprint region.

Synthesis and Reactivity: A Comparative Perspective

The choice between the chloro- and fluoro-derivatives can also be influenced by their synthetic accessibility and subsequent reactivity in downstream applications.

Synthetic Protocols

Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid:

A common laboratory-scale synthesis involves the selective hydrolysis of dimethyl 2-chloroterephthalate.

G Dimethyl 2-chloroterephthalate Dimethyl 2-chloroterephthalate 2-Chloro-4-(methoxycarbonyl)benzoic acid 2-Chloro-4-(methoxycarbonyl)benzoic acid Dimethyl 2-chloroterephthalate->2-Chloro-4-(methoxycarbonyl)benzoic acid 1. BBr3, CH2Cl2 2. NaHCO3, H2O 3. HCl, Ethyl Acetate G 3-Fluoro-4-formylmethylbenzoate 3-Fluoro-4-formylmethylbenzoate 2-Fluoro-4-(methoxycarbonyl)benzoic acid 2-Fluoro-4-(methoxycarbonyl)benzoic acid 3-Fluoro-4-formylmethylbenzoate->2-Fluoro-4-(methoxycarbonyl)benzoic acid NaClO2, Sulfamic acid H2O, ACN

Caption: Synthetic route to 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

Reactivity Considerations

The electronic properties of the halogen substituent play a crucial role in the reactivity of these molecules. Both chlorine and fluorine are electron-withdrawing through the inductive effect (-I), which increases the acidity of the carboxylic acid. However, they also exhibit an electron-donating resonance effect (+R). For fluorine, the +R effect is more pronounced due to better orbital overlap between the 2p orbitals of fluorine and carbon. [2]In contrast, the 3p orbitals of chlorine have poorer overlap, resulting in a weaker +R effect. [2] This difference in electronic effects can influence the reactivity of the aromatic ring in electrophilic substitution reactions and the acidity of the carboxylic acid. The relative acidities of para-substituted chlorobenzoic and fluorobenzoic acids have been a subject of discussion, with the interplay of inductive and resonance effects determining the outcome. [6][7]

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • If necessary, briefly sonicate the sample to aid dissolution.

  • Place the NMR tube in the spectrometer for analysis.

General Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Collect a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

  • Clean the ATR crystal thoroughly after analysis.

Conclusion

Both 2-Chloro-4-(methoxycarbonyl)benzoic acid and its fluoro-analog are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals. The choice between these two compounds will depend on a careful consideration of their physicochemical properties, reactivity, and synthetic accessibility. The chloro-derivative offers a different reactivity profile compared to the fluoro-derivative due to the distinct electronic nature of the halogen substituent. This guide provides a comprehensive overview of their characteristics, supported by available experimental data, to empower researchers in making informed decisions for their specific applications.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for. Retrieved from [Link]

  • Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340.
  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(04), e244-e252.
  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933.
  • Eduncle. (2020, September 18). Para chloro benzoic acid vs para fluro benzoic compare the acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Fluoro-4-Methoxy Benzoic Acid. Retrieved from [Link]

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Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document will delve into the intricacies of its proton NMR spectrum, offering a comparative analysis with structurally related molecules. The experimental data presented herein, coupled with detailed methodological protocols, aims to serve as a valuable resource for spectral interpretation and quality control.

Introduction: The Structural Significance of 2-Chloro-4-(methoxycarbonyl)benzoic acid

2-Chloro-4-(methoxycarbonyl)benzoic acid is a disubstituted benzoic acid derivative featuring both an electron-withdrawing chloro group and a methoxycarbonyl group. The relative positions of these substituents on the aromatic ring create a unique electronic environment, which is directly reflected in its ¹H NMR spectrum. Understanding the chemical shifts, multiplicities, and coupling constants of the aromatic protons is crucial for confirming the compound's identity and purity. This guide will dissect these spectral features and compare them with those of simpler, related structures to illuminate the impact of each substituent on the overall spectrum.

Predicted ¹H NMR Spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid

Due to the absence of publicly available experimental spectral data for 2-Chloro-4-(methoxycarbonyl)benzoic acid at the time of this publication, the following analysis is based on established principles of NMR spectroscopy and comparative data from analogous compounds. The predicted spectrum provides a robust framework for researchers to interpret their own experimental findings.

The structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid presents three distinct aromatic protons and a methyl group from the ester functionality. The carboxylic acid proton is also expected to be present, though its chemical shift can be highly variable.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid with proton numbering.

Based on the substituent effects, the predicted ¹H NMR spectral data is summarized below:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.1d~1.5 (⁴J)
H-5~7.9dd~8.0 (³J), ~1.5 (⁴J)
H-6~7.8d~8.0 (³J)
-OCH₃~3.9s-
-COOH~11-13br s-

Comparative Spectral Analysis

To understand the rationale behind the predicted spectrum, a comparison with structurally related molecules is invaluable.

2-Chlorobenzoic Acid

The ¹H NMR spectrum of 2-chlorobenzoic acid provides insight into the effect of a chloro substituent at the C2 position. The proton ortho to the chlorine (H-6) is expected to be the most downfield due to the combined electron-withdrawing effects of the chlorine and the carboxylic acid.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Chlorobenzoic AcidH-37.31m-
H-47.40m-
H-57.50m-
H-68.09d7.44

Data sourced from a publication by the Royal Society of Chemistry.[1]

4-(Methoxycarbonyl)benzoic acid (Monomethyl terephthalate)

This compound demonstrates the influence of a methoxycarbonyl group at the C4 position. The two sets of aromatic protons are equivalent due to symmetry.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-(Methoxycarbonyl)benzoic acidH-2, H-6~8.1d~8.0
H-3, H-5~8.0d~8.0
-OCH₃~3.9s-
Dimethyl Terephthalate

Dimethyl terephthalate offers a symmetrical system where both substituents are methoxycarbonyl groups. This results in a simple spectrum with a single aromatic proton signal.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Dimethyl TerephthalateAromatic H8.1s
-OCH₃3.94s

Note: The chemical shifts are approximately 8.1 ppm for the aromatic protons and 3.94 ppm for the methyl protons in CDCl₃.[2][3]

Experimental Protocol

To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, the following experimental protocol is recommended.

Sample Preparation

A standardized sample preparation protocol is critical for obtaining reliable NMR data.

G ¹H NMR Sample Preparation Workflow cluster_0 Preparation cluster_1 Quality Control A Weigh 5-10 mg of 2-Chloro-4-(methoxycarbonyl)benzoic acid B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Ensure complete dissolution D->E F Check for particulate matter E->F

Caption: Standard workflow for ¹H NMR sample preparation.

Detailed Steps:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of about 0.7 mL. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Quality Check: Ensure the sample is fully dissolved and free of any particulate matter, which can adversely affect the spectral resolution.

Data Acquisition and Processing

The following parameters are recommended for acquiring and processing the ¹H NMR spectrum.

G Data Acquisition & Processing cluster_0 Acquisition cluster_1 Processing Acq1 Lock on deuterated solvent signal Acq2 Shim the magnetic field Acq1->Acq2 Acq3 Set acquisition parameters (e.g., pulse width, relaxation delay) Acq2->Acq3 Acq4 Acquire Free Induction Decay (FID) Acq3->Acq4 Proc1 Fourier Transform (FID to spectrum) Acq4->Proc1 Proc2 Phase correction Proc1->Proc2 Proc3 Baseline correction Proc2->Proc3 Proc4 Integration and peak picking Proc3->Proc4

Caption: Workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Width: A 30° or 45° pulse angle is typically used to ensure adequate signal intensity without saturating the spins.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for protons in small molecules.

  • Number of Scans (ns): 16 or 32 scans are usually adequate to achieve a good signal-to-noise ratio.

Processing Steps:

  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is essential for accurate integration.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

For a comprehensive guide on NMR data processing, several resources are available that detail best practices.[4][5]

Conclusion

The ¹H NMR spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid is a powerful tool for its unambiguous identification and characterization. The predicted spectrum, based on the analysis of substituent effects and comparison with related molecules, provides a clear roadmap for researchers. The aromatic region is expected to show three distinct signals corresponding to the three non-equivalent protons, with multiplicities and coupling constants that are characteristic of their relative positions. By following the detailed experimental protocols outlined in this guide, scientists can confidently acquire and interpret high-quality ¹H NMR data, ensuring the integrity of their research and development endeavors.

References

  • National Institutes of Health (NIH). (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Retrieved from [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the best preprocessing methods for NMR data?. Retrieved from [Link]

Sources

Validation

13C NMR chemical shifts of "2-Chloro-4-(methoxycarbonyl)benzoic acid"

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-4-(methoxycarbonyl)benzoic acid As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-Chloro-4-(me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-4-(methoxycarbonyl)benzoic acid

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid. This document moves beyond a simple data report, offering a comparative analysis grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. We will dissect the electronic effects of the substituents on the benzene ring to rationalize the observed chemical shifts, providing researchers with a robust framework for structural elucidation and verification.

The Role of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the position of that signal—its chemical shift (δ)—provides a wealth of information about the carbon's electronic environment.[2] Factors such as hybridization, shielding from nearby electrons, and the inductive and resonance effects of neighboring functional groups all influence the chemical shift.[3][4][5] For substituted aromatic compounds like 2-Chloro-4-(methoxycarbonyl)benzoic acid, ¹³C NMR is critical for confirming the substitution pattern and the electronic interplay between the groups on the ring.

Predicted ¹³C NMR Spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid

While a publicly available, experimentally verified ¹³C NMR spectrum for 2-Chloro-4-(methoxycarbonyl)benzoic acid is not readily found in common databases, we can predict its spectrum with high accuracy. This prediction is based on established substituent chemical shift (SCS) effects and by comparing it with structurally analogous compounds.

Below is the structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid with the conventional numbering for the carbon atoms.

Figure 1: Structure of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4-(methoxycarbonyl)benzoic acid

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C1~132Attached to the electron-withdrawing -COOH group.
C2~134Directly bonded to the electronegative Chlorine atom (ipso-carbon).
C3~131ortho to Chlorine, meta to -COOH and -COOCH₃.
C4~135Attached to the electron-withdrawing -COOCH₃ group.
C5~130meta to Chlorine and -COOH, ortho to -COOCH₃.
C6~128ortho to -COOH, para to -COOCH₃.
C7 (-COOH)~168Carboxylic acid carbonyl carbon.[6]
C8 (-COOCH₃)~165Ester carbonyl carbon.[6]
C9 (-OCH₃)~53Methoxy carbon.

Comparative Analysis with Structurally Related Compounds

To understand the origin of these chemical shifts, a comparison with simpler, related molecules is invaluable. The electronic effects of each substituent—chloro (-Cl), carboxylic acid (-COOH), and methoxycarbonyl (-COOCH₃)—are not merely additive.[7] Their positions relative to one another lead to a unique electronic environment for each carbon atom.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Aromatic Carbons

CarbonBenzoic Acid[8]2-Chlorobenzoic Acid[9]Monomethyl terephthalate¹2-Chloro-4-(methoxycarbonyl)benzoic acid (Predicted)
C1 ~130.2~128.5~134.5 (para to -COOCH₃)~132
C2 ~128.4~134.8~129.5~134
C3 ~129.4~132.5~129.5~131
C4 ~133.7~131.6~130.0 (ipso to -COOCH₃)~135
C5 ~129.4~126.8~129.5~130
C6 ~128.4~133.7~129.5~128
-COOH ~172.4~171.1~167.0~168
-COOCH₃ --~166.0~165
-OCH₃ --~52.5~53

¹Data for monomethyl terephthalate (4-(methoxycarbonyl)benzoic acid) is sourced from spectral databases.[10][11]

Dissecting the Substituent Effects:
  • The Chloro Group (-Cl): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deshields (moves downfield to a higher ppm) the carbon it is directly attached to (C2), as seen in the shift from ~128.4 ppm in benzoic acid to ~134.8 ppm for the C2 in 2-chlorobenzoic acid.[9] Chlorine also has a weak electron-donating resonance effect (+R) due to its lone pairs, which can slightly shield the ortho and para positions. However, for halogens, the inductive effect is generally dominant in influencing carbon chemical shifts.[7]

  • The Carboxylic Acid Group (-COOH): This is a meta-directing, electron-withdrawing group due to both induction and resonance (-I, -R). It strongly deshields the ipso-carbon (C1) and the carbonyl carbon itself (~168-172 ppm).[6][8] The deshielding effect is also observed at the ortho and para positions.

  • The Methoxycarbonyl Group (-COOCH₃): Similar to the carboxylic acid, the ester group is also electron-withdrawing (-I, -R). It significantly deshields its ipso-carbon (C4) and the carbonyl carbon (~165 ppm). The methoxy carbon (-OCH₃) appears much further upfield (~53 ppm), characteristic of sp³ hybridized carbons bonded to an electronegative oxygen atom.

In 2-Chloro-4-(methoxycarbonyl)benzoic acid, the interplay of these effects determines the final chemical shifts. For instance, C4 is strongly deshielded because it is the ipso-carbon to the -COOCH₃ group and is also meta to the -Cl group, both of which are electron-withdrawing. Conversely, C6 is likely the most shielded aromatic carbon, as it is ortho to the -COOH group but para to the -COOCH₃ group, where resonance effects can be more pronounced.

Standard Experimental Protocol for ¹³C NMR Acquisition

To ensure the reproducibility and accuracy of ¹³C NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for a sample like 2-Chloro-4-(methoxycarbonyl)benzoic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 15-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert tube into NMR spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim the magnetic field for homogeneity lock->shim setup Set up 13C experiment (e.g., 'zgpg30') shim->setup acquire Acquire data (set scan number, NS, for S/N) setup->acquire ft Fourier Transform (FT) of the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference spectrum (e.g., TMS at 0.00 ppm) baseline->reference

Figure 2: Standard workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 15-25 mg of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial. Solubility should be tested beforehand. DMSO-d₆ is often a good choice for carboxylic acids.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.

    • Set up a standard proton-decoupled ¹³C NMR experiment. A common pulse program is zgpg30, which uses a 30° pulse angle to allow for faster repetition rates.

    • Set the number of scans (NS) to achieve an adequate signal-to-noise (S/N) ratio. Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (from several hundred to several thousand) is typically required compared to ¹H NMR.

    • Initiate data acquisition.

  • Data Processing:

    • Once the acquisition is complete, perform a Fourier transform on the resulting Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the solvent peak or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.

Conclusion

The ¹³C NMR spectrum of 2-Chloro-4-(methoxycarbonyl)benzoic acid is a clear illustration of how substituent effects dictate the electronic environment of each carbon atom in a polysubstituted aromatic ring. By systematically comparing the predicted chemical shifts with those of simpler, related molecules, we can confidently assign each resonance and understand the underlying electronic principles. This guide provides not only the predicted data but also the scientific rationale and a robust experimental framework, empowering researchers to effectively utilize ¹³C NMR for structural verification and analysis in their own work.

References

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the ¹³C and H¹ Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722–730. Available at: [Link]

  • Totsuka, Y., & Nakai, H. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 20(2), 1083-1090. Available at: [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(10), 7013-7021. Available at: [Link]

  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 261-266. Available at: [Link]

  • Dudek, G. O., & Dudek, E. P. (1965). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. Journal of the American Chemical Society, 87(19), 4283-4287. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

  • Supporting Information for publications, various authors. (n.d.).
  • PubChem. (n.d.). Monomethyl terephthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical Education. (2023). ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). ACS Publications. Available at: [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubMed Central. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Separation of aromatic-carbon ¹³C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Solid State Nuclear Magnetic Resonance, 26(1), 36-44. Available at: [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 252 MHz, D₂O, predicted). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Metin, T. (2011). Basic 1H- and ¹³C-NMR Spectroscopy. Springer. Available at: [Link]

  • Chemistry with Caroline. (2022, November 27). Introduction to ¹³C NMR Spectroscopy for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

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Comparative

A Comparative Guide to the Analytical Methods for 2-Chloro-4-(methoxycarbonyl)benzoic acid

This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to aid in method selection and implementation.

Introduction

2-Chloro-4-(methoxycarbonyl)benzoic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization. This guide will explore the theoretical underpinnings and practical applications of the most common analytical techniques, providing a framework for choosing the optimal method based on specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the preeminent technique for assessing the purity and potency of non-volatile and thermally labile compounds like 2-Chloro-4-(methoxycarbonyl)benzoic acid. The primary mode of separation for this analyte is reversed-phase chromatography.

The "Why": Causality Behind Experimental Choices in HPLC Method Development

The key to a successful reversed-phase HPLC separation of acidic compounds lies in controlling the ionization of the analyte. 2-Chloro-4-(methoxycarbonyl)benzoic acid possesses a carboxylic acid functional group with an estimated pKa between 3 and 4.

  • Mobile Phase pH: To ensure consistent retention and good peak shape, the pH of the mobile phase must be controlled. By acidifying the mobile phase to a pH of 2.5-3.0, well below the pKa of the carboxylic acid, the analyte is maintained in its neutral, protonated form.[1] This increases its hydrophobicity and, consequently, its retention on a nonpolar stationary phase like C18.[1] Common acidifiers include phosphoric acid or formic acid, with the latter being preferred for mass spectrometry compatibility.[2]

  • Stationary Phase Selection: A C18 column is the most common choice for this type of analyte due to its hydrophobic nature, providing good retention for the neutral form of the molecule. The choice between different C18 phases (e.g., end-capped, high-purity silica) will depend on the specific impurity profile and desired selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. The ratio of organic modifier to the aqueous buffer is adjusted to achieve the desired retention time and resolution from potential impurities.[1]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid (or formic acid). Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm (based on the chromophores present)

  • Analysis: Inject the standards and samples and record the chromatograms.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN:H2O + Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Data Chromatographic Data HPLC->Data Calibration Calibration Curve Data->Calibration Result Purity/Assay Result Calibration->Result

Caption: HPLC analysis workflow for 2-Chloro-4-(methoxycarbonyl)benzoic acid.

Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization

Gas chromatography offers excellent resolving power but is generally unsuitable for the direct analysis of polar, non-volatile compounds like carboxylic acids.[3] To overcome this limitation, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester.[4]

The "Why": The Necessity of Derivatization for GC Analysis

The carboxylic acid group in 2-Chloro-4-(methoxycarbonyl)benzoic acid is highly polar and can form hydrogen bonds. This leads to poor peak shape (tailing), low volatility, and potential degradation in the hot GC injector and column.[3] Derivatization addresses these issues by replacing the acidic proton with a non-polar group.

  • Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[5]

  • Esterification: Converting the carboxylic acid to its methyl ester is another effective strategy. This can be achieved using reagents like diazomethane (hazardous) or by heating with methanol in the presence of an acid catalyst.[4]

Experimental Protocol: GC-MS Analysis with Silylation

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid reference standard

Procedure:

  • Derivatization:

    • Accurately weigh about 1 mg of the sample or standard into a vial.

    • Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

GC Derivatization and Analysis Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_id Identification Sample Sample/Standard Deriv Derivatization (Silylation) Sample->Deriv GCMS GC-MS System Deriv->GCMS Data Chromatogram & Mass Spectrum GCMS->Data Library Spectral Library Comparison Data->Library Result Compound ID Library->Result

Caption: GC-MS workflow including the essential derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. Furthermore, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of reference standards without the need for a specific standard of the analyte itself.[6][7]

The "Why": Leveraging NMR for Absolute Quantification

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] This fundamental principle allows for the accurate determination of purity by co-dissolving a known amount of a certified internal standard with a known amount of the sample and comparing the integrals of their respective signals.[8]

  • Internal Standard Selection: An ideal internal standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity. For 2-Chloro-4-(methoxycarbonyl)benzoic acid, a common internal standard like maleic acid or dimethyl sulfone could be suitable.

  • Structural Confirmation: 1H and 13C NMR provide a detailed map of the molecule's structure. The chemical shifts, coupling constants, and signal integrations in the 1H NMR spectrum, along with the number and chemical shifts of the signals in the 13C NMR spectrum, provide definitive proof of identity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Standards:

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • Certified internal standard (e.g., Maleic Acid)

  • 2-Chloro-4-(methoxycarbonyl)benzoic acid sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into a vial.

    • Accurately weigh a specific amount of the 2-Chloro-4-(methoxycarbonyl)benzoic acid sample (e.g., 20 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR Logical Relationship Diagram

qNMR_Logic cluster_inputs Known Inputs cluster_measured NMR Measurement cluster_constants Constants Mass_Analyte Mass of Analyte Purity_Analyte Purity of Analyte Mass_Analyte->Purity_Analyte Mass_IS Mass of Internal Std. Mass_IS->Purity_Analyte Purity_IS Purity of Internal Std. Purity_IS->Purity_Analyte Integral_Analyte Integral of Analyte Signal Integral_Analyte->Purity_Analyte Integral_IS Integral of Internal Std. Signal Integral_IS->Purity_Analyte MW_Analyte MW of Analyte MW_Analyte->Purity_Analyte MW_IS MW of Internal Std. MW_IS->Purity_Analyte N_Analyte Protons in Analyte Signal N_Analyte->Purity_Analyte N_IS Protons in Internal Std. Signal N_IS->Purity_Analyte

Caption: Logical inputs for the calculation of purity by qNMR.

Performance Comparison of Analytical Methods

The choice of analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Linearity (R²) >0.999>0.995Not Applicable (Absolute Method)
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.1% (for impurities)
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.3% (for impurities)
Precision (%RSD) < 1%< 5%< 1%
Accuracy/Recovery (%) 98-102%95-105% (can be affected by derivatization efficiency)99-101% (highly accurate)
Selectivity HighVery HighVery High
Throughput HighModerate (due to derivatization)Low to Moderate
Primary Advantages Robust, widely applicable, good for purity and assay.Excellent for identifying volatile impurities.Absolute quantification, definitive structural confirmation.
Primary Disadvantages Requires a specific reference standard for quantification.Indirect method requiring derivatization, potential for artifacts.Lower throughput, requires a high-field NMR.

Conclusion and Recommendations

The selection of the most appropriate analytical method for 2-Chloro-4-(methoxycarbonyl)benzoic acid is contingent upon the analytical objective.

  • For routine quality control, including purity determination and assay , HPLC-UV is the method of choice due to its robustness, high throughput, and excellent precision and accuracy.

  • For the identification of unknown volatile or semi-volatile impurities , GC-MS following derivatization is a powerful tool, offering high resolution and structural information from mass spectra.

  • For the certification of a reference standard or for an unambiguous structural confirmation and absolute purity assessment , qNMR is the gold standard, providing traceability to the SI units through a certified internal standard.[9]

A comprehensive analytical strategy for 2-Chloro-4-(methoxycarbonyl)benzoic acid would ideally employ HPLC for routine analysis, with NMR for structural confirmation and reference standard characterization, and GC-MS as a complementary technique for specific impurity investigations. All methods should be validated according to ICH guidelines to ensure data integrity and regulatory compliance.[10][11][12]

References

  • SIELC Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from [Link]

  • ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

  • BMRB. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][5]benzodiazepin-1(2H)-ones. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4). Retrieved from [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS graphical representation of benzoic acid, 4-chloro-. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Retrieved from [Link]

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Validation

A Comparative Guide for Synthetic Chemists: 2-Chloro-4-(methoxycarbonyl)benzoic Acid vs. 2-Bromo-4-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the strategic design of synthetic routes for novel therapeutics and functional materials, the choice of halogenated starting materials is a critical deci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the strategic design of synthetic routes for novel therapeutics and functional materials, the choice of halogenated starting materials is a critical decision point. This guide offers an in-depth, objective comparison between two closely related and commercially available building blocks: 2-Chloro-4-(methoxycarbonyl)benzoic acid and 2-Bromo-4-(methoxycarbonyl)benzoic acid. Understanding their distinct reactivity profiles, physicochemical properties, and economic implications is paramount for efficient and successful chemical synthesis.

Section 1: Foundational Physicochemical & Spectral Characterization

While structurally similar, the difference in the halogen atom (chlorine vs. bromine) imparts subtle but significant variations in the physical properties of these compounds. These characteristics can influence solubility, reaction kinetics, and downstream processing.

Table 1: Comparison of Physicochemical Properties

Property2-Chloro-4-(methoxycarbonyl)benzoic acid2-Bromo-4-(methoxycarbonyl)benzoic acid
CAS Number 431888-57-2[1][2][3][4][5]911799-84-3[6][7][8]
Molecular Formula C₉H₇ClO₄[1][9]C₉H₇BrO₄
Molecular Weight 214.60 g/mol [1][9]259.06 g/mol [8]
Appearance SolidSolid
Calculated LogP 1.82[1]~2.16 (estimated)
Topological Polar Surface Area (TPSA) 63.6 Ų[1]63.6 Ų (estimated)

Note: Some properties for the bromo-analog are estimated based on structurally similar compounds due to limited publicly available data.

From a spectral standpoint, both molecules will exhibit characteristic signals for the aromatic protons, the methyl ester, and the carboxylic acid proton in ¹H NMR. The primary distinction will be the electronic effect of the halogen on the chemical shifts of the adjacent aromatic protons. In ¹³C NMR, the most significant difference will be the carbon directly attached to the halogen, with the C-Br signal appearing further upfield than the C-Cl signal.

Section 2: Comparative Reactivity Analysis: The Decisive Role of the Halogen

The principal divergence in the utility of these two reagents lies in their chemical reactivity, particularly in the context of modern synthetic organic chemistry. The choice between the chloro and bromo derivative is most consequential in palladium-catalyzed cross-coupling reactions.

The Reactivity Hierarchy: A Fundamental Principle

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the reactivity of the aryl halide is a critical factor.[10] The generally accepted trend for halide reactivity is I > Br > Cl.[10][11] This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond undergoes the rate-determining oxidative addition step in the catalytic cycle more readily than the stronger C-Cl bond.[12]

This fundamental difference has several practical implications:

  • Milder Reaction Conditions: The higher reactivity of the bromo-derivative often allows for the use of lower temperatures, less reactive bases, and lower catalyst loadings.[10]

  • Broader Catalyst Scope: While specialized, bulky, and electron-rich phosphine ligands have been developed to activate the less reactive C-Cl bond, C-Br bonds can often be coupled using a wider array of more traditional palladium catalysts.[13]

  • Faster Reaction Times: Due to the lower activation energy for oxidative addition, reactions involving the bromo-compound typically proceed to completion more rapidly than those with the chloro-analog.[14]

While aryl chlorides are less reactive, they are often more cost-effective and readily available, making them attractive substrates for large-scale synthesis where the initial investment in process optimization is justified.[12][13]

Choosing between chloro- and bromo-analogs.
Section 3: Applications in Medicinal Chemistry & Materials Science

Both "2-Chloro-4-(methoxycarbonyl)benzoic acid" and its bromo-counterpart are valuable intermediates in the synthesis of complex organic molecules. Their utility is particularly evident in the field of drug discovery. For instance, the structurally related "5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid" is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors for diabetes therapy.[15][16][17] The presence of the halogen, the carboxylic acid, and the methyl ester provides three orthogonal points for chemical modification, allowing for the rapid generation of diverse chemical libraries.

The chloro and methoxy groups themselves are frequently incorporated into drug candidates to modulate their pharmacological properties.[18] The ability to use the halogen as a synthetic handle for further elaboration (e.g., via cross-coupling) makes these compounds particularly attractive starting points for medicinal chemistry campaigns.

Section 4: Experimental Protocols

To illustrate the practical differences in reactivity, the following section provides representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(methoxycarbonyl)benzoic acid (Higher Reactivity)

This protocol is a general guideline and may require optimization for specific substrates.

Workflow for Suzuki coupling with the bromo-acid.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-(methoxycarbonyl)benzoic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 3:1 mixture of toluene and water (8 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-4-(methoxycarbonyl)benzoic acid (Lower Reactivity)

Note the requirement for a more specialized catalyst system and higher temperature to achieve efficient coupling.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-(methoxycarbonyl)benzoic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq), and the palladium catalyst system consisting of Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a specialized ligand such as SPhos (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity, the reaction may require a longer time (12-24 hours). Upon completion, cool the reaction to room temperature. Filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • The Chloro-Compound: The use of a stronger base (K₃PO₄), a higher temperature (110°C), and a specialized Buchwald-type ligand (SPhos) are all necessary to overcome the higher activation energy of the C-Cl bond's oxidative addition to the palladium center. The bulky, electron-rich SPhos ligand facilitates this difficult step, which is the cornerstone of modern catalysts for aryl chloride activation.[13]

  • The Bromo-Compound: Its inherent higher reactivity allows for the use of a standard, less expensive catalyst like Pd(PPh₃)₄ and a milder base (K₂CO₃) at a lower temperature, simplifying the experimental setup and reducing costs.[19][20]

Section 5: Conclusion & Strategic Recommendations

The choice between 2-Chloro-4-(methoxycarbonyl)benzoic acid and 2-Bromo-4-(methoxycarbonyl)benzoic acid is a strategic one, dictated by the specific goals of the synthesis.

  • Choose 2-Bromo-4-(methoxycarbonyl)benzoic acid for:

    • Rapid synthesis and library generation: Where speed and reliable, high yields under mild conditions are paramount.

    • Complex or sensitive substrates: When milder conditions are necessary to preserve other functional groups in the molecule.

    • Proof-of-concept studies: Where ease of reaction is more important than substrate cost.

  • Choose 2-Chloro-4-(methoxycarbonyl)benzoic acid for:

    • Large-scale and process chemistry: Where the lower purchase price of the starting material can lead to significant cost savings, justifying the initial investment in process optimization.

    • Projects where the bromo-analog is unavailable or prohibitively expensive.

By understanding the fundamental principles of reactivity and considering the practical aspects of cost and scale, researchers can make an informed decision, optimizing their synthetic strategy for efficiency and success.

References

  • ACS Publications. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions | The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing). Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]

  • ACS Publications. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters. Available at: [Link]

  • PubChem. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713. Available at: [Link]

  • LookChem. Benzoic acid, 5-broMo-2-chloro-4-(Methoxycarbonyl)-. Available at: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. 2-bromo-4-(methoxycarbonyl)benzoic acid | Building block. Available at: [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available at: [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Alzchem Group. Methyl-4-bromo benzoic acid. Available at: [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]

  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available at: [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • AbacipharmTech. Inquiry Product - 2-Bromo-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

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Comparative

A Comparative Study of Key Intermediates for SGLT2 Inhibitors: A Guide for Researchers and Drug Development Professionals

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering significant glycemic control coupled with cardiovascular and renal benefits. The...

Author: BenchChem Technical Support Team. Date: January 2026

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering significant glycemic control coupled with cardiovascular and renal benefits. The commercial success of drugs such as Dapagliflozin, Canagliflozin, and Empagliflozin has intensified the focus on optimizing their manufacturing processes. A critical aspect of this optimization lies in the efficient synthesis of their key chemical intermediates. This guide provides an in-depth comparative analysis of the pivotal intermediates for these three leading SGLT2 inhibitors, offering insights into their synthetic pathways, performance metrics, and the underlying chemical principles that guide their industrial-scale production.

The Central Role of the Glycosyl Donor: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone

A common thread in the synthesis of many SGLT2 inhibitors is the use of a protected glucose derivative that serves as the glycosyl donor. Among the most widely employed is 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone (CAS 32384-65-9). The trimethylsilyl (TMS) protecting groups are crucial for masking the reactive hydroxyl groups of the gluconolactone, thereby preventing unwanted side reactions and ensuring the desired stereochemistry during the crucial C-C bond formation with the aglycone moiety.[1][2][3]

The quality and reactivity of this intermediate directly impact the overall yield and purity of the final active pharmaceutical ingredient (API).[1] Therefore, its synthesis is a critical first step in the manufacturing process.

Synthesis of 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone

Various methods have been reported for the silylation of D-gluconolactone. A common laboratory and industrial-scale method involves the reaction of D-gluconolactone with a silylating agent like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base or in an ionic liquid.[2][4][5][6][7] The use of ionic liquids has been explored to improve reaction efficiency and reduce environmental impact.[4]

Experimental Protocol: Synthesis of 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone

Objective: To prepare high-purity 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone.

Materials:

  • D-gluconolactone

  • Hexamethyldisilazane (HMDS)

  • 1,3-Dimethylimidazolium hexafluorophosphate (ionic liquid)

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, charge the reactor with the ionic liquid (e.g., 1,3-dimethylimidazolium hexafluorophosphate), D-gluconolactone, and hexamethyldisilazane.

  • Maintain the temperature at 20-25°C and stir the mixture for approximately 1.5 hours.

  • Monitor the reaction completion by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, raise the temperature to 80-90°C and distill under reduced pressure to remove the ionic liquid and any volatile byproducts.

  • The resulting product is a colorless to light yellow liquid.

Expected Yield and Purity:

  • Yields can reach up to 95.5% with a gas chromatography purity of ≥98.5%.[4]

Caption: Synthesis of the key glycosyl donor.

Dapagliflozin Intermediate: The Ethyl C-aryl Glycoside Approach

A highly efficient and scalable synthesis of Dapagliflozin utilizes an ethyl C-aryl glycoside as a key intermediate.[8][9] This approach offers advantages in terms of purification and handling compared to earlier routes that involved syrupy intermediates.[9]

Synthetic Pathway to Dapagliflozin's Ethyl C-aryl Glycoside

The synthesis begins with the reaction of an aryl bromide with n-butyllithium to form an aryllithium species. This is then reacted with the silylated gluconolactone. Subsequent treatment with methanesulfonic acid in ethanol leads to the formation of the ethyl C-aryl glycoside.[9][10] A significant process improvement involves the crystallization of this intermediate as an n-propanol solvate, which allows for high purity to be achieved.[8][9]

Caption: Key intermediate synthesis for Dapagliflozin.

Canagliflozin Intermediate: Constructing the Diarylmethane Core

The synthesis of Canagliflozin hinges on the efficient construction of its characteristic diarylmethane aglycone.[11][12][13] This is typically achieved through a Friedel-Crafts acylation followed by a reduction step.[11][13]

Synthesis of the Diarylmethane Intermediate for Canagliflozin

A common route involves the Friedel-Crafts acylation of a substituted thiophene with a benzoic acid derivative.[11][13] The resulting diaryl ketone is then reduced to the diarylmethane. Recent advancements have focused on using milder and more selective reagents to improve yields and reduce byproducts. For instance, the use of TiCl4 as a Lewis acid in the acylation and a TiCl4/NaBH4 system for the reduction has been shown to be effective.[11][13]

Experimental Protocol: Synthesis of a Diarylmethane Intermediate for Canagliflozin

Objective: To prepare a diarylmethane intermediate for Canagliflozin synthesis.

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Thionyl chloride or Oxalyl chloride

  • 2-(4-Fluorophenyl)thiophene

  • Titanium tetrachloride (TiCl4)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

Procedure:

  • Friedel-Crafts Acylation:

    • Convert 5-bromo-2-methylbenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • In a separate reactor, dissolve 2-(4-fluorophenyl)thiophene in DCM and cool the solution.

    • Add TiCl4 to the thiophene solution, followed by the dropwise addition of the acid chloride solution.

    • Stir the reaction mixture until completion, then quench with water.

    • Extract the diaryl ketone product with an organic solvent.

  • Reduction:

    • Dissolve the crude diaryl ketone in a suitable solvent.

    • Add NaBH4 and TiCl4 sequentially under controlled temperature.

    • Monitor the reaction for completion.

    • Work up the reaction mixture to isolate the diarylmethane product.

Expected Yield and Purity:

  • The Friedel-Crafts acylation can yield the diaryl ketone in up to 88% yield.[13] The subsequent reduction to the diarylmethane proceeds in good yields.[13]

Empagliflozin Intermediate: The Chiral Tetrahydrofuran Moiety

A key structural feature of Empagliflozin is the chiral (S)-tetrahydrofuran ring attached to the aglycone. The stereoselective synthesis of the intermediate, (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran , is therefore a critical aspect of the overall manufacturing process.[14][15][16]

Synthetic Pathway to Empagliflozin's Aglycone Intermediate

Several synthetic routes to this intermediate have been developed. One common strategy involves the reaction of a fluorobenzophenone derivative with (S)-3-hydroxytetrahydrofuran to form an ether linkage.[15] The ketone functionality is then reduced to a methylene group.[15] An alternative approach utilizes a Friedel-Crafts alkylation, which can be a more direct method.[17]

Caption: Synthesis of the key aglycone intermediate for Empagliflozin.

Comparative Analysis of Key Intermediates

The choice of a specific synthetic route and its corresponding intermediates is a multifactorial decision in pharmaceutical manufacturing, balancing cost, efficiency, safety, and scalability.

IntermediateSGLT2 InhibitorKey AdvantagesPotential ChallengesReported Purity
Ethyl C-aryl glycoside DapagliflozinCrystalline nature allows for high purification.[8][9] Direct reduction of the unprotected form is possible.[9]Diastereoselectivity of the final reduction step needs careful control.>98.5% (as n-propanol solvate)[8][9]
Diarylmethane CanagliflozinConvergent synthesis strategy.[11][13]Friedel-Crafts reaction can generate regioisomers. Reduction of the diaryl ketone can sometimes be challenging.[13]High purity achievable after crystallization.
(S)-Tetrahydrofuran Aglycone EmpagliflozinStereocenter is introduced early in the synthesis.[15][17]The cost of chiral starting materials can be a factor. The multi-step synthesis of the aglycone can be lengthy.[18]High purity is crucial for the subsequent glycosylation.
Silylated Gluconolactone All threeVersatile glycosyl donor.[1][2] Protects reactive hydroxyl groups effectively.[1]Moisture-sensitive. Requires anhydrous reaction conditions.≥98.5%[4]

Conclusion and Future Perspectives

The synthesis of key intermediates for SGLT2 inhibitors has seen significant evolution, driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. The development of crystalline intermediates, such as the ethyl C-aryl glycoside for Dapagliflozin, represents a major advancement in simplifying purification and improving product quality. For Canagliflozin and Empagliflozin, ongoing research focuses on streamlining the synthesis of their complex aglycone moieties.

Future trends will likely involve the greater adoption of continuous flow chemistry, which offers enhanced safety, better process control, and potentially higher yields, particularly for reactions involving hazardous reagents or unstable intermediates. Furthermore, the principles of green chemistry will continue to guide the development of new synthetic routes that minimize waste and utilize more environmentally benign reagents and solvents. For researchers and drug development professionals, a deep understanding of the comparative advantages and challenges associated with these key intermediates is paramount for the successful and economical production of this vital class of antidiabetic drugs.

References

  • Cao, Y., Yu, H., & Wang, J. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1459-1461. [Link]

  • Cao, Y., Yu, H., & Wang, J. (2019). A Concise and Efficient Synthesis of Dapagliflozin. ACS Publications. [Link]

  • Deshpande, P. P., et al. (2014). Process for the preparation of dapagliflozin.
  • Aguillón, A. R., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 425-446. [Link]

  • Li, J., et al. (2020). Preparation method and application of 2, 3, 4, 6-tetra-O-trimethylsilyl-D-gluconolactone.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. innovatepharm.com. [Link]

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17288-17295. [Link]

  • Shi, K., et al. (2018). Improved Synthetic Process of Empagliflozin. Chinese Journal of Pharmaceuticals, 49(8), 1100. [Link]

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ResearchGate. [Link]

  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]

  • Anjum, S., et al. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 665-673. [Link]

  • Seki, M., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ResearchGate. [Link]

  • Li, J., et al. (2020). Preparation method and application of 2, 3, 4, 6-tetra-O-trimethylsilyl-D-gluconolactone.
  • WIPO. (2020). Preparation method of 2, 3, 4, 6-tetra-O-trimethylsilyl-D-gluconolactone. patentscope.wipo.int. [Link]

  • Google Patents. (n.d.). CN105330706A - Canagliflozin intermediate preparation method.
  • Parkan, K., et al. (2021). Facile Approach to C-Glucosides by Using a Protecting-Group-Free Hiyama Cross-Coupling Reaction: High-Yielding Dapagliflozin Synthesis. Chemistry – A European Journal, 27(42), 10833-10839. [Link]

  • European Patent Office. (2022). PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT.
  • Google Patents. (n.d.). US10370365B2 - Process for the preparation of Canagliflozin.
  • Google Patents. (n.d.). CN117658784B - Dapagliflozin middle Process for the preparation of intermediates.
  • Google Patents. (n.d.). CN104496952B - Synthesis method of dapagliflozin.
  • Google Patents. (n.d.). CN106632288A - Method for preparing empagliflozin.
  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

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Validation

A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in medicinal chemistry and materials science. As Senior Application Scientists, we recognize that unambiguous structural confirmation is the bedrock of reliable research. This document moves beyond a simple listing of data, offering a comparative framework to interpret spectroscopic results with confidence. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our predictions in the established principles of spectroscopy and through direct comparison with structurally related analogs.

Molecular Structure and Spectroscopic Overview

2-Chloro-4-(methoxycarbonyl)benzoic acid (C₉H₇ClO₄, Molar Mass: 214.60 g/mol ) is a disubstituted benzoic acid derivative.[1] Its structure incorporates a carboxylic acid, a methyl ester, and a chloro substituent on the benzene ring. Each of these functional groups imparts a unique and identifiable signature on the compound's spectra. Understanding the interplay of their electronic effects—the electron-withdrawing nature of the chloro, carboxyl, and methoxycarbonyl groups—is paramount to accurate spectral interpretation.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted Spectroscopic Data and Comparative Analysis

While publicly available, fully assigned experimental spectra for this specific molecule are scarce, we can confidently predict its spectral features. This predictive and comparative approach is a powerful tool for any scientist aiming to verify a newly synthesized batch of this compound. We will compare our predictions with experimental data from key analogs: 2-Chlorobenzoic acid and 2-Fluoro-4-(methoxycarbonyl)benzoic acid .

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region. The substitution pattern (1,2,4-) leaves three aromatic protons.

  • Aromatic Protons (H3, H5, H6): These protons will appear as distinct signals due to their unique electronic environments. The chloro group at C2 and the carboxylic acid at C1 will deshield the adjacent H6 proton, shifting it downfield. The methoxycarbonyl group at C4 will also influence the chemical shifts of H3 and H5.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group will appear upfield, typically around 3.9 ppm.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield (typically >10 ppm) and its position can be concentration and solvent dependent.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

Compound Aromatic Protons (δ ppm, Multiplicity, J Hz) -OCH₃ (δ ppm) -COOH (δ ppm) Reference
2-Chloro-4-(methoxycarbonyl)benzoic acid (Predicted) H6: ~8.0 (d); H5: ~7.9 (dd); H3: ~7.8 (d) ~3.9 (s) >10 (br s) N/A
2-Chlorobenzoic acid (Experimental, CDCl₃) 8.09 (d, J=7.4), 7.50 (m), 7.40 (m), 7.31 (m) N/A >11 [2][3]

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid (Experimental, CDCl₃) | 8.10 (t, J=7.8), 7.89 (d, J=8.2), 7.82 (d, J=11.0) | 3.97 (s) | 10.5 (br s) |[4][5] |

Causality Insights: The comparison with 2-chlorobenzoic acid highlights the expected downfield shift of all aromatic protons due to the additional electron-withdrawing methoxycarbonyl group. The data for the fluoro analog is particularly instructive; replacing the chloro with a fluoro atom modifies the electronic environment, but the overall pattern and the chemical shift of the methoxy protons provide a strong confirmatory reference.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbons (C=O): Two signals are expected in the downfield region (~165-170 ppm), corresponding to the carboxylic acid and the ester carbonyls.

  • Aromatic Carbons: Six signals are expected in the aromatic region (~120-140 ppm). The carbons directly attached to the electron-withdrawing substituents (C1, C2, C4) will be shifted further downfield compared to the others.

  • Methoxy Carbon (-OCH₃): A signal around 52-53 ppm is characteristic of the methyl ester carbon.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound C=O (δ ppm) Aromatic C (δ ppm) -OCH₃ (δ ppm) Reference
2-Chloro-4-(methoxycarbonyl)benzoic acid (Predicted) ~168, ~165 6 signals between 125-140 ~53 N/A
2-Chlorobenzoic acid (Experimental, CDCl₃) 171.1 134.8, 133.7, 132.5, 131.6, 128.5, 126.8 N/A [2]

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid (Experimental, CDCl₃) | 168.6, 165.0 | 163.4, 160.8, 136.7, 132.8, 124.9, 118.4 | 52.8 |[4][5] |

Causality Insights: The chemical shifts for 2-chlorobenzoic acid provide a baseline for the aromatic carbons. The addition of the methoxycarbonyl group at C4 in our target molecule is expected to significantly influence the chemical shifts of C1, C3, C4, and C5. The data from the fluoro-analog corroborates the expected positions for the two carbonyl carbons and the methoxy carbon.[4]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

  • -OH Stretch (Carboxylic Acid): A very broad absorption band is expected from ~3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[6][7]

  • C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch is anticipated around 1700-1680 cm⁻¹ (lower due to conjugation and hydrogen bonding). The ester C=O stretch will likely appear at a higher frequency, around 1725-1715 cm⁻¹.[7]

  • C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the ester will be present in the 1320-1210 cm⁻¹ region.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretch.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Comments
O-H (Carboxylic Acid) 3300 - 2500 Very broad, characteristic of H-bonding
C=O (Ester) ~1720 Strong, sharp absorption
C=O (Carboxylic Acid) ~1690 Strong, slightly broadened by H-bonding
C-O (Ester & Acid) 1320 - 1210 Strong absorptions

| C-Cl | 800 - 600 | Medium to weak absorption |

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observable. Due to the presence of chlorine, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak is expected, arising from the ³⁷Cl isotope.

  • Molecular Ion (M⁺): m/z = 214 and 216 (in a ~3:1 ratio).

  • Key Fragmentation Pathways:

    • Loss of -OCH₃ (m/z 31) to yield an ion at m/z 183/185.

    • Loss of -COOCH₃ (m/z 59) to yield an ion at m/z 155/157.

    • Loss of -OH (m/z 17) to yield an ion at m/z 197/199.

    • Loss of -COOH (m/z 45) to yield an ion at m/z 169/171.

PubChem also provides predicted collision cross-section data for various adducts, which is useful for liquid chromatography-mass spectrometry (LC-MS) analysis. For example, the [M+H]⁺ adduct is predicted at m/z 215.01056 and the [M-H]⁻ adduct at 212.99600.[8]

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, adherence to standardized protocols is essential. The following are recommended starting points for acquiring high-quality spectra for 2-Chloro-4-(methoxycarbonyl)benzoic acid.

G Figure 2: Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample High Purity Sample (>95%) NMR_Prep Dissolve 5-10 mg in 0.6 mL CDCl3 or DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr pellet or use ATR accessory Sample->IR_Prep MS_Prep Dissolve in suitable solvent (e.g., MeOH/ACN) Sample->MS_Prep H1_NMR Acquire 1H Spectrum (zg30, 16 scans) NMR_Prep->H1_NMR C13_NMR Acquire 13C Spectrum (zgpg30, 1024 scans) H1_NMR->C13_NMR IR_Acquire Acquire IR Spectrum (4000-400 cm-1, 32 scans) IR_Prep->IR_Acquire MS_Acquire Acquire Mass Spectrum (ESI or EI mode) MS_Prep->MS_Acquire

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of 2-Chloro-4-(methoxycarbonyl)benzoic Acid and its Halogenated Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth technical analysis of 2-Chloro-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the critical aspects of its Certificate of Analysis (CoA), explore its analytical characterization, and objectively compare its performance with viable halogenated alternatives, namely the fluoro and bromo analogues. This document is intended to be a practical resource, offering field-proven insights and supporting experimental data to aid researchers in making informed decisions for their synthetic strategies.

The Critical Role of a Certificate of Analysis (CoA)

A Certificate of Analysis is more than a mere specification sheet; it is a legally binding document that assures the quality and purity of a chemical substance.[1] For a compound like 2-Chloro-4-(methoxycarbonyl)benzoic acid, which may be used in the synthesis of active pharmaceutical ingredients (APIs), the CoA is the first line of defense against introducing impurities that could compromise research outcomes, lead to failed batches, or even pose safety risks. It provides a detailed fingerprint of the specific lot of the chemical, ensuring traceability and reproducibility in experimental work.

A comprehensive CoA for a research-grade chemical should include the following sections:

  • Product Identification: Unambiguous identification with the product name, catalog number, CAS number, and lot number.

  • Physical and Chemical Properties: Essential data such as molecular formula, molecular weight, appearance, and storage conditions.

  • Analytical Data: The core of the CoA, presenting the results of various analytical tests performed to confirm the identity and purity of the compound. This typically includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Deconstructing the Certificate of Analysis for 2-Chloro-4-(methoxycarbonyl)benzoic acid

Below is a table representing a typical Certificate of Analysis for 2-Chloro-4-(methoxycarbonyl)benzoic acid, based on commercially available data.

Parameter Specification Method
Appearance Off-white to light brown solidVisual Inspection
Molecular Formula C₉H₇ClO₄-
Molecular Weight 214.60 g/mol -
Purity (by ¹H NMR) ≥97.0%¹H NMR Spectroscopy
¹H NMR Spectrum Consistent with structure¹H NMR Spectroscopy
Interpreting the Analytical Data

The purity assessment by ¹H NMR is a cornerstone of the CoA for this compound. A statement of "Consistent with structure" implies that the observed proton signals in the NMR spectrum match the expected chemical shifts, splitting patterns, and integration values for the protons in the 2-Chloro-4-(methoxycarbonyl)benzoic acid molecule.

Experimental Protocols for Quality Assessment

To provide a practical framework for researchers, we outline the standard methodologies for the key analytical techniques used to characterize 2-Chloro-4-(methoxycarbonyl)benzoic acid and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants to the expected values for the target molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of chemical compounds and identifying any impurities.

Experimental Protocol for HPLC Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for this type of compound.[2][3]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Analysis: 2-Chloro-4-(methoxycarbonyl)benzoic Acid vs. Halogenated Alternatives

The choice of a halogen substituent on a benzene ring can significantly influence the reactivity and properties of a molecule. Here, we compare 2-Chloro-4-(methoxycarbonyl)benzoic acid with its fluoro and bromo analogues.

Compound Structure Key Properties & Reactivity Considerations
2-Fluoro-4-(methoxycarbonyl)benzoic acid

Properties: White solid, M.p. 154-155 °C.[4] Reactivity: The high electronegativity of fluorine makes the aromatic ring more electron-deficient, potentially influencing the acidity of the carboxylic acid and the reactivity of the ester group. The C-F bond is generally the strongest carbon-halogen bond, making it less suitable for certain cross-coupling reactions where halogen displacement is desired.[5]
2-Chloro-4-(methoxycarbonyl)benzoic acid

Properties: Off-white to light brown solid. Reactivity: The chloro substituent provides a balance of electronic and steric effects. The C-Cl bond is reactive in many palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in organic synthesis.
2-Bromo-4-(methoxycarbonyl)benzoic acid

Properties: Solid. Reactivity: The C-Br bond is weaker than the C-Cl bond, making bromo-substituted aromatics generally more reactive in cross-coupling reactions such as Suzuki and Heck couplings. This enhanced reactivity can be advantageous in certain synthetic routes, allowing for milder reaction conditions.
Supporting Experimental Data for Alternatives

¹H and ¹³C NMR Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid: [4]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H).

  • ¹³C NMR (100.6 MHz, CDCl₃): δ 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.

The provided NMR data for the fluoro analogue allows for a direct comparison of the electronic environment of the aromatic ring with the chloro and bromo counterparts, which would exhibit different chemical shifts due to the varying inductive and mesomeric effects of the halogens.

Visualization of Key Structures and Workflows

To further clarify the concepts discussed, the following diagrams have been generated.

cluster_0 Chemical Structures F 2-Fluoro-4-(methoxycarbonyl)benzoic acid Cl 2-Chloro-4-(methoxycarbonyl)benzoic acid Br 2-Bromo-4-(methoxycarbonyl)benzoic acid

Caption: Chemical structures of the compared halogenated benzoic acid derivatives.

start Sample Received coa Review Certificate of Analysis start->coa nmr ¹H NMR Analysis coa->nmr hplc HPLC Purity Assessment coa->hplc pass Material Approved for Use nmr->pass Pass fail Material Rejected nmr->fail Fail hplc->pass Pass hplc->fail Fail

Caption: A typical workflow for the quality control of incoming chemical reagents.

Conclusion

The meticulous analysis of the Certificate of Analysis for 2-Chloro-4-(methoxycarbonyl)benzoic acid is a non-negotiable step in ensuring the integrity of research and development in the pharmaceutical industry. Understanding the data presented in the CoA, coupled with the ability to perform confirmatory analytical tests such as NMR and HPLC, empowers scientists to proceed with confidence in their synthetic endeavors.

The choice between 2-Chloro-4-(methoxycarbonyl)benzoic acid and its fluoro or bromo analogues will ultimately depend on the specific requirements of the synthetic route. While the fluoro derivative offers unique electronic properties, its C-F bond may be too robust for certain transformations. Conversely, the bromo analogue provides enhanced reactivity in cross-coupling reactions, which may be advantageous. The chloro derivative often represents a well-balanced option in terms of reactivity and cost-effectiveness. This guide provides the foundational knowledge and comparative data necessary for researchers to make an informed and strategic selection of the most appropriate building block for their research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2272. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Ene, C. P., & Diacu, E. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • Scribd. (n.d.). Certificate of Analysis: Benzoic Acid | PDF | Uncertainty | Gas Chromatography. Retrieved from [Link]

  • Arizona State University. (2010, September). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(methoxycarbonyl)benzoic acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-(methoxycarbonyl)benzoic acid. As a chlorinated aromatic carboxylic acid derivative, this compound requires car...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-(methoxycarbonyl)benzoic acid. As a chlorinated aromatic carboxylic acid derivative, this compound requires careful handling as hazardous chemical waste. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Risk Assessment

Before handling waste, a thorough understanding of the compound's intrinsic hazards is essential. This dictates the necessary precautions and disposal pathway. 2-Chloro-4-(methoxycarbonyl)benzoic acid is classified as a hazardous substance.[1]

Table 1: Hazard Identification for 2-Chloro-4-(methoxycarbonyl)benzoic acid and Analogs

Hazard Classification GHS Hazard Statement Description Primary Safety Concern
Skin Irritation H315 Causes skin irritation.[1][2][3] Direct contact can cause redness, itching, and inflammation.
Serious Eye Irritation H319 Causes serious eye irritation.[1][2][3] Direct contact can result in pain and potential eye damage.
Respiratory Irritation H335 May cause respiratory irritation.[1][2][3] Inhalation of dust can irritate the lungs and respiratory system.
Acute Oral Toxicity H302 Harmful if swallowed.[3] Ingestion can lead to adverse health effects.

| Aquatic Hazard | H402 | Harmful to aquatic life. | Improper disposal can harm aquatic ecosystems. |

The primary takeaway from this profile is that 2-Chloro-4-(methoxycarbonyl)benzoic acid must not be disposed of via standard laboratory drains or in regular solid waste. [4] Its characteristics mandate that it be treated as regulated hazardous waste.

Immediate Safety & Personal Protective Equipment (PPE)

All waste handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate the risks of exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][2]

  • Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound and prepare waste containers in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1][2]

Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.

  • Chemical Class: 2-Chloro-4-(methoxycarbonyl)benzoic acid is a chlorinated organic acid .

  • Segregation Protocol: This waste stream must be kept separate from:

    • Bases (e.g., sodium hydroxide, amines)

    • Strong oxidizing agents (e.g., nitric acid, peroxides)

    • Reactive metals

  • Best Practice: Maintain a dedicated, properly labeled waste container for chlorinated organic solids. If generating a liquid waste solution, use a dedicated container for halogenated organic solvents/solutions. Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal.[5]

Step-by-Step Disposal Protocol

Follow this workflow to ensure safe and compliant disposal from the point of generation to final pickup.

Step 4.1: Preparing the Waste Container
  • Select a Compatible Container: The container must be in good condition, free of leaks, and compatible with the chemical. Ideally, use the original container if it is intact and can be securely sealed.[6] If not, a high-density polyethylene (HDPE) or glass container is suitable for solid waste. Ensure the container has a secure, screw-top cap.

  • Initial Labeling: Pre-label the empty container with the words "HAZARDOUS WASTE ".[5][6]

Step 4.2: Transferring the Waste
  • Location: Perform all transfers inside a certified chemical fume hood to contain any dust.

  • Transfer: Carefully transfer the solid 2-Chloro-4-(methoxycarbonyl)benzoic acid waste into the prepared hazardous waste container. If transferring a solution, use a funnel.

  • Avoid Overfilling: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[7]

  • Secure Closure: Tightly seal the container cap immediately after the transfer.[5][6]

  • Clean Exterior: Decontaminate the exterior of the container if any chemical has spilled on it.

Step 4.3: Completing the Hazardous Waste Label
  • Full Chemical Name: Write the full chemical name: "2-Chloro-4-(methoxycarbonyl)benzoic acid". Do not use abbreviations or chemical formulas.[6]

  • Hazard Identification: Clearly indicate the associated hazards: "Irritant," "Toxic".[6]

Step 4.4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This must be at or near the point of generation.[5][6]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][8] This containment must prevent spills from reaching drains.[8]

  • Segregation in Storage: Ensure the container is stored with compatible waste types and segregated from incompatibles within the SAA.[8]

Step 4.5: Arranging for Professional Disposal
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) office.

  • Licensed Disposal: The waste will be collected by trained EHS personnel and consolidated for transport to a licensed and approved waste disposal facility, in accordance with all local and national regulations.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for proper waste management of 2-Chloro-4-(methoxycarbonyl)benzoic acid.

G cluster_prep Phase 1: Preparation & Handling cluster_transfer Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal gen Waste Generation (2-Chloro-4-(methoxycarbonyl)benzoic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood container Select & Pre-Label Compatible Waste Container hood->container transfer Transfer Waste to Container (Solid or Solution) container->transfer seal Securely Seal Container transfer->seal label_full Complete Full Hazardous Waste Label seal->label_full saa Place in Satellite Accumulation Area (SAA) label_full->saa containment Use Secondary Containment saa->containment segregate Segregate from Incompatibles saa->segregate request Request EHS Pickup (Follow Institutional Protocol) saa->request disposal Final Disposal at Approved Facility request->disposal

Sources

Handling

A Researcher's Guide to Safety: Personal Protective Equipment for Handling 2-Chloro-4-(methoxycarbonyl)benzoic acid

As scientists dedicated to the pursuit of discovery, our work in drug development and chemical research demands not only precision and innovation but also an unwavering commitment to safety. The handling of specialized r...

Author: BenchChem Technical Support Team. Date: January 2026

As scientists dedicated to the pursuit of discovery, our work in drug development and chemical research demands not only precision and innovation but also an unwavering commitment to safety. The handling of specialized reagents like 2-Chloro-4-(methoxycarbonyl)benzoic acid is routine, yet it requires a thoughtful and proactive approach to personal protection. This guide is designed to move beyond a simple checklist, providing you, our fellow researchers, with a deep, causal understanding of the necessary personal protective equipment (PPE). We will explore not just what to wear, but why we wear it, creating a framework for a self-validating safety culture in your laboratory.

Hazard Profile: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the hazard. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, we can infer a reliable hazard profile from structurally similar compounds, such as other chlorinated benzoic acid derivatives. The consensus from available data indicates that 2-Chloro-4-(methoxycarbonyl)benzoic acid should be handled as a substance that poses the following risks:

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][2][5]

The molecule's structure—a chlorinated aromatic ring coupled with a carboxylic acid moiety—underpins this irritant nature. Our PPE strategy, therefore, is a direct countermeasure to these specific threats, aiming to create an impermeable barrier between the chemical and the researcher.

The Core PPE Ensemble: Your First Line of Defense

The selection of PPE is a risk-driven process. For routine laboratory operations involving milligram to gram quantities of 2-Chloro-4-(methoxycarbonyl)benzoic acid, the following ensemble provides a robust baseline of protection.

PPE ComponentSpecification & StandardRationale for Use
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.The solid, dusty nature of the compound and its classification as a serious eye irritant (H319) demand more than standard safety glasses.[1][2][3] Goggles provide a 360-degree seal around the eyes, protecting against airborne particulates and accidental splashes. An eyewash station should always be immediately accessible as a secondary engineering control.[1][6][7]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Nitrile offers excellent protection against a broad range of chemicals, including acidic and chlorinated compounds. Gloves must be inspected for defects before each use and removed promptly using the proper technique to avoid skin contact.[8] For prolonged tasks, consider double-gloving or using thicker gloves. Always wash hands after removing gloves.
Body Protection Long-sleeved, fully-fastened laboratory coat.A lab coat protects the skin on the arms and torso from contact with powders and prevents the contamination of personal clothing.[1][7][9] It should be made of a material appropriate for chemical work, such as cotton or a flame-resistant blend.
Respiratory Protection Not required when handled within a certified chemical fume hood.The most effective way to prevent respiratory irritation (H335) is to use engineering controls that capture the hazard at the source.[1][3] If a fume hood is unavailable, a risk assessment must be performed, which may require the use of a NIOSH-approved respirator (e.g., an N95 for particulates).[6][7][8]

Operational Plan: Integrating Safety into Your Workflow

Effective PPE use is inseparable from a safe operational workflow. The following procedural diagram and steps outline a logical sequence for handling 2-Chloro-4-(methoxycarbonyl)benzoic acid, from preparation to disposal.

prep 1. Pre-Op Check - Verify fume hood function - Inspect PPE for integrity - Locate emergency equipment don 2. Don PPE - Lab Coat - Goggles - Gloves prep->don Proceed to Work Area handle 3. Chemical Handling (Inside Fume Hood) - Weigh solids carefully - Keep containers closed don->handle Begin Experiment doff 4. Doff PPE - Remove gloves first - Remove lab coat - Wash hands thoroughly handle->doff Complete Handling cleanup 5. Decontamination & Disposal - Clean work surfaces - Segregate waste properly doff->cleanup

Caption: A procedural workflow for safe chemical handling and PPE usage.

Step-by-Step Protocol:
  • Pre-Operational Check: Before bringing the chemical into the workspace, verify that your chemical fume hood is operational and that you know the location of the nearest safety shower and eyewash station.[7] Inspect your PPE for any damage, such as cracks in goggles or tears in gloves.

  • Donning PPE: Don your lab coat and fasten it completely. Next, put on your chemical splash goggles. Finally, wash and dry your hands before donning the correct size of nitrile gloves.

  • Chemical Handling: Conduct all manipulations of solid 2-Chloro-4-(methoxycarbonyl)benzoic acid inside the fume hood.[1] When weighing, use a draft shield or weigh boat to minimize the generation of airborne dust.[7] Keep the stock container closed when not in use.

  • Decontamination: After handling, wipe down the work surface in the fume hood. Dispose of any contaminated weigh paper or wipes into a designated solid hazardous waste container.

  • Doffing PPE: Before leaving the immediate work area, remove your PPE in the correct order to prevent self-contamination. First, remove your gloves using a skin-to-skin and glove-to-glove technique. Then, remove your lab coat. Goggles should be the last item removed before washing your hands thoroughly with soap and water.

Disposal Plan: A Cycle of Responsibility

Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle. All materials contaminated with 2-Chloro-4-(methoxycarbonyl)benzoic acid are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[10][11]

source Waste Generation Point (Fume Hood) solid_waste Contaminated Solids (Gloves, Wipes, Weigh Paper) source->solid_waste liquid_waste Contaminated Liquids (Solvent Rinses) source->liquid_waste solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container ehs Institutional EHS Pickup solid_container->ehs liquid_container->ehs

Caption: Waste segregation and disposal pathway for contaminated materials.

  • Solid Waste: Used gloves, contaminated weigh boats, and paper towels must be placed in a clearly labeled, sealed container designated for solid chemical waste.[8]

  • Liquid Waste: Any solvent used to rinse glassware that contained the compound should be disposed of in a "Halogenated Organic Waste" container. Do not pour any amount, however small, down the drain.[1]

  • Empty Containers: The original chemical container must also be disposed of as hazardous waste unless it has been triple-rinsed, with the rinsate collected as hazardous liquid waste.

By internalizing these principles and protocols, you build a foundation of trust—in your technique, in your environment, and in your ability to conduct transformative research safely.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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